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(-)-Epipinoresinol

Cat. No.: B1631589
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-FQZPYLGXSA-N
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Description

(-)-Epipinoresinol has been reported in Urtica dioica, Isatis tinctoria, and Asarum sieboldii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B1631589 (-)-Epipinoresinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m1/s1

InChI Key

HGXBRUKMWQGOIE-FQZPYLGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan of significant interest for its potential pharmacological activities, is found in a variety of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plants and offering insights into its extraction, isolation, and quantification. While quantitative data for this compound specifically is limited in publicly available literature, this guide presents available information on related lignans and total phenolic content to provide a comparative context for researchers. Furthermore, this document outlines detailed experimental protocols for the analysis of lignans and explores the known signaling pathways modulated by its stereoisomer, (+)-pinoresinol, offering a predictive framework for understanding the biological activities of this compound.

Natural Sources of this compound

This compound has been identified in several plant species, often co-occurring with other lignans. The primary documented sources include:

  • Urtica dioica (Stinging Nettle): This herbaceous perennial is known to contain a variety of phenolic compounds, including lignans. While specific quantitative data for this compound is scarce, studies have analyzed the total phenolic and flavonoid content of Urtica dioica extracts.

  • Isatis tinctoria (Woad): A flowering plant historically used for indigo dye production, its seeds and leaves are sources of various bioactive compounds. The presence of this compound has been reported, although quantification remains a challenge.

  • Asarum sieboldii (Wild Ginger): The roots and rhizomes of this plant are used in traditional medicine and contain a complex mixture of lignans and other metabolites. Asarinin, a lignan found in Asarum sieboldii, is known for its anti-inflammatory and antioxidant properties.

  • Camellia sinensis (Tea Plant): The leaves of the tea plant are a rich source of polyphenols, including catechins and other flavonoids. This compound has been reported as a constituent, though its concentration is generally lower than that of major catechins like EGCG.

  • Pandanus odoratissimus (Kewda): This tropical plant's roots and seeds have been found to contain this compound among other lignans and phenolic compounds.

Quantitative Data on Lignans and Phenolic Content in Natural Sources

Direct quantitative data for this compound remains limited in the available scientific literature. However, data on total phenolic content and the concentration of other major lignans in the identified plant sources can provide a valuable reference for researchers.

Plant SpeciesPlant PartCompoundConcentrationReference
Urtica dioicaLeavesTotal Phenolics13.35 ± 1.06 mg GAE/g DW (Soxhlet with ethanol)
Urtica dioicaLeavesFlavonoids3.61 ± 0.46 mg QE/g DW (Soxhlet with ethanol)
Pandanus odoratissimusSeed ExtractTotal Phenolics11.62%
Pandanus odoratissimusSeed ExtractTotal Flavonoids0.5%
Camellia sinensis (Green Tea)LeavesTotal Catechins21.38 to 228.20 mg/g (water extracts)
Camellia sinensis (White Tea)LeavesTotal Catechins14.40 to 369.60 mg/g (water extracts)
Asarum sieboldiiRootsAsarinin1.268 to 2.591 mg/g

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight. The data presented are for related compounds or total phenolic content and should be used as a general reference for the potential presence of lignans.

Experimental Protocols

General Extraction and Isolation of Lignans from Plant Material

This protocol provides a general framework for the extraction and isolation of lignans, including this compound, from dried plant material. Optimization will be required based on the specific plant matrix.

  • Plant Material Preparation:

    • Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a ratio of 1:10 (w/v). Agitate the mixture for 24-48 hours at room temperature. Filter the extract and repeat the process with fresh solvent.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol) in a Soxhlet apparatus for 6-8 hours.

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and sonicate for 30-60 minutes. This method can improve extraction efficiency and reduce extraction time.

  • Concentration:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Fractionation and Purification (Column Chromatography):

    • Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Sephadex LH-20 Column Chromatography: For further purification, fractions enriched in lignans can be subjected to chromatography on a Sephadex LH-20 column using a solvent such as methanol.

  • Compound Identification:

    • Monitor the fractions using Thin-Layer Chromatography (TLC) and combine those containing the target compound.

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. A representative gradient could be: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

  • Detection:

    • Monitor the eluent at a wavelength of approximately 280 nm, which is a common absorption maximum for lignans.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Inject the prepared plant extracts and quantify the amount of this compound by comparing the peak area with the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

  • Instrumentation:

    • LC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 or similar column.

  • Mobile Phase:

    • Similar to HPLC, a gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate is commonly used.

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

    • Optimize the precursor ion and product ion transitions for this compound using a pure standard. A common precursor ion in positive mode would be [M+H]⁺.

  • Quantification:

    • Use an internal standard (e.g., a deuterated analogue of a similar lignan) for accurate quantification.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Signaling Pathways Modulated by Pinoresinol (Stereoisomer of this compound)

While direct evidence for the signaling pathways modulated by this compound is limited, studies on its stereoisomer, pinoresinol, provide valuable insights into its potential biological activities. The following diagrams illustrate key signaling pathways influenced by pinoresinol.

Anti-inflammatory and Antioxidant Pathways

Pinoresinol has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways.

G cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Pinoresinol_inflam Pinoresinol IKK IKK Pinoresinol_inflam->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_inflam Nucleus NFkB->Nucleus_inflam Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_inflam->Inflammatory_Genes Activates Transcription Pinoresinol_antiox Pinoresinol Keap1 Keap1 Pinoresinol_antiox->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades Nucleus_antiox Nucleus Nrf2->Nucleus_antiox Translocates to ARE ARE Nucleus_antiox->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Anti-inflammatory and Antioxidant Signaling Pathways of Pinoresinol.
Anticancer Pathways

Pinoresinol has demonstrated anticancer properties by influencing the Ras/MEK/ERK and ATM/p53 signaling pathways, leading to cell cycle arrest and apoptosis.

G cluster_ras_mek_erk Ras/MEK/ERK Pathway cluster_atm_p53 ATM/p53 Pathway Pinoresinol_ras Pinoresinol Ras Ras Pinoresinol_ras->Ras Inhibits MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Pinoresinol_p53 Pinoresinol ATM ATM Pinoresinol_p53->ATM Activates p53 p53 ATM->p53 Phosphorylates p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

Anticancer Signaling Pathways of Pinoresinol.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its quantification in natural sources requires further investigation, this guide provides a solid foundation for researchers by identifying key plant sources, outlining detailed experimental protocols for its extraction and analysis, and offering insights into its potential biological activities through the examination of its stereoisomer, pinoresinol. The elucidation of the specific signaling pathways modulated by this compound will be a critical next step in realizing its full therapeutic potential. This guide serves as a valuable resource for scientists and drug development professionals embarking on the research and development of this intriguing lignan.

Biosynthesis of (-)-Epipinoresinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(-)-Epipinoresinol is a furofuran lignan, a class of plant-derived phenolic compounds recognized for their significant roles in plant defense and their potential as precursors for pharmacologically active molecules. As a diastereomer of the more common lignan, (-)-pinoresinol, its biosynthesis represents a key stereochemical divergence in the lignan metabolic network. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, beginning from the general phenylpropanoid pathway. It details the critical enzymatic steps, including the stereoselective formation of its precursor, (-)-pinoresinol, mediated by dirigent proteins, and discusses the putative conversion to this compound. Furthermore, this document summarizes the regulatory mechanisms governing lignan biosynthesis, presents available quantitative data, outlines detailed experimental protocols for analysis and synthesis, and provides visual diagrams of the core biochemical and regulatory pathways to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

The Core Biosynthetic Pathway

The formation of this compound is a multi-stage process that originates with the amino acid L-phenylalanine and proceeds through two major phases: the general phenylpropanoid pathway that generates monolignol precursors, and the specific lignan pathway involving stereocontrolled oxidative coupling and subsequent modification.

Stage 1: Phenylpropanoid Pathway to Coniferyl Alcohol

The initial stage is the well-established phenylpropanoid pathway, which converts L-phenylalanine into the key monolignol precursor, coniferyl alcohol. This metabolic route is fundamental to the synthesis of numerous secondary metabolites in plants, including lignin and flavonoids. The sequential enzymatic reactions are illustrated in the diagram below.

G cluster_phenylpropanoid General Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD

Figure 1. The General Phenylpropanoid Pathway to Coniferyl Alcohol.

The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

Stage 2: Dimerization and Modification to this compound

This stage involves the specific dimerization of coniferyl alcohol and its subsequent stereochemical modification.

  • Oxidative Radicalization: The process begins with the one-electron oxidation of two molecules of coniferyl alcohol, generating free radicals. This reaction is catalyzed by oxidases such as laccases or peroxidases (in the presence of H₂O₂).

  • Stereoselective Coupling to (-)-Pinoresinol: In the absence of a guiding molecule, the radical coupling of coniferyl alcohol results in a racemic mixture of various products with low yields of any single compound. The stereoselective synthesis of (-)-pinoresinol is strictly controlled by a dirigent protein (DP) . A specific DP identified in Arabidopsis thaliana captures the coniferyl alcohol radicals and directs their coupling to exclusively form the (-)-pinoresinol enantiomer. This step is critical for establishing the core stereochemistry of the subsequent lignans.

  • Conversion to this compound: this compound is a diastereomer (an epimer) of (-)-pinoresinol, differing in the spatial arrangement at one chiral center. The precise enzymatic mechanism for this epimerization in planta is not yet fully characterized. While chemical conversion of pinoresinol to epipinoresinol can occur under acidic conditions in vitro, the biological catalyst remains elusive. It is hypothesized that a specific isomerase or a reductase with epimerizing capabilities performs this conversion. This represents a significant knowledge gap and an area for future research in lignan biosynthesis.

  • Downstream Metabolism: Epipinoresinol serves as an intermediate for further structural diversification. For instance, in Sesamum species, the related enantiomer (+)-epipinoresinol is a specific substrate for the P450 enzyme CYP81Q3, which converts it to (+)-pluviatilol.

G cluster_lignan Lignan-Specific Pathway Coniferyl_Alcohol1 Coniferyl Alcohol Radicals 2x Coniferyl Alcohol Radical Coniferyl_Alcohol1->Radicals Coniferyl_Alcohol2 Coniferyl Alcohol Coniferyl_Alcohol2->Radicals (-)-Pinoresinol (-)-Pinoresinol Radicals->(-)-Pinoresinol (-)-Dirigent Protein This compound This compound (-)-Pinoresinol->this compound Putative Epimerase/Isomerase (-)-Lariciresinol (-)-Lariciresinol (-)-Pinoresinol->(-)-Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Oxidase_label Oxidase_label Oxidase_label->Radicals G DAO_NOX DAO / NOX Enzymes H2O2 H₂O₂ Burst DAO_NOX->H2O2 Signal_Transduction Signal Transduction (Ca²⁺, NO) H2O2->Signal_Transduction Gene_Expression Increased Gene Expression Signal_Transduction->Gene_Expression PAL_PLR PAL, PLR, etc. Gene_Expression->PAL_PLR Lignan_Biosynthesis Lignan Biosynthesis Gene_Expression->Lignan_Biosynthesis

Unveiling (-)-Epipinoresinol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol, a lignan of significant interest in the scientific community, has demonstrated a range of biological activities, including anti-inflammatory and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and natural product chemistry. The document details the methodologies for its extraction and purification, presents quantitative data in a comparative format, and visualizes key experimental workflows and putative signaling pathways.

Discovery and Natural Occurrence

This compound has been identified in various plant species. While an exact first discovery publication is not readily apparent, early and significant work on the isolation of epipinoresinol and its derivatives from Forsythia species was conducted by Kitagawa et al. in 1984.[1] This lignan is often found alongside its stereoisomer, pinoresinol. Notable plant sources of this compound include Carduus nutans (musk thistle) fruit and various Forsythia species.[1]

Quantitative Data on Isolation

The efficiency of this compound isolation varies depending on the plant source and the methodology employed. The following table summarizes quantitative data from a key study on the simultaneous isolation of pinoresinol and this compound.

Plant SourceCompoundIsolation MethodYieldPurityReference
Carduus nutans fruitThis compoundCentrifugal Partition Chromatography (CPC)32.8 mg from 10.0 g of fruit92.3%[1]
Carduus nutans fruit(+)-PinoresinolCentrifugal Partition Chromatography (CPC)33.7 mg from 10.0 g of fruit93.7%[1]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

Isolation of this compound from Carduus nutans Fruit

This protocol is adapted from a study focused on the preparative separation of pinoresinol and this compound.[1]

1. Plant Material and Initial Extraction:

  • Obtain dried fruits of Carduus nutans.

  • A general procedure for initial lignan extraction from plant material involves solvent extraction. While the specific initial extraction for this study is not detailed, a common method is as follows:

    • Grind the dried fruit into a coarse powder.

    • Perform a preliminary defatting step by soaking the powder in a non-polar solvent like n-hexane to remove lipids.

    • Macerate the defatted powder in a polar solvent such as methanol or ethanol (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Acid-Catalyzed Epimerization:

  • To increase the yield of this compound, an acid treatment is performed to induce the epimerization of the naturally more abundant pinoresinol.

  • Treat the crude extract with an acid (the specific acid is not mentioned in the abstract, but a mineral acid like HCl is typically used) at 50°C for 30 minutes. This process results in a mixture containing nearly equal amounts of pinoresinol and this compound.[1]

3. Purification by Centrifugal Partition Chromatography (CPC):

  • Solvent System: Prepare a two-phase solvent system consisting of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[1]

  • CPC Operation:

    • Use a Centrifugal Partition Chromatography system.

    • The separation is performed in two consecutive, identical steps to first isolate pinoresinol and then to simultaneously isolate the remaining pinoresinol and this compound from the epimerized mixture.[1]

    • The specific operational parameters such as flow rate and rotational speed would be optimized based on the instrument used.

4. Final Processing:

  • Collect the fractions containing this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the stereochemistry.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound.

¹H and ¹³C NMR Spectroscopic Data of this compound:

While a fully assigned spectrum from a single source is not available in the initial search, the following table compiles typical chemical shifts for the key structural features of epipinoresinol based on data from various sources.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Furanofuran Core
7~85-87~4.7-4.9 (d)
8~54-56~3.1-3.3 (m)
7'~82-84~4.2-4.4 (d)
8'~50-52~3.1-3.3 (m)
9~71-73~3.8-4.0 (m), ~4.2-4.4 (m)
9'~71-73~3.8-4.0 (m), ~4.2-4.4 (m)
Aromatic Rings
1, 1'~132-134-
2, 2'~110-112~6.8-7.0 (d)
3, 3'~148-150-
4, 4'~145-147-
5, 5'~114-116~6.7-6.9 (d)
6, 6'~118-120~6.8-7.0 (dd)
Methoxyl Group
3-OCH₃, 3'-OCH₃~55-57~3.8-3.9 (s)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow

experimental_workflow start Carduus nutans Fruit extraction Solvent Extraction (e.g., 80% Methanol) start->extraction crude_extract Crude Lignan Extract extraction->crude_extract epimerization Acid-Catalyzed Epimerization (50°C, 30 min) crude_extract->epimerization epimerized_mixture Pinoresinol/(-)-Epipinoresinol Mixture epimerization->epimerized_mixture cpc Centrifugal Partition Chromatography (CPC) epimerized_mixture->cpc isolated_epp Isolated this compound cpc->isolated_epp isolated_pr Isolated Pinoresinol cpc->isolated_pr characterization Structural Elucidation (NMR, MS, HPLC) isolated_epp->characterization

Isolation workflow for this compound.
Putative Signaling Pathway

Based on studies of the closely related lignan, pinoresinol, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor pi3k PI3K receptor->pi3k Activates ikk IKK receptor->ikk Activates akt Akt pi3k->akt Activates akt->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases epipinoresinol This compound epipinoresinol->pi3k Inhibits epipinoresinol->ikk Inhibits gene_expression Pro-inflammatory Gene Expression nfkb_n->gene_expression Induces

Putative signaling pathway of this compound.

Conclusion

This technical guide provides a consolidated resource for the discovery, isolation, and characterization of this compound. The detailed protocols and compiled quantitative data offer a practical foundation for researchers working with this and other related lignans. The visualization of the experimental workflow and a putative signaling pathway serves to clarify complex processes and relationships. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological activities of this compound and to explore its full therapeutic potential.

References

Stereochemistry of (-)-Epipinoresinol and its biological significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Stereochemistry and Biological Significance of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological importance of this compound, a lignan with notable pharmacological potential. This document details its structural characteristics, summarizes its biological activities with quantitative data, and provides detailed experimental protocols for its isolation, synthesis, and biological evaluation.

Stereochemistry of this compound

Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions, is crucial to understanding the biological activity of this compound.[1] Molecules that are non-superimposable mirror images of each other are known as enantiomers and can have different biological effects.[2]

The absolute configuration of a chiral center is designated as R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.[3][4]

This compound is a furofuran lignan with the chemical formula C₂₀H₂₂O₆.[5] Its systematic IUPAC name is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol.[5] This name defines the specific spatial arrangement of its four chiral centers. It is an enantiomer of (+)-epipinoresinol and a diastereomer of (+)-pinoresinol and (-)-pinoresinol.[1][6]

stereoisomers cluster_epipinoresinol Epipinoresinol cluster_pinoresinol Pinoresinol neg_epi This compound (3R,3aS,6S,6aS) pos_epi (+)-Epipinoresinol (3S,3aR,6R,6aR) neg_epi->pos_epi Enantiomers neg_pino (-)-Pinoresinol (3S,3aR,6S,6aR) neg_epi->neg_pino Diastereomers pos_pino (+)-Pinoresinol (3R,3aS,6R,6aS) neg_epi->pos_pino Diastereomers pos_epi->neg_pino Diastereomers pos_epi->pos_pino Diastereomers neg_pino->pos_pino Enantiomers

Biological Significance and Pharmacological Properties

This compound and its related lignans exhibit a wide range of biological activities, making them promising candidates for pharmaceutical research. These polyphenolic compounds are known for their antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties.[7][8][9][10]

Anti-inflammatory Activity

Pinoresinol, a closely related lignan, has been shown to exert strong anti-inflammatory effects by modulating the NF-κB signaling pathway.[7] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines.[11][12]

nf_kb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk epipinoresinol This compound epipinoresinol->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene_transcription Activation

Neuroprotective Effects

Derivatives of pinoresinol have demonstrated protective effects against kainic acid-induced neurotoxicity.[7] These compounds were found to prevent the loss of glutathione peroxidase activity and inhibit lipid peroxidation in brain tissue, suggesting a role in mitigating oxidative stress-related neuronal damage.[7]

Enzyme Inhibition

(+)-Epipinoresinol and (+)-pinoresinol have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[13] Inhibition of this enzyme can help to control postprandial hyperglycemia, a key factor in managing type 2 diabetes.

Quantitative Biological Data

The following table summarizes the quantitative data on the biological activities of epipinoresinol and related lignans.

CompoundBiological ActivityAssayIC₅₀ ValueReference
(+)-Epipinoresinolα-Glucosidase InhibitionIn vitro enzyme assay0.71 mg/mL[13]
(+)-Pinoresinolα-Glucosidase InhibitionIn vitro enzyme assay1.32 mg/mL[13]

Experimental Protocols

Isolation of Pinoresinol and its Stereoisomers from Plant Material

This protocol provides a general method for the isolation of pinoresinol and its isomers, such as epipinoresinol, from plant sources.[14]

1. Plant Material Preparation:

  • Collect and dry the desired plant material (e.g., bark, leaves, or whole plant).

  • Grind the dried material into a fine powder.

2. Extraction:

  • Defat the powdered plant material by soaking it in n-hexane for 24 hours.[14]

  • Filter the mixture and discard the n-hexane.

  • Extract the defatted material with 85% methanol using a Soxhlet apparatus until the extraction is complete.[14]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

3. Fractionation and Purification:

  • Perform liquid-liquid fractionation of the concentrated extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, and ethyl acetate).[14]

  • Subject the desired fraction to further purification using techniques like High-Speed Counter-Current Chromatography (HSCCC) or column chromatography on macroporous resin.[14]

  • For HSCCC, a two-phase solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v) can be used.[14]

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Compound Identification:

  • Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with authentic standards.[14]

isolation_workflow start Plant Material (Dried and Powdered) defatting Defatting (n-hexane) start->defatting extraction Soxhlet Extraction (85% Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation purification Chromatography (HSCCC or Column) fractionation->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis end Isolated this compound analysis->end

Synthesis of Pinoresinol

This protocol outlines a method for the chemical synthesis of racemic pinoresinol, which can then be resolved into its stereoisomers.[15]

1. Synthesis of 5-Bromoconiferyl Alcohol:

  • This intermediate is synthesized from 5-bromovanillin in a multi-step process involving protection of the hydroxyl group, a Wittig-Horner reaction, and reduction.[15]

2. Radical Coupling to form 5,5'-Bromopinoresinol:

  • The 5-bromoconiferyl alcohol undergoes a peroxidase-mediated radical coupling reaction in the presence of H₂O₂.[15]

  • This reaction produces a simpler mixture of products from which 5,5'-bromopinoresinol can be readily crystallized.[15]

3. Hydro-debromination to Pinoresinol:

  • The crystalline 5,5'-bromopinoresinol is subjected to hydro-debromination using a catalyst such as Pd/C in the presence of H₂ gas.[15]

  • This step yields pinoresinol in high purity.[15]

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the α-glucosidase inhibitory activity of this compound.[13]

1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • This compound (test compound).

  • Acarbose (positive control).

  • Phosphate buffer (pH 6.8).

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction.

  • 96-well microplate and a microplate reader.

2. Assay Procedure:

  • Prepare various concentrations of the test compound and the positive control in the phosphate buffer.

  • In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control and incubate.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding the Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a stereochemically defined natural product with significant potential for drug development. Its diverse biological activities, including anti-inflammatory and neuroprotective effects, warrant further investigation. The detailed protocols provided in this guide offer a foundation for researchers to explore the therapeutic applications of this promising lignan. A thorough understanding of its stereochemistry is paramount, as different stereoisomers can exhibit distinct pharmacological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully harness its therapeutic potential.

References

An In-depth Technical Guide to (-)-Epipinoresinol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a lignan, a class of polyphenolic compounds found in a variety of plants. Lignans are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a furofuran lignan characterized by a tetrahydrofuro[3,4-c]furan ring system with two substituted phenyl groups. The stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol[1]
CAS Number 10061-38-8[1]
Molecular Formula C₂₀H₂₂O₆[1]
SMILES COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O[1]
InChI Key HGXBRUKMWQGOIE-FQZPYLGXSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 358.4 g/mol [1]
Appearance Powder[2]
Melting Point Not available for (-) enantiomer. (+)-Epipinoresinol: 135-137 °C[3]
Boiling Point Not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Optical Rotation Not available

Spectral Data

Table 3: Spectral Data for Pinoresinol (as a reference for this compound)

TechniqueKey Data and InterpretationReference
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 6.80-6.95 (m, 6H, Ar-H), 5.50 (s, 2H, Ar-OH), 4.73 (d, J=4.0 Hz, 2H, H-7, H-7'), 4.25 (dd, J=9.0, 7.0 Hz, 2H, H-9a, H-9'a), 3.90 (s, 6H, -OCH₃), 3.85 (dd, J=9.0, 3.5 Hz, 2H, H-9b, H-9'b), 3.10 (m, 2H, H-8, H-8')[5]
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 146.7, 145.3, 132.9, 118.9, 114.3, 108.6 (Ar-C), 85.9 (C-7, C-7'), 71.7 (C-9, C-9'), 55.9 (-OCH₃), 54.1 (C-8, C-8')[5]
Mass Spectrometry (ESI-MS) m/z: 359.1490 [M+H]⁺, 381.1310 [M+Na]⁺. Fragmentation may involve cleavage of the furofuran ring and loss of methoxy and hydroxyl groups.[3]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Table 4: Antioxidant Activity of Related Lignans (IC₅₀ values)

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging Varies depending on the specific lignan and assay conditions.[6]
ABTS Radical Scavenging Varies depending on the specific lignan and assay conditions.[6]
Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Transcription Epipinoresinol This compound Epipinoresinol->IKK Inhibits G Epipinoresinol This compound Ras Ras Epipinoresinol->Ras Inhibits PI3K PI3K Epipinoresinol->PI3K Inhibits Apoptosis Apoptosis Epipinoresinol->Apoptosis Induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G Start Plant Material (e.g., leaves, bark) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethanol/Methanol) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

References

The Guiding Hand: Dirigent Proteins in the Stereoselective Synthesis of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of phenylpropanoid-derived natural products, exhibit a wide range of biological activities, making them attractive targets for drug development. The stereochemistry of these molecules is critical for their function, and the biosynthesis of specific stereoisomers is tightly controlled in plants. This technical guide delves into the pivotal role of dirigent proteins (DIRs) in the synthesis of (-)-epipinoresinol, a key intermediate in the formation of various bioactive lignans. We will explore the molecular mechanisms by which these non-catalytic proteins guide the stereoselective coupling of monolignol radicals, present quantitative data on their activity, detail relevant experimental protocols, and provide visual representations of the biosynthetic pathway and experimental workflows.

Introduction: The Challenge of Stereoselectivity in Lignan Biosynthesis

The biosynthesis of lignans begins with the oxidative coupling of two monolignol units, typically coniferyl alcohol. In the absence of enzymatic control, this radical-radical coupling reaction results in a racemic mixture of various lignan structures.[1][2] However, in nature, specific stereoisomers are often produced with high fidelity. This stereochemical control is orchestrated by a unique class of non-enzymatic proteins known as dirigent proteins (from the Latin dirigere, meaning to guide or align).[3][4]

Dirigent proteins capture monolignol radicals generated by oxidases, such as laccases or peroxidases, and orient them in a specific conformation, thereby dictating the outcome of the coupling reaction.[1][5] This guided coupling is crucial for the formation of optically active lignans like (+)- or (-)-pinoresinol, which serve as precursors for a vast array of downstream lignan metabolites, including this compound.[1][6] This document focuses specifically on the dirigent proteins that direct the synthesis towards the (-)-enantiomer of pinoresinol, the direct precursor to this compound.

The Biosynthetic Pathway to this compound

The journey from the primary metabolite L-phenylalanine to this compound involves a series of enzymatic steps, which can be broadly divided into the general phenylpropanoid pathway and the specialized lignan pathway.

2.1. General Phenylpropanoid Pathway: This well-established pathway converts L-phenylalanine into coniferyl alcohol, the monolignol substrate for lignan biosynthesis.

2.2. Lignan-Specific Pathway:

  • Oxidation of Coniferyl Alcohol: Laccases or peroxidases catalyze the one-electron oxidation of two coniferyl alcohol molecules to form coniferyl alcohol radicals.[7]

  • Dirigent Protein-Mediated Coupling: A (-)-pinoresinol-forming dirigent protein captures two coniferyl alcohol radicals.[1] It orients these radicals to facilitate stereospecific coupling at the C8-C8' positions, leading exclusively to the formation of (-)-pinoresinol.[1][8]

  • Downstream Modification: (-)-Pinoresinol is then further metabolized by other enzymes to produce a variety of lignans, including this compound. For instance, studies in Sesamum species have identified P450 enzymes that act on pinoresinol isomers.[6] The stereochemistry established by the dirigent protein is critical as downstream enzymes often exhibit high enantiospecificity.[4]

biosynthetic_pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan-Specific Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric Coniferyl_Ald Coniferyl Aldehyde p_Coumaric->Coniferyl_Ald Coniferyl_Alc Coniferyl Alcohol Coniferyl_Ald->Coniferyl_Alc Coniferyl_Rad 2x Coniferyl Alcohol Radicals Coniferyl_Alc->Coniferyl_Rad Laccase/ Peroxidase minus_Pinoresinol (-)-Pinoresinol Coniferyl_Rad->minus_Pinoresinol (-)-Dirigent Protein minus_Epipinoresinol This compound minus_Pinoresinol->minus_Epipinoresinol Downstream Enzymes (e.g., P450s)

Figure 1: Biosynthetic pathway from L-phenylalanine to this compound.

Quantitative Data on (-)-Pinoresinol-Forming Dirigent Proteins

The stereoselectivity and efficiency of dirigent proteins can be quantified through in vitro assays using recombinant proteins. The following tables summarize key quantitative data for (-)-pinoresinol-forming dirigent proteins from Arabidopsis thaliana.

Dirigent ProteinSubstrateOxidizing AgentProductEnantiomeric Excess (ee)Reference
AtDIR5Coniferyl AlcoholTrametes versicolor Laccase(-)-Pinoresinol>95%[1]
AtDIR6Coniferyl AlcoholTrametes versicolor Laccase(-)-Pinoresinol>95%[1]
AtDIR6 (mutant)Coniferyl AlcoholTrametes versicolor LaccaseRacemic Pinoresinol~0%[1]

Table 1: Stereoselectivity of Arabidopsis thaliana dirigent proteins in vitro.

ParameterValueConditionsReference
pH Optimum4.25 - 6.0In vitro assay with (+)-pinoresinol forming DIR[7]
Temperature Stability< 33 °CIn vitro assay with (+)-pinoresinol forming DIR[7]
KD (Coniferyl Alcohol)370 ± 65 µMEquilibrium binding assay with (+)-pinoresinol forming DIR[7]
Apparent KM (Coniferyl Alcohol Radical)~10 nMKinetic model based on saturation behavior of (+)-pinoresinol formation with (+)-pinoresinol forming DIR[7]

Table 2: Kinetic and biochemical properties of a representative dirigent protein. Note: Data is for a (+)-pinoresinol forming DIR, as detailed kinetic data for (-)-pinoresinol forming DIRs is limited, but the general principles are expected to be similar.

Experimental Protocols

Detailed methodologies are crucial for studying the function of dirigent proteins. The following sections provide summaries of key experimental protocols.

4.1. Heterologous Expression and Purification of Dirigent Proteins

The production of recombinant dirigent proteins is essential for in vitro characterization. A common method involves expression in insect cells followed by purification.

protein_expression_purification start Clone DIR cDNA into Baculovirus Transfer Vector transfect Co-transfect Insect Cells (e.g., Sf9) with Transfer Vector and Baculovirus DNA start->transfect amplify Amplify Recombinant Baculovirus transfect->amplify infect Infect High-density Insect Cell Culture (e.g., High Five™ cells) amplify->infect harvest Harvest Cell Culture Medium (Secreted Protein) infect->harvest concentrate Concentrate and Buffer Exchange (e.g., Tangential Flow Filtration) harvest->concentrate purify Purify Recombinant Protein (e.g., Affinity Chromatography) concentrate->purify end Characterized, Pure Dirigent Protein purify->end

Figure 2: Workflow for heterologous expression and purification of dirigent proteins.

4.2. In Vitro Dirigent Protein Activity Assay

This assay is used to determine the function and stereoselectivity of a purified dirigent protein.

Materials:

  • Purified recombinant dirigent protein

  • Coniferyl alcohol

  • Laccase (e.g., from Trametes versicolor)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Ethyl acetate for extraction

  • Methanol/water for HPLC analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, coniferyl alcohol, and the purified dirigent protein.

  • Initiate the reaction by adding laccase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 4 hours).

  • Stop the reaction and extract the products with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a methanol/water mixture.

  • Analyze the products by chiral HPLC to determine the enantiomeric composition of the pinoresinol formed.[1][9]

4.3. Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is essential for separating and quantifying the enantiomers of pinoresinol.

Typical System:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Isocratic mobile phase (e.g., a mixture of hexane and isopropanol)

Procedure:

  • Inject the redissolved product mixture from the in vitro assay.

  • Elute the compounds with the mobile phase at a constant flow rate.

  • Detect the eluting compounds by UV absorbance (e.g., at 280 nm).

  • Identify the (+)- and (-)-pinoresinol peaks by comparing their retention times with those of authentic standards.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.[2][10]

4.4. Site-Directed Mutagenesis

This technique is used to identify amino acid residues that are critical for the stereoselectivity of dirigent proteins.

site_directed_mutagenesis start Identify Target Amino Acid Residues (e.g., through sequence alignment and structural modeling) design_primers Design Primers containing the Desired Mutation start->design_primers pcr Perform PCR using a High-Fidelity DNA Polymerase and the DIR Plasmid as Template design_primers->pcr digest_template Digest Parental (non-mutated) Template DNA (e.g., with DpnI) pcr->digest_template transform Transform E. coli with the Mutated Plasmid digest_template->transform sequence_verify Sequence Verify the Mutation transform->sequence_verify express_purify Express and Purify the Mutant Dirigent Protein sequence_verify->express_purify assay Perform In Vitro Activity Assay and Chiral HPLC Analysis express_purify->assay end Determine the Effect of the Mutation on Stereoselectivity assay->end

Figure 3: Workflow for site-directed mutagenesis of dirigent proteins.

Conclusion and Future Perspectives

Dirigent proteins play an indispensable role in the biosynthesis of this compound by ensuring the stereospecific formation of its precursor, (-)-pinoresinol. Their ability to guide the coupling of monolignol radicals is a fascinating example of precise biochemical control without direct catalysis. The experimental protocols outlined in this guide provide a framework for the functional characterization of these unique proteins.

Future research in this area will likely focus on several key aspects:

  • Structural Biology: Elucidating the crystal structures of more (-)-pinoresinol-forming dirigent proteins complexed with their substrates will provide deeper insights into the molecular basis of their stereoselectivity.

  • Metabolic Engineering: The knowledge of dirigent protein function can be leveraged for the metabolic engineering of plants or microbial systems to produce specific, high-value lignans for pharmaceutical applications.[11][12]

  • Protein Engineering: Site-directed mutagenesis and directed evolution could be employed to alter the substrate specificity and stereoselectivity of dirigent proteins, enabling the synthesis of novel, non-natural lignans with potentially enhanced biological activities.

By continuing to unravel the intricacies of dirigent protein function, researchers and drug development professionals can harness their power to create a new generation of lignan-based therapeutics.

References

(-)-Epipinoresinol in Traditional Medicine: A Technical Guide to Its Occurrence, Analysis, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan found in various plants utilized in traditional medicine, is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in medicinal plants, details the experimental protocols for its analysis, and explores its putative effects on cellular signaling pathways. While specific quantitative data for this compound remains limited, this document summarizes the available information on total phenolic and flavonoid content in plants where its presence has been confirmed, offering a basis for further investigation. Furthermore, based on studies of the structurally similar lignan, pinoresinol, this guide outlines the potential modulation of key inflammatory signaling pathways, including NF-κB and JAK/STAT, by this compound.

Occurrence of this compound in Traditional Medicinal Plants

This compound has been identified as a constituent of several plants used in traditional medicine, most notably Pandanus odoratissimus and Camellia sinensis[1]. While its presence is confirmed, specific quantitative data on the concentration of this compound in different plant parts is not extensively available in the current literature. However, studies have quantified the total phenolic and flavonoid content of these plants, providing an indirect measure of the potential abundance of lignans like this compound.

Table 1: Total Phenolic and Flavonoid Content in Selected Medicinal Plants Containing this compound

Plant SpeciesPlant PartTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
Pandanus odoratissimusLeaves58.99 (mean)22.91 (mean)[2]
Stems51.65 (mean)6.74 (mean)[2]
Camellia sinensis (Green Tea)Leaves143.2 - 210.2Not specified[3]
Camellia sinensis (Black Tea)Leaves84.2 - 176.2Not specified[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

Extraction and Quantification of Phenolic Compounds

The following is a generalized protocol for the extraction and quantification of total phenolic and flavonoid content from plant materials, which can be adapted for the analysis of this compound.

2.1.1. Extraction

  • Sample Preparation: Air-dry the plant material (leaves, stems, etc.) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 80% methanol or ethanol at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

2.1.2. Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

  • Reaction Mixture: Mix 0.5 mL of the diluted plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

  • Incubation: After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

  • Absorbance Measurement: Incubate the mixture in the dark at room temperature for 60 minutes. Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

  • Standard Curve: Prepare a standard curve using gallic acid (GAE) at various concentrations.

  • Calculation: Express the total phenolic content as mg of GAE per gram of dry extract.

2.1.3. Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

  • Reaction Mixture: Mix 1 mL of the plant extract with 0.3 mL of 5% sodium nitrite solution.

  • Incubation: After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

  • Second Incubation: After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

  • Absorbance Measurement: Immediately, bring the total volume to 10 mL with distilled water and measure the absorbance at 510 nm.

  • Standard Curve: Prepare a standard curve using quercetin (QE) at various concentrations.

  • Calculation: Express the total flavonoid content as mg of QE per gram of dry extract.

High-Performance Liquid Chromatography (HPLC) for Lignan Analysis

For the specific quantification of this compound, a validated HPLC method is required. The following provides a general framework for developing such a method.

  • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly used for separating phenolic compounds.

  • Gradient Program: The gradient can be optimized to achieve good resolution of this compound from other components in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength where lignans show maximum absorbance, typically around 280 nm.

  • Quantification: Prepare a calibration curve with a pure standard of this compound to quantify its concentration in the plant extracts.

Cellular Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, research on the structurally analogous lignan, pinoresinol, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Studies on pinoresinol have demonstrated its ability to inhibit the activation of NF-κB[4][5][6]. It is hypothesized that this compound may exert similar effects.

  • Mechanism of Action (Hypothesized for this compound based on Pinoresinol data):

    • Inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

    • Downregulation of the expression of pro-inflammatory genes targeted by NF-κB, such as TNF-α, IL-1β, and COX-2[5][6].

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation. Pinoresinol has been shown to target this pathway[4][5][6].

  • Mechanism of Action (Hypothesized for this compound based on Pinoresinol data):

    • Inhibition of the phosphorylation and activation of STAT3.

    • Prevention of the nuclear translocation of activated STAT3.

    • Reduction in the expression of STAT3 target genes involved in inflammation.

JAK_STAT_Pathway cluster_stimulus Cytokine Signaling cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-6 Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates Epipinoresinol This compound Epipinoresinol->JAK inhibits STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P P-STAT3 STAT3->STAT3_P STAT3_dimer P-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates DNA DNA STAT3_dimer_n->DNA binds Genes Inflammatory Gene Expression DNA->Genes

Figure 2: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound from plant sources.

Experimental_Workflow Start Plant Material Collection Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., 80% Methanol) Preparation->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Quantification Total Phenolic and Flavonoid Quantification Crude_Extract->Quantification HPLC HPLC-DAD Analysis for This compound Quantification Crude_Extract->HPLC Cell_Culture Cell Culture and Treatment with this compound Crude_Extract->Cell_Culture Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis HPLC->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-NF-κB, p-STAT3) Cell_Culture->Pathway_Analysis Pathway_Analysis->Data_Analysis

Figure 3: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents a promising bioactive compound from traditional medicinal plants. While its presence has been confirmed in species like Pandanus odoratissimus and Camellia sinensis, further research is critically needed to quantify its concentration in various plant parts and to elucidate its specific mechanisms of action. The structural similarity to pinoresinol suggests that this compound may modulate key inflammatory pathways such as NF-κB and JAK/STAT, making it a compelling candidate for the development of novel anti-inflammatory agents. Future studies should focus on the isolation and purification of this compound to enable detailed pharmacological and mechanistic investigations, thereby validating its therapeutic potential.

References

(-)-Epipinoresinol and its Glycoside Derivatives: A Technical Guide to a Promising Class of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a furofuran lignan, and its corresponding glycoside derivatives represent a class of plant secondary metabolites with a growing body of evidence supporting their significant pharmacological potential. Found in a variety of medicinal and dietary plants, these compounds exhibit a range of biological activities, including notable antioxidant, anti-inflammatory, and anti-hyperglycemic effects. Mechanistic studies on closely related lignans suggest that these effects are mediated through the modulation of key cellular signaling pathways, such as NF-κB and MAPK. This technical guide provides an in-depth overview of the natural occurrence, biological activities, and underlying mechanisms of this compound and its glycosides. It includes a compilation of quantitative data, detailed experimental protocols for extraction, isolation, and biological evaluation, and visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction

Lignans are a large group of polyphenolic compounds derived from the shikimate pathway in plants, formed by the dimerization of two coniferyl alcohol units. Among the various subclasses of lignans, the furofuran lignans, characterized by a central tetrahydrofuran ring system, have attracted considerable scientific interest. This compound is a stereoisomer of the more widely known pinoresinol. In nature, this compound often occurs alongside its glycoside derivatives, where one or more hydroxyl groups are attached to a sugar moiety, most commonly glucose. These glycosidic forms, such as this compound-4-O-β-D-glucoside, often exhibit increased water solubility and altered bioavailability compared to their aglycone counterparts. This guide will delve into the technical details of these promising natural products.

Natural Occurrence and Quantitative Data

This compound and its glycosides are distributed across various plant species. Their concentrations can vary significantly depending on the plant part, geographical location, and harvesting time. Forsythia suspensa (Weeping Forsythia) is one of the most well-documented sources.

Table 1: Natural Sources and Concentration of this compound and Related Glycosides

CompoundPlant SourcePlant PartConcentration/YieldReference(s)
(+)-EpipinoresinolForsythia suspensaFruitsMajor Constituent (Quantified by HPLC)(1)
(+)-Epipinoresinol-4'-O-glucosideForsythia suspensaFruitsMajor Constituent (Quantified by HPLC)(1)
Pinoresinol β-D-glucosideForsythia suspensaLeaves0.3–2%(2)
Phillyrin (related glucoside)Forsythia suspensaLeaves11.80 ± 0.141% (from β-CD-assisted extract)(3)
This compoundUrtica dioica (Stinging Nettle)All partsReported presence(httpshttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW9k7zuN5mtqy9Hzpnl2Pue5ATWXxQMhkfTHEC_ra4XskE1tj-MTcTCCvti4irauvEGOBXmqtWhnLP4OLGHidPpDiOX-0Y4-PiU_pO-ciw8vAjxZRdI77oO4JUGcQef1Gpu5iXH0HlNO-PHI72XONnRaKKFH1Kc4a8)
This compoundIsatis tinctoria (Woad)Not specifiedReported presence(2)
This compoundAsarum sieboldiiNot specifiedReported presence(2)
EpipinoresinolCamellia sinensis (Tea)Not specifiedReported presence(4)

Biological Activities and Quantitative Bioassay Data

This compound and its derivatives have demonstrated a spectrum of biological activities. The primary effects reported are antioxidant and anti-inflammatory, with emerging evidence for other therapeutic benefits.

Table 2: Summary of Biological Activities and IC50/EC50 Values

Biological ActivityCompound/ExtractAssayIC50/EC50 ValueReference(s)
Antioxidant Forsythia suspensa leaf extract (FSE-CD)DPPH Radical ScavengingEC50: 28.98 µg/mL(3)
Forsythia suspensa leaf extract (FSE-CD)ABTS Radical ScavengingEC50: 25.54 µg/mL(3)
Anti-inflammatory Pinoresinol (related lignan)NO Production Inhibition (LPS-activated microglia)Significant inhibition(5)
Fisetin (flavonol for comparison)NO Production Inhibition (LPS-stimulated RAW264.7)Inhibition rate of 52% at 20 µM(6)
α-Glucosidase Inhibition Pinoresinol (related lignan)α-Glucosidase Inhibition AssayPotent inhibitor(2)

Proposed Signaling Pathways

While direct studies

References

Enantioselective Biosynthesis of Furofuran Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furofuran lignans, a significant class of phytoestrogens, exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The stereochemistry of these molecules is crucial for their bioactivity, making the study of their enantioselective biosynthesis a critical area of research for drug development and biotechnology. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and regulatory pathways governing the stereospecific production of furofuran lignans in plants.

Core Concepts in Enantioselective Biosynthesis

The biosynthesis of furofuran lignans commences with the oxidative coupling of two molecules of a monolignol, typically coniferyl alcohol. This crucial step is orchestrated by a class of non-enzymatic proteins known as dirigent proteins (DIRs) , which capture and orient the monolignol radicals generated by an oxidase (such as a laccase or peroxidase) to facilitate stereoselective coupling. The resulting product is pinoresinol, the central precursor for the majority of furofuran lignans.[1][2][3] The enantiomeric outcome of this initial coupling, yielding either (+)-pinoresinol or (-)-pinoresinol, is dictated by the specific dirigent protein involved and varies between plant species and even different tissues within the same plant.[4]

Following the formation of pinoresinol, a series of enzymatic modifications, primarily reductions and methylations, further diversify the furofuran lignan scaffold. Key enzymes in this downstream pathway include pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SIRD) . These enzymes often exhibit strict stereospecificity, further contributing to the enantiomeric purity of the final lignan products. The interplay between the initial stereoselective coupling directed by DIRs and the subsequent enantioselective enzymatic modifications determines the final enantiomeric composition of the furofuran lignans within a plant.

Quantitative Data on Enantioselectivity and Enzyme Kinetics

The stereochemical outcome of furofuran lignan biosynthesis is quantified by the enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other. The efficiency and substrate affinity of the biosynthetic enzymes are described by their kinetic parameters.

LignanPlant SourceEnantiomeric Excess (e.e.)Reference
(+)-PinoresinolForsythia intermedia>95%
(-)-PinoresinolWikstroemia sikokiana74%
(+)-SesaminJuglans mandshurica~50% (ratio of 1:3 for +/-)[5]
(-)-SyringaresinolDendrobium 'Sonia'High (predominantly (-))[6]
(+)-LariciresinolForsythia intermediaHigh (predominantly (+))
(-)-LariciresinolThuja plicataHigh (predominantly (-))[7]
(+)-SecoisolariciresinolLinum usitatissimum (seeds)Mixture of (+) and (-)
(-)-SecoisolariciresinolLinum usitatissimum (aerial parts)Predominantly (-)
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
Pinoresinol-Lariciresinol Reductase (PLR-Tp1)(-)-Pinoresinol1.5 ± 0.20.12 ± 0.010.085.3 x 104Thuja plicata[7]
Pinoresinol-Lariciresinol Reductase (PLR-Tp1)(-)-Lariciresinol2.1 ± 0.30.15 ± 0.010.104.8 x 104Thuja plicata[7]
Pinoresinol-Lariciresinol Reductase (PLR-Tp2)(+)-Pinoresinol3.2 ± 0.40.21 ± 0.020.144.4 x 104Thuja plicata[7]
Pinoresinol-Lariciresinol Reductase (PLR-Fi1)(+)-Pinoresinol2.5---Forsythia intermedia[8]
Pinoresinol-Lariciresinol Reductase (IiPLR1)(+)-Pinoresinol38.9497.8 µM min-117712.6 min-14.55 x 105 µM-1min-1Isatis indigotica[9]

Signaling Pathways Regulating Biosynthesis

The biosynthesis of furofuran lignans is tightly regulated by various signaling pathways, often triggered by biotic and abiotic stresses. The jasmonate signaling pathway plays a prominent role in upregulating the expression of genes encoding key biosynthetic enzymes, including dirigent proteins and pinoresinol-lariciresinol reductase.[10]

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_stress Biotic/Abiotic Stress cluster_ja Jasmonate Biosynthesis cluster_signal Signal Transduction cluster_lignan Furofuran Lignan Biosynthesis Stress e.g., Wounding, Pathogen Attack JA_precursor α-Linolenic Acid Stress->JA_precursor Induces JA_Ile JA-Ile (Active Hormone) JA_precursor->JA_Ile Multiple Steps COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DIR_gene Dirigent Protein Gene MYC2->DIR_gene Activates Transcription PLR_gene PLR Gene MYC2->PLR_gene Activates Transcription Furofuran_Lignans Enantioselective Furofuran Lignans DIR_gene->Furofuran_Lignans Controls Stereochemistry PLR_gene->Furofuran_Lignans Enzymatic Modification

Caption: Jasmonate signaling pathway leading to the expression of furofuran lignan biosynthetic genes.

Experimental Protocols

Extraction and Purification of Furofuran Lignans

This protocol provides a general framework for the extraction and purification of furofuran lignans from plant material. Optimization may be required depending on the specific lignan and plant matrix.

Materials:

  • Dried and powdered plant material

  • Solvents: n-hexane, ethyl acetate, methanol, ethanol, water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Defatting: Extract the powdered plant material with n-hexane to remove lipids. Discard the hexane extract.

  • Extraction: Extract the defatted material sequentially with solvents of increasing polarity, such as ethyl acetate and then methanol or ethanol. The furofuran lignans will typically be found in the ethyl acetate and methanolic/ethanolic extracts.

  • Solvent Evaporation: Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Further purify the lignan-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC: Achieve final purification of individual lignans using preparative HPLC with a C18 column and a suitable mobile phase, typically a gradient of water and methanol or acetonitrile.

Dirigent Protein Activity Assay

This assay determines the ability of a dirigent protein to direct the stereoselective coupling of coniferyl alcohol.[1][2]

Materials:

  • Purified or partially purified dirigent protein extract

  • Coniferyl alcohol solution

  • Laccase (from Trametes versicolor) or peroxidase and H2O2

  • Reaction buffer (e.g., 100 mM MES buffer, pH 5.5)

  • Ethyl acetate

  • HPLC system with a chiral column (e.g., Chiralcel OD-H)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, coniferyl alcohol, and the dirigent protein extract.

  • Initiation of Oxidation: Add laccase or a peroxidase/H2O2 system to initiate the radical coupling of coniferyl alcohol.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., ascorbic acid) and extract the products with ethyl acetate.

  • Analysis by Chiral HPLC: Evaporate the ethyl acetate and redissolve the residue in the mobile phase. Analyze the enantiomeric composition of the resulting pinoresinol by chiral HPLC to determine the enantiomeric excess (e.e.).

Pinoresinol-Lariciresinol Reductase (PLR) Assay

This assay measures the activity of PLR in converting pinoresinol to lariciresinol and subsequently to secoisolariciresinol.

Materials:

  • Purified PLR enzyme

  • (+)- or (-)-Pinoresinol (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Ethyl acetate

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH, and the pinoresinol substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified PLR enzyme.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a set time.

  • Extraction: Stop the reaction and extract the products with ethyl acetate.

  • HPLC Analysis: Evaporate the solvent and analyze the formation of lariciresinol and secoisolariciresinol by HPLC on a C18 column. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of enantioselective furofuran lignan biosynthesis.

Experimental_Workflow Plant_Material Plant Material (e.g., seeds, stems) Extraction Extraction & Purification (Protocol 1) Plant_Material->Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR) Plant_Material->Gene_Expression Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Purified_Lignans Purified Furofuran Lignans Crude_Extract->Purified_Lignans Crude_Protein Crude Protein Extract Protein_Extraction->Crude_Protein Enzyme_Purification Enzyme Purification (DIR, PLR, etc.) Crude_Protein->Enzyme_Purification Chiral_Analysis Chiral HPLC Analysis Purified_Lignans->Chiral_Analysis ee_Determination Enantiomeric Excess (e.e.) Determination Chiral_Analysis->ee_Determination Purified_Enzymes Purified Enzymes Enzyme_Purification->Purified_Enzymes Enzyme_Assays Enzyme Activity Assays (Protocols 2 & 3) Purified_Enzymes->Enzyme_Assays Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assays->Kinetic_Analysis Signaling_Analysis Analysis of Regulatory Signaling Pathways Gene_Expression->Signaling_Analysis

Caption: A generalized workflow for studying furofuran lignan biosynthesis.

Conclusion

The enantioselective biosynthesis of furofuran lignans is a complex process governed by the precise interplay of dirigent proteins and stereospecific enzymes, all under the intricate regulation of plant signaling networks. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for harnessing the therapeutic potential of these valuable natural products. Future research in this area will likely focus on the discovery and characterization of novel dirigent proteins and enzymes with unique stereochemical control, as well as the elucidation of the complete regulatory networks governing their expression. This knowledge will be instrumental in developing metabolic engineering and synthetic biology strategies for the sustainable and targeted production of enantiomerically pure furofuran lignans for pharmaceutical applications.

References

The Enigmatic Lignan: A Technical Guide to the Phylogenetic Distribution of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan of significant interest for its potential pharmacological activities, exhibits a scattered yet noteworthy distribution across the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge on the phylogenetic occurrence of this compound and its enantiomer, (+)-epipinoresinol. It delves into the biosynthetic pathways leading to these compounds, details established experimental protocols for their extraction and identification, and presents available quantitative data. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry, facilitating further exploration into the therapeutic potential of this intriguing molecule.

Introduction

Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are widely distributed throughout the plant kingdom and play crucial roles in plant defense mechanisms, including antioxidant, antimicrobial, and insecticidal activities. Among the vast array of lignans, this compound has garnered attention for its potential biological activities. Understanding its distribution in plants is a critical first step in harnessing its therapeutic potential. This guide synthesizes the current literature on the phylogenetic distribution, biosynthesis, and analytical methodologies related to this compound.

Phylogenetic Distribution of Epipinoresinol

This compound and its enantiomer, (+)-epipinoresinol, have been identified in a range of plant species across different families. The distribution appears to be sporadic, suggesting independent evolution of the biosynthetic pathways in various plant lineages. The following table summarizes the known occurrences of epipinoresinol in the plant kingdom.

Table 1: Phylogenetic Distribution of this compound and (+)-Epipinoresinol

EnantiomerPlant SpeciesFamilyPlant PartReference(s)
This compoundUrtica dioica (Stinging Nettle)UrticaceaeNot specified
This compoundIsatis tinctoria (Woad)BrassicaceaeRoots, Leaves
This compoundAsarum sieboldiiAristolochiaceaeRoots and Rhizomes
(+)-EpipinoresinolCamellia sinensis (Tea)TheaceaeLeaves
(+)-EpipinoresinolPandanus odoratissimus (Kewda)PandanaceaeFruits
(+)-EpipinoresinolSesamum alatumPedaliaceaeSeedsNot specified in search results
(+)-EpipinoresinolThonningia sanguineaBalanophoraceaeNot specifiedNot specified in search results

Biosynthesis of Epipinoresinol

The biosynthesis of epipinoresinol, like other lignans, originates from the phenylpropanoid pathway. The key precursor is L-phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol. The stereospecific coupling of two coniferyl alcohol molecules is a critical step that determines the specific lignan formed. This coupling is mediated by dirigent proteins (DPs) and laccases or peroxidases.

While the direct biosynthetic pathway to this compound is not fully elucidated in all species, the well-established pathway to its diastereomer, pinoresinol, provides a strong model. The key difference lies in the stereochemistry of the coupling reaction, which is dictated by the specific dirigent protein present in the plant.

The following diagram illustrates the general biosynthetic pathway leading to the formation of pinoresinol, which is analogous to the formation of epipinoresinol.

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Coniferyl_Alcohol_Radical Coniferyl Alcohol Radical (x2) Coniferyl_Alcohol->Coniferyl_Alcohol_Radical Laccase/ Peroxidase Epipinoresinol This compound Coniferyl_Alcohol_Radical->Epipinoresinol Dirigent Protein (Stereospecific Coupling)

Biosynthetic pathway leading to this compound.

Key Enzymes in the Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumarate:CoA ligase

  • C3H: p-Coumarate 3-hydroxylase

  • COMT: Caffeic acid O-methyltransferase

  • CCR: Cinnamoyl-CoA reductase

  • CAD: Cinnamyl alcohol dehydrogenase

Quantitative Data

Quantitative analysis of this compound in plant tissues is crucial for identifying rich sources and for quality control in drug development. However, specific quantitative data for this compound is limited in the current literature. The table below presents available data, highlighting the need for further quantitative studies.

Table 2: Quantitative Analysis of Epipinoresinol in Plant Species

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference(s)
Thonningia sanguineaNot specified(+)-Epipinoresinol2.3 mg/g of dry ethyl acetate extractGC-MS/MSNot specified in search results
Urtica dioicaLeavesTotal Phenols208.37 mg GAE/g DWSpectrophotometry
Isatis tinctoriaLeavesTryptanthrin0.56 to 16.74 x 10⁻³ %HPLC-ESI-MSNot specified in search results
Camellia sinensisLeavesTotal Polyphenols20-30% of dry weightNot specified
Pandanus odoratissimusFruitsTotal Phenols3.5 to 10.8% w/wSpectrophotometry

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The data for Urtica dioica, Isatis tinctoria, Camellia sinensis, and Pandanus odoratissimus represent total phenolic or other compound content and not specifically this compound.

Experimental Protocols

The isolation and identification of this compound from plant materials involve a series of standard phytochemical techniques. The following is a generalized protocol based on methods reported for lignan extraction and analysis.

General Workflow for Extraction, Isolation, and Identification

experimental_workflow start Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions purification Chromatographic Purification (Column Chromatography, HPLC) fractions->purification pure_compound Isolated this compound purification->pure_compound identification Structural Elucidation (NMR, MS, FTIR) pure_compound->identification end Identified Compound identification->end

General workflow for this compound isolation.
Detailed Methodologies

5.2.1. Plant Material Preparation

  • Collect the desired plant parts (e.g., leaves, roots, stems).

  • Thoroughly wash the plant material to remove any dirt and debris.

  • Air-dry or oven-dry the material at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

5.2.2. Extraction

  • Soxhlet Extraction: A comprehensive extraction method using a Soxhlet apparatus with a suitable solvent (e.g., methanol or ethanol) for several hours.

  • Maceration: A simpler method involving soaking the powdered plant material in a solvent at room temperature for an extended period (24-72 hours) with occasional agitation.

  • Following extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

5.2.3. Fractionation

  • The crude extract is suspended in water or a hydroalcoholic mixture.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

  • This separates the compounds based on their polarity, with lignans typically concentrating in the ethyl acetate or chloroform fractions.

5.2.4. Purification

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

  • Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual compounds.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC can be used for the final purification of the compound to high purity. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

5.2.5. Identification and Structural Elucidation

  • The purity of the isolated compound is assessed by analytical HPLC.

  • The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Signaling Pathways

While the direct involvement of this compound in specific plant signaling pathways is not yet well-documented, lignans, in general, are known to be involved in plant defense responses. Their biosynthesis is often induced by various biotic and abiotic stresses.

Recent research in Linum album has shown that the biosynthesis of lignans can be regulated by signaling molecules such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and calcium ions (Ca²⁺), often in a salicylic acid (SA)-dependent manner. This suggests a complex signaling network that controls the production of these defensive compounds.

The following diagram illustrates a plausible signaling cascade that may regulate the biosynthesis of lignans like this compound in response to stress.

signaling_pathway stress Biotic/Abiotic Stress h2o2 H₂O₂ Burst stress->h2o2 no Nitric Oxide (NO) Production stress->no ca2 Ca²⁺ Influx stress->ca2 sa Salicylic Acid (SA) Accumulation h2o2->sa no->sa ca2->sa gene_expression Upregulation of Biosynthetic Genes (e.g., PAL, PLR) sa->gene_expression lignan_biosynthesis This compound Biosynthesis gene_expression->lignan_biosynthesis defense Plant Defense Response lignan_biosynthesis->defense

A Technical Guide to the Biosynthesis of (-)-Epipinoresinol: Precursors in the Phenylpropanoid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Lignans are a vast class of phenolic compounds synthesized in plants through the phenylpropanoid pathway. They play critical roles in plant defense and, as components of the human diet, are precursors to enterolignans with significant health-promoting properties, including potential anticancer and antioxidant activities. Among the furofuran lignans, (-)-epipinoresinol and its stereoisomers are of considerable interest for their biological activities and as chiral synthons in drug development.

The biosynthesis of these complex molecules originates from the simple amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions to produce monolignols, which then undergo stereochemically controlled oxidative coupling to form the foundational lignan structures. Understanding the precise enzymatic steps and regulatory mechanisms that dictate the formation of specific stereoisomers like this compound is crucial for applications in metabolic engineering and biotechnology.

This technical guide provides an in-depth overview of the biosynthetic precursors of this compound, detailing the core enzymatic steps from the general phenylpropanoid pathway to the specific lignan-forming reactions. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and synthetic procedures, and visualizations of the metabolic and experimental workflows.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that can be divided into three main stages:

  • The General Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol.

  • Stereoselective Radical Coupling: Dimerization of coniferyl alcohol to form the direct lignan precursor, (-)-pinoresinol.

  • Post-Coupling Modification: Putative enzymatic conversion of (-)-pinoresinol to this compound.

Stage 1: General Phenylpropanoid Pathway to Coniferyl Alcohol

The pathway begins with L-phenylalanine, which is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step for entry into phenylpropanoid metabolism. Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. The final enzyme in this core sequence, 4-Coumarate:CoA Ligase (4CL) , activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA. From this central intermediate, a series of reductions, hydroxylations, and methylations (not detailed in the diagram) lead to the formation of monolignols, primarily coniferyl alcohol, which is the direct precursor for pinoresinol biosynthesis.

Phenylpropanoid_Pathway Fig 1. The general phenylpropanoid pathway to 4-coumaroyl-CoA. cluster_pathway Phe L-Phenylalanine PAL PAL Cin trans-Cinnamic Acid C4H C4H Cou p-Coumaric Acid CL4 4CL CouCoA 4-Coumaroyl-CoA Downstream Downstream Enzymes Monolignols Coniferyl Alcohol PAL->Cin C4H->Cou CL4->CouCoA Downstream->Monolignols

Fig 1. The general phenylpropanoid pathway to 4-coumaroyl-CoA.
Stage 2: Stereoselective Formation of (-)-Pinoresinol

The stereochemistry of lignans is established during the dimerization of two monolignol units. This process is initiated by a one-electron oxidation of coniferyl alcohol, catalyzed by oxidases such as laccases or peroxidases, to generate coniferyl alcohol radicals. In the absence of a guiding molecule, these radicals couple randomly to form a racemic mixture of products.

However, in planta, Dirigent Proteins (DIRs) guide this reaction with remarkable regio- and stereospecificity. These proteins lack intrinsic catalytic activity but function by capturing and orienting two monolignol radicals in a specific conformation, forcing the coupling to occur in a predetermined manner. The biosynthesis of (-)-pinoresinol is specifically mediated by an enantiocomplementary dirigent protein (e.g., AtDIR6 from Arabidopsis thaliana) that directs the 8-8' coupling of two coniferyl alcohol radicals to yield the (-) enantiomer exclusively.

Lignan_Formation Fig 2. Dirigent protein-mediated synthesis of (-)-pinoresinol. cluster_lignan CA1 Coniferyl Alcohol Oxidase Laccase / Peroxidase CA1->Oxidase CA2 Coniferyl Alcohol CA2->Oxidase Rad1 Coniferyl Alcohol Radical DIR Dirigent Protein (e.g., AtDIR6) Rad1->DIR Rad2 Coniferyl Alcohol Radical Rad2->DIR Pino (-)-Pinoresinol Oxidase->Rad1 Oxidase->Rad2 DIR->Pino

Fig 2. Dirigent protein-mediated synthesis of (-)-pinoresinol.
Stage 3: Putative Formation of this compound

This compound is a diastereomer of (-)-pinoresinol. The structural difference lies in the stereochemistry at the C8' position of the furofuran ring. While the direct synthesis of (-)-pinoresinol from coniferyl alcohol is well-documented, the precise enzymatic step leading to this compound is less clearly defined in the literature.

Current evidence suggests that pinoresinol is the central precursor to a wide array of other lignans. Therefore, it is hypothesized that this compound is formed via the enzymatic epimerization of (-)-pinoresinol or a downstream intermediate. This conversion would likely be catalyzed by a specific reductase or isomerase. While the enzyme responsible for forming this compound has not been definitively characterized, the existence of enzymes with high diastereomeric selectivity, such as CYP81Q3 which acts on (+)-epipinoresinol but not (+)-pinoresinol, supports the model of specific enzymes tailoring lignan stereochemistry after the initial coupling.

Key Enzymes and Proteins in the Pathway

  • Phenylalanine Ammonia-Lyase (PAL): A tetrameric enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. It represents the primary regulatory checkpoint for carbon flow into the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): A member of the CYP73A family of cytochrome P450 enzymes. It is typically anchored to the endoplasmic reticulum and catalyzes the hydroxylation of cinn

Chemo-enzymatic Synthesis of (-)-Epipinoresinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemo-enzymatic strategy for the synthesis of (-)-epipinoresinol, a lignan of significant interest due to its potential pharmacological activities. The synthesis leverages the stereocontrol of enzymatic reactions to establish the initial chiral centers, followed by chemical epimerization and chiral separation to yield the target molecule. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and visualizes the synthetic pathway and workflows.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound, a furofuran lignan, has garnered attention for its potential therapeutic applications. Its complex stereochemistry, however, presents a significant synthetic challenge. A purely chemical synthesis often results in racemic mixtures, requiring tedious and often inefficient chiral resolution steps. A chemo-enzymatic approach, integrating the high selectivity of enzymes with the versatility of chemical reactions, offers a more efficient and elegant solution for the preparation of enantiomerically pure this compound.

This guide outlines a three-stage process:

  • Enzymatic Synthesis of (-)-Pinoresinol: Stereoselective coupling of coniferyl alcohol to form the key intermediate, (-)-pinoresinol, using a laccase and a dirigent protein.

  • Chemical Epimerization of (-)-Pinoresinol: Conversion of (-)-pinoresinol to a mixture of pinoresinol and epipinoresinol diastereomers.

  • Chiral Separation of this compound: Isolation of the desired this compound enantiomer using preparative chiral High-Performance Liquid Chromatography (HPLC).

Synthetic Pathway Overview

The overall chemo-enzymatic pathway for the synthesis of this compound is depicted below.

Chemo_enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Epimerization cluster_separation Chiral Separation Coniferyl_Alcohol Coniferyl Alcohol Laccase_DIR Laccase / AtDIR6 Coniferyl_Alcohol->Laccase_DIR Oxidative Coupling Pinoresinol (-)-Pinoresinol Laccase_DIR->Pinoresinol Acid_Treatment Acid Treatment Pinoresinol->Acid_Treatment Epimerization Epipinoresinol_Mix (±)-Pinoresinol & (±)-Epipinoresinol Acid_Treatment->Epipinoresinol_Mix Chiral_HPLC Preparative Chiral HPLC Epipinoresinol_Mix->Chiral_HPLC Resolution Final_Product This compound Chiral_HPLC->Final_Product

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Stage 1: Enzymatic Synthesis of (-)-Pinoresinol

The stereoselective formation of (-)-pinoresinol from coniferyl alcohol is achieved through an oxidative coupling reaction catalyzed by a laccase in the presence of a dirigent protein (DP) from Arabidopsis thaliana (AtDIR6). The dirigent protein guides the coupling of two coniferyl alcohol radicals to favor the formation of the (-)-enantiomer.

Materials:

  • Coniferyl alcohol

  • Laccase from Trametes versicolor

  • Purified recombinant AtDIR6 protein

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a suitable vessel containing coniferyl alcohol (final concentration of 1.13 mM) in 50 mM sodium phosphate buffer (pH 6.5).[1]

  • Addition of Dirigent Protein: Add the purified AtDIR6 protein extract to the reaction mixture. The optimal concentration of the dirigent protein should be determined empirically.

  • Enzymatic Reaction Initiation: Initiate the reaction by adding laccase from Trametes versicolor (30 milliunits).[1]

  • Incubation: Incubate the reaction at room temperature with gentle agitation for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Extract the products with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on a silica gel column using a gradient of hexane and ethyl acetate to obtain (-)-pinoresinol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the purified (-)-pinoresinol by chiral HPLC analysis.

Quantitative Data for (-)-Pinoresinol Synthesis:

ParameterValueReference
Substrate Concentration1.13 mM[1]
Enzyme (Laccase)30 milliunits[1]
Reaction Time1-2 hours[1]
Typical YieldUp to 44.1% (with optimized chemical steps)[2]
Enantiomeric Excess>95%[1]
Stage 2: Chemical Epimerization of (-)-Pinoresinol

The conversion of pinoresinol to its epimer, epipinoresinol, can be achieved through acid-catalyzed epimerization. This process typically results in a mixture of all four stereoisomers.

Materials:

  • (-)-Pinoresinol

  • Acid catalyst (e.g., dilute HCl or H₂SO₄)

  • Organic solvent (e.g., methanol, ethanol)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: Dissolve the purified (-)-pinoresinol in an appropriate organic solvent.

  • Acid Addition: Add a catalytic amount of a strong acid. The exact concentration and temperature will influence the rate and equilibrium of the epimerization. An optimized condition reported for similar lignans involves treatment at 50°C for 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to determine the ratio of pinoresinol to epipinoresinol.

  • Neutralization and Extraction: Once the desired equilibrium is reached, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the products with ethyl acetate.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of pinoresinol and epipinoresinol stereoisomers.

Quantitative Data for Epimerization:

ParameterConditionOutcome
Temperature50°COptimized for epimerization
Reaction Time30 minutesReaches equilibrium
Product RatioApproximately equal amounts of pinoresinol and epipinoresinol
Stage 3: Chiral Separation of this compound

The final step involves the isolation of this compound from the diastereomeric mixture using preparative chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of lignan enantiomers.

Materials:

  • Mixture of pinoresinol and epipinoresinol stereoisomers

  • Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based column)

  • HPLC-grade solvents for the mobile phase (e.g., hexane, ethanol, isopropanol)

  • Additives (e.g., trifluoroacetic acid or diethylamine, if necessary)

Protocol:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the epimerized mixture in the mobile phase.

    • Screen different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the four stereoisomers. A common mobile phase for normal-phase separation of lignans is a mixture of hexane and an alcohol (ethanol or isopropanol).

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Preparative Scale Separation:

    • Once an optimal separation method is developed, scale up to a preparative chiral HPLC system.

    • Dissolve the bulk of the epimerized mixture in the mobile phase.

    • Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.

    • The elution order of the enantiomers will depend on the specific CSP and mobile phase used.

  • Purity and Identity Confirmation:

    • Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity of the isolated this compound.

    • Confirm the structure of the final product using spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data for Chiral Separation:

ParameterTypical Conditions/Values
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase (Normal Phase) Hexane/Ethanol or Hexane/Isopropanol mixtures
Purity Achieved >98% enantiomeric excess
Recovery Dependent on the efficiency of the preparative separation

Visualization of Workflows

Enzymatic Synthesis Workflow

Enzymatic_Workflow start Start prep_reaction Prepare Reaction Mixture (Coniferyl Alcohol, Buffer) start->prep_reaction add_enzyme Add AtDIR6 and Laccase prep_reaction->add_enzyme incubate Incubate at RT (1-2h) add_enzyme->incubate quench Quench with Ethyl Acetate incubate->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify analyze Analyze Purity and e.e. purify->analyze end (-)-Pinoresinol analyze->end Chiral_Separation_Workflow start Start with Epimerized Mixture method_dev Analytical Chiral HPLC Method Development start->method_dev scale_up Preparative Chiral HPLC Separation method_dev->scale_up collect_fractions Collect this compound Fraction scale_up->collect_fractions analyze_purity Analyze Enantiomeric Purity collect_fractions->analyze_purity confirm_structure Confirm Structure (NMR, MS) analyze_purity->confirm_structure end Pure this compound confirm_structure->end

References

Methodological & Application

Enantioselective Synthesis of (-)-Epipinoresinol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the enantioselective synthesis of (-)-Epipinoresinol, a lignan with significant therapeutic potential. Herein, we detail the key synthetic strategies, experimental protocols, and quantitative data to facilitate the reproducible and efficient synthesis of this target molecule.

This compound belongs to the furofuran class of lignans, which are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The precise stereochemical control during synthesis is paramount, as the biological efficacy of such chiral molecules is often enantiomer-dependent. This guide focuses on a robust and well-documented strategy for achieving high enantiopurity of this compound.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be effectively achieved through a multi-step sequence starting from an enantiomerically enriched 1-arylallyl alcohol. The key transformations involve a diastereoselective manganese(III)-mediated intramolecular cyclopropanation followed by a stereospecific rhodium(II)-catalyzed C-H insertion reaction to construct the core furofuranone structure. Subsequent reduction yields the target molecule. To synthesize this compound, the (R)-enantiomer of the starting 1-arylallyl alcohol is required.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of the enantiomer, (+)-Epipinoresinol, as reported in the literature. This data serves as a benchmark for the synthesis of this compound, for which similar outcomes are anticipated when starting with the corresponding (R)-chiral alcohol.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Mn(III)-mediated Cyclopropanation1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one7522:1>98
Rh(II)-catalyzed C-H Insertionendo,exo-2,6-diarylfurofuranone85N/A>98
Reduction of Furofuranone(+)-Epipinoresinol90N/A>98

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol

The synthesis of the chiral starting material is a critical step for establishing the stereochemistry of the final product. One effective method is the asymmetric reduction of the corresponding ketone using a chiral catalyst.

Materials:

  • 3,4-dimethoxyacetophenone

  • (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dimethoxyacetophenone (1 equivalent) in anhydrous Et₂O at -25 °C under an inert atmosphere, add a solution of (+)-DIP-Chloride™ (1.2 equivalents) in anhydrous Et₂O dropwise.

  • Stir the reaction mixture at -25 °C for 48 hours.

  • Quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Wash the mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol.

Protocol 2: Manganese(III)-mediated Intramolecular Cyclopropanation

This step constructs the bicyclic core of the furofuranone intermediate with high diastereoselectivity.

Materials:

  • (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol

  • Ethyl acetoacetate

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetic acid (AcOH)

Procedure:

  • To a solution of (R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol (1 equivalent) and ethyl acetoacetate (2 equivalents) in acetic acid, add Mn(OAc)₃·2H₂O (2.5 equivalents) and Cu(OAc)₂ (0.1 equivalents).

  • Heat the mixture at 80 °C with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one.

Protocol 3: Rhodium(II)-catalyzed C-H Insertion

This key step forms the furofuranone ring system through a highly stereoselective intramolecular C-H insertion.

Materials:

  • 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one

  • p-Toluenesulfonyl azide (TsN₃)

  • Acetonitrile (MeCN)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM)

Procedure:

  • Diazo transfer: To a solution of the bicyclic ketone (1 equivalent) and TsN₃ (1.2 equivalents) in acetonitrile, add DBU (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the crude diazo intermediate by flash chromatography.

  • C-H Insertion: To a solution of the purified diazo compound in dichloromethane at room temperature, add a catalytic amount of Rh₂(OAc)₄ (0.01 equivalents).

  • Stir the reaction mixture until the diazo compound is consumed (monitored by TLC).

  • Concentrate the mixture and purify by flash column chromatography to afford the endo,exo-furofuranone.

Protocol 4: Reduction to this compound

The final step involves the reduction of the lactone functionality to the corresponding diol.

Materials:

  • endo,exo-furofuranone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C, add a solution of the furofuranone (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield this compound.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow start 3,4-Dimethoxy- acetophenone chiral_alcohol (R)-1-(3,4-dimethoxyphenyl) prop-2-en-1-ol start->chiral_alcohol Asymmetric Reduction cyclopropanation Mn(III)-mediated Cyclopropanation chiral_alcohol->cyclopropanation bicyclic_ketone 1-acetyl-4-aryl-3- oxabicyclo[3.1.0]hexan-2-one cyclopropanation->bicyclic_ketone ch_insertion Rh(II)-catalyzed C-H Insertion bicyclic_ketone->ch_insertion furofuranone endo,exo-Furofuranone ch_insertion->furofuranone reduction Reduction (LiAlH4) furofuranone->reduction final_product This compound reduction->final_product

Caption: Overall workflow for the enantioselective synthesis of this compound.

Key_Transformations cluster_cyclopropanation Mn(III)-mediated Cyclopropanation cluster_ch_insertion Rh(II)-catalyzed C-H Insertion start_cycl Chiral Allylic Alcohol + Ethyl Acetoacetate intermediate_cycl Radical Intermediate start_cycl->intermediate_cycl Mn(OAc)3 product_cycl Bicyclic Ketone (High d.r.) intermediate_cycl->product_cycl Intramolecular Cyclization start_ch Bicyclic Ketone diazo Diazo Intermediate start_ch->diazo TsN3, DBU carbene Rhodium Carbene diazo->carbene Rh2(OAc)4 product_ch Furofuranone carbene->product_ch C-H Insertion

Caption: Key chemical transformations in the synthesis of the furofuranone core.

Application Notes and Protocols for the Isolation and Purification of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Epipinoresinol is a furofuran lignan, a class of natural products found in a variety of plant species.[1][2][3] Lignans are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[4][5] this compound has been identified in plants such as Carduus nutans, Urtica dioica, Asarum sieboldii, and the rhizomes of Polygonatum sibiricum.[1][2][6][7] The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

This document provides detailed protocols for the isolation and purification of this compound from plant sources. It includes a general workflow applicable to various plant matrices and a specific, high-yield protocol using Centrifugal Partition Chromatography (CPC). Quantitative data is presented to guide researchers in method selection and optimization.

General Workflow for Lignan Isolation

The isolation of this compound from a plant matrix typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to progressively remove interfering substances and enrich the target compound. Chromatographic techniques are central to this process, allowing for the separation of compounds based on their physicochemical properties.[8][9][10]

G cluster_start Preparation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_end Analysis Plant Plant Material (e.g., fruits, rhizomes) Pretreatment Pre-treatment (Drying, Grinding) Plant->Pretreatment Extraction Solvent Extraction (e.g., Maceration, Sonication) Pretreatment->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Preliminary Preliminary Purification (Liquid-Liquid Partitioning or Macroporous Resin) Concentration->Preliminary Final Final Purification (e.g., CPC, Column Chromatography, Preparative HPLC) Preliminary->Final Analysis Purity Analysis (HPLC, NMR, MS) Final->Analysis Isolated Isolated this compound Analysis->Isolated

Caption: General workflow for the isolation of this compound.

Data Presentation: Quantitative Analysis

Quantitative data for the isolation of this compound is limited. However, a study on Carduus nutans fruit provides a benchmark for a highly efficient purification method involving an acid-catalyzed epimerization step to increase the yield of this compound from its epimer, (-)-pinoresinol, followed by Centrifugal Partition Chromatography (CPC).[2]

Plant SourceTarget CompoundPurification MethodYield from Source MaterialFinal PurityReference
Carduus nutans (Fruit)This compoundCentrifugal Partition Chromatography (CPC)32.8 mg from 10.0 g of fruit92.3%[2]
Carduus nutans (Fruit)(-)-PinoresinolCentrifugal Partition Chromatography (CPC)33.7 mg from 10.0 g of fruit93.7%[2]

Experimental Protocols

Protocol 1: Isolation from Carduus nutans via Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study that achieved high-yield, simultaneous isolation of (-)-pinoresinol and this compound.[2] It involves an initial extraction, followed by an optimized acid treatment to induce epimerization of pinoresinol to epipinoresinol, thereby increasing the final yield of the latter.

1. Plant Material and Extraction:

  • Obtain dried fruit of Carduus nutans.

  • Grind the fruit into a coarse powder.

  • Perform solvent extraction on the powdered material. While the specific initial extraction is not detailed in the abstract, a standard method such as maceration or ultrasound-assisted extraction with 70-80% ethanol is appropriate.[4][11]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Optimized Acid Treatment for Epimerization:

  • Subject the crude extract to an acid treatment to convert a portion of the naturally occurring (-)-pinoresinol into its epimer, this compound.

  • The optimized conditions reported are treatment at 50°C for 30 minutes.[2] This step creates roughly equal amounts of both epimers, allowing for their simultaneous isolation.

3. Centrifugal Partition Chromatography (CPC) Purification:

  • Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[2] Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use.

  • Sample Preparation: Dissolve the acid-treated crude extract in the upper phase of the solvent system.

  • CPC Operation:

    • Use a preparative CPC system.

    • Employ the two-phase solvent system for separation.[2]

    • Perform two consecutive, identical CPC runs. The first run isolates pinoresinol, and the second run isolates both pinoresinol and epipinoresinol from the epimerized mixture.[2]

  • Fraction Collection & Analysis:

    • Monitor the effluent from the CPC system with a UV detector.

    • Collect fractions based on the chromatogram.

    • Combine fractions containing the pure compounds.

    • Evaporate the solvent to obtain purified this compound.

4. Purity Analysis:

  • Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[2]

  • Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_cpc CPC Process cluster_collection Collection Crude Crude Extract in Upper Phase (Stationary) Injection Inject Sample into CPC Rotor Crude->Injection Solvent Lower Phase (Mobile) Solvent->Injection Separation Separation in Coil (Differential Partitioning) Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Combine & Evaporate Fractions Collection->Analysis Pure Purified this compound Analysis->Pure

References

Application Note: HPLC Analysis for the Quantification of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epipinoresinol is a lignan found in various plants, recognized for its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The accurate and precise quantification of this compound in matrices such as plant extracts and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantitative analysis of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on principles applicable to pinoresinol isomers and is suitable for the determination of this compound in various samples.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a sample matrix. The separation is achieved using a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, a moderately polar compound, is retained by the stationary phase and subsequently eluted by the mobile phase. The partitioning of the analyte between the two phases allows for its separation. A UV detector is employed to measure the absorbance at a specific wavelength for the detection and quantification of this compound.

Experimental Protocols

1. Equipment and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard (≥95.0% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or formic acid (optional, for mobile phase modification)

2. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath for approximately 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions. A typical concentration range would be from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it into a suitable flask. Add a known volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30-60 minutes.

  • Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. If necessary, the solvent can be evaporated under reduced pressure, and the residue redissolved in a known volume of the mobile phase.

  • Cleanup (Optional): For complex sample matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

4. Chromatographic Conditions

Two sets of conditions are presented below, an isocratic method and a gradient method, which can be optimized based on the specific application and available instrumentation.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Methanol:Water (e.g., 28:72, v/v)A: Water with 0.1% Phosphoric AcidB: AcetonitrileGradient: e.g., 6-36% B over 60 min
Flow Rate 1.0 mL/min0.7 - 1.5 mL/min
Column Temperature 30 °C25 - 40 °C
Detection Wavelength UV at 232 nm or 227 nmDAD at 280 nm, 320 nm, and 360 nm for simultaneous analysis of other phenolics
Injection Volume 10 - 20 µL10 µL

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.04 - 10 µg/mL (Varies with the detector)
Limit of Quantification (LOQ) 0.14 - 30 µg/mL (Varies with the detector)
Precision (%RSD) < 2%
Accuracy/Recovery (%) 97 - 102%
Specificity The method should resolve this compound from other matrix components. Peak purity can be assessed with a DAD detector. For absolute specificity, LC-MS/MS is recommended.

6. Data Analysis

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the corresponding peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Plant Material drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction with Methanol drying_grinding->extraction filtration Filtration (0.45 µm) extraction->filtration sample_solution Final Sample Solution filtration->sample_solution injection Injection sample_solution->injection Inject Sample reference_standard This compound Standard stock_solution Primary Stock Solution reference_standard->stock_solution working_standards Working Standard Solutions stock_solution->working_standards working_standards->injection Inject Standards hplc_system HPLC System hplc_system->injection c18_column C18 Column Separation injection->c18_column uv_detection UV Detection c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification final_result Final Result (Concentration) quantification->final_result

Caption: Experimental workflow for the HPLC quantification of this compound.

Application Notes and Protocols for the Separation of (-)-Epipinoresinol using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a lignan of significant interest due to its potential biological activities. As a member of the lignan family of secondary plant metabolites, it often exists in complex mixtures with other structurally similar compounds, such as its epimer, pinoresinol.[1][2][3] Centrifugal Partition Chromatography (CPC) has emerged as an efficient and scalable liquid-liquid chromatographic technique for the preparative separation of such closely related natural products.[4][5] CPC operates without a solid stationary phase, instead utilizing a biphasic liquid system, which allows for high sample loading, improved recovery, and reduced solvent consumption compared to traditional chromatographic methods.[6]

These application notes provide a detailed protocol for the separation of this compound, summarizing key quantitative data and experimental procedures. The information is intended to guide researchers in the isolation and purification of this and other valuable lignans from complex plant extracts.

Quantitative Data Summary

The following table summarizes the quantitative results from a study on the simultaneous isolation of this compound and pinoresinol from Carduus nutans fruit using a two-step CPC process.[1][2]

ParameterThis compoundPinoresinol
Starting Material 10.0 g Carduus nutans fruit10.0 g Carduus nutans fruit
Yield 32.8 mg33.7 mg
Purity 92.3%93.7%
Recovery Efficiency 84.1%86.4%

Experimental Workflow for this compound Separation

The following diagram illustrates the overall workflow for the isolation of this compound from a plant source, incorporating an acid treatment step to epimerize pinoresinol, thus increasing the yield of the target compound.

G cluster_extraction Plant Material Processing cluster_epimerization Epimerization cluster_cpc Centrifugal Partition Chromatography (CPC) cluster_products Isolated Products plant_material Carduus nutans Fruit (10.0 g) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_treatment Acid Treatment (50°C for 30 min) crude_extract->acid_treatment epimerized_mixture Epimerized Mixture (Equal amounts of Pinoresinol and this compound) acid_treatment->epimerized_mixture cpc_separation CPC Separation (Two consecutive steps) epimerized_mixture->cpc_separation epipinoresinol This compound (32.8 mg, 92.3% purity) cpc_separation->epipinoresinol pinoresinol Pinoresinol (33.7 mg, 93.7% purity) cpc_separation->pinoresinol solvent_system Solvent System: methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) solvent_system->cpc_separation G cluster_lignan Lignan (e.g., Pinoresinol) cluster_pathways Potential Cellular Signaling Pathways cluster_outcomes Biological Outcomes lignan This compound / Pinoresinol nfkb NF-κB Pathway lignan->nfkb Inhibition akt_mtor Akt/mTOR Pathway lignan->akt_mtor Stimulation nrf2 Nrf2 Pathway lignan->nrf2 Activation anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory cytoprotective Cytoprotective Gene Expression nrf2->cytoprotective

References

Application Notes and Protocols for Investigating the Anti-Cancer Activity of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epipinoresinol, a lignan found in various plants, has garnered interest in oncological research for its potential anti-cancer properties.[1] Lignans, a class of polyphenols, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][3] Emerging evidence indicates that this compound can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. These findings suggest its potential as a chemotherapeutic or chemopreventive agent.[2][4]

This document provides a summary of the anti-cancer activities of this compound on specific cancer cell lines, details the underlying mechanisms of action, and offers standardized protocols for researchers to investigate its effects in a laboratory setting.

Summary of Anti-Cancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines, including those from breast, ovarian, and brain cancers. Its efficacy is often concentration-dependent, and it can act through multiple mechanisms to suppress cancer cell growth and survival.

Quantitative Data on Cellular Effects

The following tables summarize the key quantitative findings from studies on the anti-cancer activity of this compound (referred to as Pinoresinol in some studies) on different cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueExposure TimeReference
SKOV-3Ovarian CancerMTT20 µMNot Specified[5]
MDA-MB-231Breast Cancer (ER-)Cytotoxicity AssayStatistically significant effects observed from 0.001 to 1 µM24 hours[6]
MCF7Breast Cancer (ER+)Cytotoxicity AssayStatistically significant effects observed from 0.001 to 1 µM24 hours[6]
SKBr3Breast CancerMTTConcentration-dependent decrease in cell viability72 hours[4][7]
LN428GlioblastomaCell Death AssaySensitizes cells to TRAIL-induced apoptosis at 0.5 µM24 hours[8]

Table 2: Apoptosis Induction by this compound

Cell LineCancer TypeTreatmentFold Increase in ApoptosisExposure TimeReference
SKBr3Breast CancerPinoresinol9-fold24 hours[2]
SKBr3Breast CancerPinoresinol11-fold48 hours[2]

Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

Sensitization to TRAIL-Mediated Apoptosis in Glioblastoma

In TRAIL-resistant glioblastoma cells, this compound enhances the efficacy of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent. It achieves this by accelerating the degradation of cFLIP (cellular FLICE-inhibitory protein), a key inhibitor of the extrinsic apoptosis pathway. The downregulation of cFLIP facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade, culminating in apoptosis.[8]

TRAIL_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL Ligand TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Binds DISC DISC Formation TRAIL_R->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Epi This compound cFLIP cFLIP Epi->cFLIP Inhibits (Accelerates Degradation) cFLIP->DISC Inhibits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activates Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner Activates Apoptosis Apoptosis Executioner->Apoptosis

Caption: this compound enhances TRAIL-mediated apoptosis.
Inhibition of Ras/MEK/ERK Pathway in Ovarian Cancer

In ovarian cancer cells (SKOV-3), this compound has been shown to inhibit the Ras/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and invasion. By inhibiting the phosphorylation, and thus the activation, of MEK and ERK, this compound effectively halts these pro-tumorigenic processes.[5]

Ras_MEK_ERK_pathway Epi This compound MEK p-MEK Epi->MEK Inhibits ERK p-ERK Epi->ERK Inhibits Ras Ras Ras->MEK Activates MEK->ERK Activates Proliferation Cell Proliferation & Invasion ERK->Proliferation

Caption: Inhibition of the Ras/MEK/ERK pathway by this compound.
Induction of Intrinsic Apoptosis in Breast Cancer

This compound induces apoptosis in breast cancer cells (SKBr3) by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2][3] It promotes the overexpression of pro-apoptotic genes like BAX while downregulating anti-apoptotic genes such as BCL-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, a hallmark of the intrinsic apoptosis pathway.[2][5]

Intrinsic_Apoptosis_Pathway Epi This compound BAX BAX (Pro-apoptotic) Epi->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) Epi->BCL2 Downregulates Mito Mitochondrial Membrane Potential BAX->Mito Disrupts BCL2->Mito Maintains CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of intrinsic apoptosis by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer activity of this compound.

Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., SKOV-3, SKBr3) treat Treat cells with various concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT / Resazurin) incubate->viability apoptosis Apoptosis Assay (Annexin V-FITC) incubate->apoptosis protein Protein Expression (Western Blot) incubate->protein ic50 Determine IC50 Value viability->ic50 apop_quant Quantify Apoptotic Cells apoptosis->apop_quant prot_quant Analyze Protein Levels (e.g., p-ERK, Caspases) protein->prot_quant

Caption: General workflow for testing this compound's activity.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the signaling pathways affected by this compound.[5]

Materials:

  • Cell culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-caspase-3, anti-Bcl-2, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

This compound demonstrates significant anti-cancer activity against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of key pro-survival signaling cascades like the Ras/MEK/ERK pathway.[2][5][8] The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound in oncology. Further in vivo studies are warranted to validate these promising in vitro findings.[5]

References

Application Notes and Protocols for the Neuroprotective Effects of (-)-Pinoresinol in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive literature searches for the neuroprotective effects of (-)-Epipinoresinol in in vitro models did not yield specific studies or quantitative data. However, significant research is available for the closely related lignan, (-)-Pinoresinol , and its derivatives, which demonstrate notable neuroprotective properties. This document provides detailed application notes and protocols based on the available data for (-)-Pinoresinol as a relevant and informative alternative.

Introduction

(-)-Pinoresinol, a lignan found in various plants, has demonstrated significant potential as a neuroprotective agent in preclinical studies. Its therapeutic appeal lies in its ability to counteract key pathological processes implicated in neurodegenerative diseases and ischemic brain injury, such as neuroinflammation, oxidative stress, and apoptosis.[1] These application notes provide a summary of the quantitative data from in vitro studies, detailed experimental protocols for assessing its neuroprotective effects, and an overview of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the in vitro neuroprotective and related activities of (-)-Pinoresinol and its derivatives from various studies.

Table 1: In Vitro Antioxidant Activity of Pinoresinol and its Derivatives

CompoundAssayIC50 / ActivityReference
(+)-PinoresinolDPPH Radical Scavenging69 µM[2]
Pinoresinol-β-D-glucosideDPPH Radical Scavenging19.60 µg/mL[2]
Pinoresinol di-β-D-glucosideDPPH Radical Scavenging26.52 µg/mL[2]
Pinoresinol-4-O-β-D-glucopyranosideABTS Radical Scavenging1091.3 µmol/g (Ascorbic Acid Equivalent)[3]
Pinoresinol-4-O-β-D-glucopyranosideFerric Reducing Antioxidant Power (FRAP)418.47 µmol/g (Ascorbic Acid Equivalent)[3]

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity of Pinoresinol Derivatives

CompoundAssayIC50 / ActivityReference
PinoresinolNF-κB Inhibition-[4][5]
PinoresinolAP-1 Inhibition-[4]
Pinoresinol-4-O-β-D-glucopyranosideα-glucosidase Inhibition48.13 µg/mL[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the neuroprotective effects of (-)-Pinoresinol in vitro are provided below.

1. Cell Culture and Induction of Neurotoxicity

  • Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse microglial (BV2) cells are commonly used.[6]

  • Culture Conditions: Cells are maintained in DMEM/F12 or RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treat neuronal cells with amyloid-beta (Aβ) fibrils or hydrogen peroxide (H₂O₂) to induce reactive oxygen species (ROS) production.[4][7]

    • Neuroinflammation: Expose microglial cells to lipopolysaccharide (LPS) to induce an inflammatory response.[8]

    • Excitotoxicity: Expose neuronal cells to high concentrations of glutamate.[9]

    • Ischemia Model (Oxygen-Glucose Deprivation): Culture cells in a glucose-free medium in a hypoxic chamber.[10]

2. Assessment of Neuroprotective Effects

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of (-)-Pinoresinol for a specified time (e.g., 24 hours).[6]

    • Induce neurotoxicity as described above.

    • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.[6]

  • Measurement of Reactive Oxygen Species (ROS):

    • Seed cells in a 96-well black plate.

    • Pre-treat with (-)-Pinoresinol.

    • Induce oxidative stress.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Culture and treat cells as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis for Signaling Proteins:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., TLR4, NF-κB p65, Nrf2, HO-1, Bcl-2, Bax, cleaved Caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

(-)-Pinoresinol exerts its neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress.[1]

  • Inhibition of the TLR4/NF-κB Pathway: (-)-Pinoresinol diglucoside has been shown to significantly reduce the expression of Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) p65.[1] This dampens the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pinoresinol (-)-Pinoresinol Pinoresinol->TLR4 Inhibits Pinoresinol->NFkB Inhibits Activation DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Inflammation Transcription

Inhibition of the TLR4/NF-κB pathway by (-)-Pinoresinol.
  • Activation of the Nrf2/HO-1 Pathway: (-)-Pinoresinol promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby mitigating oxidative stress.[11]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Pinoresinol (-)-Pinoresinol Pinoresinol->Keap1 Inhibits ROS Oxidative Stress ROS->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Transcription

Activation of the Nrf2/HO-1 pathway by (-)-Pinoresinol.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of (-)-Pinoresinol in an in vitro model of neurotoxicity.

Experimental_Workflow start Start cell_culture Neuronal/Microglial Cell Culture (e.g., SH-SY5Y, BV2) start->cell_culture treatment Pre-treatment with (-)-Pinoresinol (Dose-response) cell_culture->treatment induction Induction of Neurotoxicity (e.g., Aβ, LPS, H₂O₂) treatment->induction assays Assessment of Neuroprotection induction->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (DCFH-DA) assays->ros apoptosis Apoptosis Assay (Flow Cytometry) assays->apoptosis western_blot Western Blot (Signaling Proteins) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

General workflow for in vitro neuroprotection studies.

References

Application Notes and Protocols: Anti-inflammatory Properties of (-)-Epipinoresinol and its Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol, a lignan found in various plant species, is a stereoisomer of pinoresinol. Lignans as a class of polyphenolic compounds are gaining increasing attention for their potential therapeutic properties, including anti-inflammatory effects. While direct and extensive research on the anti-inflammatory properties of this compound is limited, studies on its closely related isomer, pinoresinol, provide significant insights into its potential mechanisms of action. This document outlines the putative anti-inflammatory properties of this compound, drawing parallels from pinoresinol research, and provides detailed protocols for investigating these effects. The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of lignans like pinoresinol, and by extension potentially this compound, are attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of critical signaling cascades within immune cells, such as macrophages.

Key Mechanistic Actions:

  • Inhibition of NF-κB Signaling: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pinoresinol has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation.

  • Modulation of MAPK Signaling: The MAPK pathways (including p38, ERK, and JNK) are crucial for regulating the expression of inflammatory cytokines and enzymes. Pinoresinol is suggested to inhibit the phosphorylation of key proteins in these pathways, leading to a downstream reduction in inflammatory responses.

  • Downregulation of Pro-inflammatory Enzymes: By inhibiting the NF-κB and MAPK pathways, this compound is expected to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

  • Suppression of Pro-inflammatory Cytokines: The transcriptional control exerted by NF-κB and MAPK pathways extends to a range of pro-inflammatory cytokines. Therefore, this compound is anticipated to reduce the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Data Presentation: Quantitative Anti-inflammatory Effects of Related Lignans

The following tables summarize quantitative data from studies on pinoresinol and other relevant phytochemicals, which can serve as a benchmark for investigating this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Pinoresinol

MediatorCell LineStimulantPinoresinol Concentration% Inhibition / EffectReference
IL-6Caco-2IL-1βNot specified65% reduction[1]
Prostaglandin E2 (COX-2 derived)Caco-2IL-1βNot specified62% reduction[1]
Nitric Oxide (NO)RAW 264.7LPSNot specifiedDose-dependent reduction[2]
TNF-αTHP-1IL-6Not specifiedAttenuated expression[3]
IL-1βTHP-1IL-6Not specifiedAttenuated expression[3]
COX-2THP-1IL-6Not specifiedAttenuated expression[3]

Table 2: IC50 Values of Various Phytochemicals on Inflammatory Targets

CompoundTargetCell Line/AssayIC50 ValueReference
TyrosolIL-1β ProductionRAW 264.70.91 µM[4]
TyrosolIL-6 ProductionRAW 264.72.67 µM[4]
TyrosolTNF-α ProductionRAW 264.74.60 µM[4]
SinapaldehydeCOX-2 Enzyme ActivityIn vitro47.8 µM[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic concentrations of this compound.

  • Procedure:

    • Following the treatment period as described in Protocol 1, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, an indicator of iNOS activity.

  • Procedure:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve for quantification.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Proteins
  • Purpose: To assess the effect of this compound on the activation of key signaling proteins.

  • Procedure:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-p65, p65, Phospho-IκBα, IκBα

      • Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK

      • iNOS, COX-2

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokines
  • Purpose: To measure the mRNA expression levels of pro-inflammatory cytokines.

  • Procedure:

    • After treatment (e.g., 4-6 hours), extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, and IL-1β. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Purpose: To quantify the protein levels of secreted pro-inflammatory cytokines.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of stimulation.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the provided standards.

Visualization of Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Epipinoresinol This compound MAPKK MAPKK Epipinoresinol->MAPKK Inhibits Epipinoresinol->IKK Inhibits MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkBa_p P-IκBα IKK->IkBa_p IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_p->IkBa_NFkB Phosphorylates & Degrades IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_assays Downstream Assays Start Start: RAW 264.7 Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA / qRT-PCR) Stimulate->Cytokine_Assay Protein_Expression Protein Expression (Western Blot) Stimulate->Protein_Expression Results Analyze Results: Assess Anti-inflammatory Effects NO_Assay->Results Cytokine_Assay->Results Protein_Expression->Results

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound holds promise as a potential anti-inflammatory agent, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. The provided protocols offer a comprehensive framework for researchers to investigate and quantify the anti-inflammatory efficacy of this compound and elucidate its precise molecular mechanisms. Further research is warranted to establish a definitive pharmacological profile for this compound.

References

Application Notes and Protocols: (-)-Epipinoresinol as a Potential Therapeutic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(-)-Epipinoresinol, a furofuran lignan found in various plants, is emerging as a compound of significant interest for its therapeutic potential in neurodegenerative diseases.[1][2] The pathophysiology of conditions such as Alzheimer's and Parkinson's disease is complex, often involving neuroinflammation, oxidative stress, mitochondrial dysfunction, and neuronal apoptosis.[3] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target the underlying mechanisms of neuronal damage.

This compound and its related compounds have demonstrated potent neuroprotective, anti-inflammatory, and antioxidant properties.[4][5] Its mechanism of action involves the modulation of key signaling pathways implicated in neurodegeneration. Specifically, it has been shown to suppress neuroinflammatory responses by inhibiting the TLR4/NF-κB pathway and to bolster the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[4][6] These actions collectively reduce the production of pro-inflammatory mediators and reactive oxygen species (ROS), thereby protecting neurons from damage and apoptosis. These application notes provide a summary of the quantitative data and detailed protocols for key experiments to facilitate further research into this compound as a promising neuroprotective agent.

Mechanism of Action: Key Signaling Pathways

This compound exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation and oxidative stress. The primary identified mechanisms are the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[4]

Inhibition of TLR4/NF-κB Signaling in Neuroinflammation

In neurodegenerative diseases, microglia, the resident immune cells of the brain, can become over-activated, leading to chronic neuroinflammation.[7] This activation often involves the TLR4 signaling pathway, which, upon stimulation by factors like lipopolysaccharide (LPS), triggers a cascade that leads to the activation of NF-κB.[8] Activated NF-κB then translocates to the nucleus, promoting the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[9][10] this compound and its derivatives have been shown to significantly reduce the expression of TLR4 and inhibit the activation and nuclear translocation of NF-κB, thereby dampening the inflammatory cascade.[4][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Epi This compound Epi->TLR4 Inhibits Epi->NFkB Inhibits Activation DNA Pro-inflammatory Gene Transcription NFkB_nuc->DNA Induces Cytokines TNF-α, IL-1β, IL-6 iNOS, COX-2 DNA->Cytokines Results in

Inhibition of the TLR4/NF-κB pathway by this compound.
Activation of Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[11] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and GSH, which neutralize reactive oxygen species (ROS) and protect the cell from damage.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociates Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Promotes Dissociation Epi This compound Epi->Nrf2_Keap1 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Transcription ARE->Genes Initiates Proteins HO-1, SOD, GSH Genes->Proteins Results in Proteins->ROS Neutralizes

Activation of the Nrf2/HO-1 pathway by this compound.

Quantitative Data Summary

The neuroprotective and antioxidant activities of (-)-Pinoresinol and its derivatives have been quantified in several studies. The following tables provide a comparative overview.

Table 1: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside (PDG) [4]

Parameter Model Group (Ischemia) PDG-Treated Group Effect of PDG
Neurological Score Increased Decreased Significantly Improved
Brain Water Content (%) Increased Decreased Significantly Reduced
Infarct Volume (%) Increased Decreased Significantly Reduced
TNF-α Level Increased Decreased Significantly Decreased
IL-1β Level Increased Decreased Significantly Decreased
IL-6 Level Increased Decreased Significantly Decreased
SOD Activity Decreased Increased Significantly Increased
GSH Activity Decreased Increased Significantly Increased

| GSH-Px Activity | Decreased | Increased | Significantly Increased |

Table 2: In Vitro Antioxidant Activity of Pinoresinol and Derivatives [13]

Compound Assay Activity / IC50
(+)-Pinoresinol DPPH Scavenging IC50: 69 µM
Pinoresinol-β-D-glycoside DPPH Scavenging IC50: 19.60 µg/mL
Pinoresinol di-β-D-glycoside DPPH Scavenging IC50: 26.52 µg/mL

| Pinoresinol-4-O-β-D-glucopyranoside | ABTS Scavenging | 1091.3 µmol/g (Ascorbic Acid Equiv.) |

Experimental Protocols

Detailed protocols for key assays are provided below to evaluate the therapeutic potential of this compound.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Protocol Workflow

G start Seed Cells in 96-well Plate step1 Treat with This compound &/or Toxin start->step1 step2 Incubate (e.g., 24-48h) step1->step2 step3 Add MTT Reagent (0.5 mg/ml) step2->step3 step4 Incubate (37°C, 4h) step3->step4 step5 Add Solubilization Solution (e.g., SDS-HCl) step4->step5 step6 Incubate (e.g., 4h to overnight) step5->step6 end Read Absorbance (570 nm) step6->end

Workflow for the MTT Cell Viability Assay.

Methodology

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[16] Incubate until cells adhere and reach appropriate confluency.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. For neuroprotection studies, pre-treat with the compound for a specified time before adding a neurotoxic agent (e.g., H₂O₂, glutamate, or Aβ oligomers). Include vehicle-only and toxin-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24 to 48 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple crystals.[16] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vitro Anti-Inflammatory Activity: Cytokine Measurement by ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[18] This sandwich ELISA protocol uses a capture antibody coated on the plate, followed by the sample, a biotinylated detection antibody, and an enzyme-linked streptavidin for signal generation.[19]

Protocol Workflow

G start Coat Plate with Capture Ab (Overnight, 4°C) step1 Wash & Block (1h, RT) start->step1 step2 Add Samples & Standards (2h, RT) step1->step2 step3 Wash; Add Detection Ab (1h, RT) step2->step3 step4 Wash; Add Streptavidin-HRP (1h, RT) step3->step4 step5 Wash; Add TMB Substrate step4->step5 step6 Incubate in Dark (Color Development) step5->step6 end Add Stop Solution; Read Absorbance (450 nm) step6->end

Workflow for a sandwich ELISA to measure cytokines.

Methodology

  • Cell Culture and Treatment: Seed microglial cells (e.g., BV-2 or primary microglia) and treat with this compound for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL). Incubate for 24 hours.[20]

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until use.

  • Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[19][20]

  • Blocking: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for 1-2 hours at room temperature (RT).[20]

  • Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (supernatants) to the appropriate wells. Incubate for 2 hours at RT.[20]

  • Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.[21]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 1 hour at RT.[22]

  • Signal Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[20]

  • Stopping and Reading: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow. Read the absorbance at 450 nm immediately.

  • Analysis: Generate a standard curve from the standards and use it to calculate the cytokine concentration in the samples.

Protein Expression Analysis: Western Blot

Western blotting is a technique to detect and quantify specific proteins in a sample.[23][24] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest.[25] This is crucial for verifying the effect of this compound on the expression of proteins in the NF-κB and Nrf2 pathways.

Protocol Workflow

G start Prepare Cell Lysates step1 SDS-PAGE (Protein Separation) start->step1 step2 Protein Transfer (to PVDF Membrane) step1->step2 step3 Membrane Blocking (e.g., 5% Milk, 1h) step2->step3 step4 Primary Antibody Incubation (Overnight, 4°C) step3->step4 step5 Wash; Secondary Antibody Incubation (1h, RT) step4->step5 step6 Wash; Add ECL Substrate step5->step6 end Image Acquisition & Analysis step6->end

Workflow for Western Blot analysis.

Methodology

  • Sample Preparation: After cell treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[23]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24][25]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at RT with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65, anti-Nrf2, anti-HO-1, or anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with agitation.[23][26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody specific to the primary antibody host species for 1 hour at RT.[24]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

In Vivo Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired in neurodegenerative disease models.[27][28][29] The test requires the animal to find a hidden platform in a pool of opaque water using distal visual cues.[30]

Protocol Workflow

G start Habituation (Visible Platform) step1 Acquisition Training (Hidden Platform) 4 trials/day for 5 days start->step1 step2 Record Latency & Path Length to Find Platform step1->step2 step3 Probe Trial (Day 6, Platform Removed) step2->step3 step4 Animal Swims for 60-90 seconds step3->step4 end Analyze Time in Target Quadrant & Platform Crossings step4->end

Workflow for the Morris Water Maze test.

Methodology

  • Apparatus: Use a circular pool (120-150 cm diameter) filled with water made opaque with non-toxic paint.[28][30] Place a small escape platform (10 cm diameter) 1-2 cm below the water surface in one quadrant. The pool should be located in a room with various stable, visible distal cues.[31]

  • Animal Treatment: Administer this compound or vehicle to the animal model of neurodegeneration (e.g., an Alzheimer's mouse model) for a predetermined period before and during behavioral testing.

  • Acquisition Phase (Learning):

    • This phase typically lasts for 4-5 consecutive days, with 4 trials per day for each animal.[29]

    • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random starting positions.

    • Allow the mouse to swim and find the hidden platform. Record the time taken (escape latency) and the path taken using a video tracking system.

    • If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[29][30]

    • Allow the mouse to remain on the platform for 15-30 seconds before starting the next trial.[30]

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, conduct a single probe trial where the platform is removed from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60-90 seconds.[29][30]

    • Record and analyze the time spent in the target quadrant (where the platform used to be), the number of times the animal crosses the exact platform location, and other relevant spatial parameters.

  • Analysis: Compare escape latencies during the acquisition phase between treated and control groups to assess learning. Analyze the probe trial data to assess memory retention. A preference for the target quadrant indicates good spatial memory.

References

Application of (-)-Epipinoresinol in Functional Foods and Nutraceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol, a lignan found in various plant sources, is emerging as a promising bioactive compound for application in functional foods and nutraceuticals. Lignans, as a class of polyphenols, are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of the current understanding of this compound's biological activities, detailed experimental protocols for its evaluation, and potential formulation strategies for its inclusion in functional food and nutraceutical products. While research on this compound is ongoing, this report compiles the available quantitative data and draws comparisons with the closely related and more extensively studied lignan, pinoresinol, to provide a valuable resource for researchers and product developers.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compelling candidate for use in products aimed at promoting health and wellness.

Antioxidant Activity

Lignans, including this compound, possess antioxidant properties attributed to their phenolic structure, which enables them to scavenge free radicals and reduce oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making antioxidants a key focus in preventive nutrition.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators. Chronic inflammation is a key factor in the development of many non-communicable diseases. The ability of this compound to modulate inflammatory pathways suggests its potential use in formulations targeting inflammatory conditions.

Neuroprotective Potential

Emerging research on lignans suggests their potential to protect against neurodegenerative diseases. While direct evidence for this compound is still developing, the neuroprotective effects of related lignans point towards a promising area of investigation. These effects are often linked to the modulation of signaling pathways involved in neuronal survival and inflammation.

Other Potential Activities

Some studies on lignans have also explored their potential in managing metabolic health, including the inhibition of enzymes like α-glucosidase, which is relevant for blood sugar control.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related lignans for comparative purposes.

Table 1: Anti-inflammatory Activity of Lignans

LignanAssayResult (IC₅₀)Cell LineReference
This compound NO Production Inhibition 22.30 µM LPS-induced RAW 264.7 cells ****
(-)-PinoresinolNO Production Inhibition21.56 µMLPS-induced RAW 264.7 cells
LariciresinolNO Production Inhibition17.75 µMLPS-induced RAW 264.7 cells
SyringaresinolNO Production Inhibition10.34 µMLPS-induced RAW 246.7 cells
MedioresinolNO Production Inhibition27.57 µMLPS-induced RAW 246.7 cells

Table 2: α-Glucosidase Inhibitory Activity of Lignans

LignanResult (IC₅₀)Enzyme SourceReference
(-)-Pinoresinol-4-O-β-D-glucopyranoside48.13 µg/mlNot Specified
α-(-)-Conidendrin23.296 µg/mL (DPPH)Not Specified
Secoisolariciresinol12.252 µg/mL (ABTS)Not Specified
Secoisolariciresinol diglycoside13.547 µg/mL (ABTS)Not Specified

Table 3: Cytotoxicity of Pinoresinol on Cancer Cell Lines

Cell LineIC₅₀Exposure TimeReference
HL60 (p53 null)8 µMNot Specified
HL60R (multidrug resistant)32 µMNot Specified
SkBr3 (Breast Cancer)575 µM48 hours

Note: Data for this compound's antioxidant and direct neuroprotective activities are limited. The tables include data on related lignans to provide a comparative context. Further research is needed to establish specific IC₅₀ values for this compound in these assays.

Signaling Pathways

This compound and related lignans are believed to exert their biological effects through the modulation of key cellular signaling pathways.

Inhibition of TLR4/NF-κB Pathway

The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), this pathway leads to the production of pro-inflammatory cytokines. This compound's anti-inflammatory effects are likely mediated, at least in part, by the inhibition of this pathway.

Application Notes and Protocols for Testing (-)-Epipinoresinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epipinoresinol is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans have garnered significant interest in pharmacology and drug development due to their diverse biological activities, including potential anticancer properties. Preliminary studies on related compounds like pinoresinol suggest mechanisms involving the induction of apoptosis and cell cycle arrest.[2] Accurate and reproducible methods for assessing the cytotoxicity of this compound are crucial for evaluating its therapeutic potential.

These application notes provide detailed protocols for determining the cytotoxic effects of this compound on cultured mammalian cells. The described methods include assessments of cell viability, membrane integrity, and apoptosis.

Key Experimental Protocols

1. Cell Culture and Maintenance

Standard sterile cell culture techniques must be followed to ensure the health and viability of the cell lines used.

  • Recommended Cell Lines: A panel of cell lines is recommended to assess the cytotoxic potential of this compound across different tissue types. This may include, but is not limited to:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

    • Normal human fibroblast cell lines (e.g., MRC-5, WI-38) to assess selective toxicity.

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).[3] Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.[3][4] Cells should be passaged regularly to maintain exponential growth.[4]

2. Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate dosing.

  • Solvent Selection: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[5]

  • Stock Solution Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium immediately before each experiment. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).[4]

3. Cytotoxicity Assays

Multiple assays should be employed to gain a comprehensive understanding of the cytotoxic mechanism of this compound.[6][7]

3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) for 24, 48, and 72 hours.[8]

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

3.2. Cell Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • Include control wells: no cells (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[8]

    • After the treatment period, collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release.

3.3. Apoptosis Assays

Investigating the induction of apoptosis is crucial for understanding the mechanism of cell death.[9]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Procedure:

      • Treat cells with this compound for a predetermined time.

      • Harvest the cells and wash them with PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark at room temperature.

      • Analyze the cells by flow cytometry.

  • Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[9]

    • Procedure:

      • Treat cells with this compound.

      • Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore.

      • Measure the resulting signal using a microplate reader.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) - % Viability Relative to Control

Concentration (µM)24 hours48 hours72 hours
Vehicle Control 100100100
0.1
1
10
50
100
IC50 (µM)

Table 2: Cytotoxicity (LDH Release Assay) - % Cytotoxicity

Concentration (µM)24 hours48 hours72 hours
Vehicle Control 000
0.1
1
10
50
100
Positive Control 100100100

Table 3: Apoptosis Analysis (Annexin V/PI Staining) - % of Cell Population

Concentration (µM)Viable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
Vehicle Control
[Concentration 1]
[Concentration 2]
[Concentration 3]

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment (24, 48, 72h) cell_culture->treatment drug_prep This compound Preparation drug_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis data_analysis Data Analysis & IC50 mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways Involved in Cytotoxicity

Natural compounds often exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis.[10] While the specific pathways affected by this compound require experimental validation, plausible targets based on related compounds include the PI3K/Akt and MAPK pathways.[11][12]

G cluster_pathways Potential Signaling Pathways for this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway epipinoresinol This compound pi3k PI3K epipinoresinol->pi3k Inhibition? mapk MAPK epipinoresinol->mapk Activation? akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits jnk JNK mapk->jnk p38 p38 mapk->p38 jnk->apoptosis Promotes p38->apoptosis Promotes

Caption: Potential signaling pathways modulated by this compound.

References

Animal Models for Studying the In Vivo Effects of Lignans: Focus on (-)-Pinoresinol as a Surrogate for (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies on the biological effects of (-)-Epipinoresinol are currently limited in publicly available scientific literature. The following application notes and protocols are primarily based on research conducted with the closely related lignan, (-)-Pinoresinol, and its derivatives. Researchers should consider these protocols as a foundational framework that may require optimization for studying this compound, as stereochemistry can significantly influence biological activity.

Application Notes

(-)-Pinoresinol, a lignan found in various plants, has demonstrated a range of promising pharmacological activities in preclinical animal models. These effects, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties, suggest its potential as a therapeutic agent for several diseases. This document provides an overview of the animal models and experimental protocols that can be adapted to investigate the in vivo effects of this compound.

Key reported in vivo activities of the related compound, (-)-Pinoresinol and its glycosides, include:

  • Neuroprotection: Studies have shown that (-)-Pinoresinol diglucoside can mitigate neuroinflammation, oxidative stress, and apoptosis in mouse models of Alzheimer's disease and brain ischemia/reperfusion.[1][2]

  • Hepatoprotection: Pinoresinol-4-O-β-D-glucopyranoside has been observed to exhibit hepatoprotective effects in a mouse model of CCl4-induced liver toxicity.[3][4]

  • Antihyperglycemic Effects: In a streptozotocin-induced diabetic mouse model, pinoresinol-4-O-β-D-glucopyranoside demonstrated the ability to lower serum glucose and increase insulin levels.[3][4]

These findings provide a strong rationale for investigating the in vivo bioactivity of this compound using similar animal models and experimental designs.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on (-)-Pinoresinol diglucoside and pinoresinol-4-O-β-D-glucopyranoside. These can serve as a reference for designing experiments and interpreting potential outcomes for this compound.

Table 1: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Alzheimer's Disease [1][2]

BiomarkerControl (Aβ1-42)PDG (5 mg/kg)PDG (10 mg/kg)
TNF-α (pg/mg protein) ~18~12~9
IL-1β (pg/mg protein) ~250~175~125
SOD activity (U/mg protein) ~40~60~75
Catalase activity (U/mg protein) ~15~25~30
Bcl-2/Bax ratio ~0.5~1.2~1.8
Cleaved Caspase-3 IncreasedDecreasedSignificantly Decreased

PDG: (-)-Pinoresinol diglucoside

Table 2: In Vivo Effects of Pinoresinol-4-O-β-D-glucopyranoside (PG) in Mice [3][4]

ModelParameterTreatmentResult
CCl4-induced Hepatotoxicity Serum AST levelsPG (50 mg/kg b.w.)Lowered
Serum ALT levelsPG (50 mg/kg b.w.)Lowered
Streptozotocin-induced Diabetes Serum GlucosePG (50 mg/kg b.w.)37.83% decline
Serum InsulinPG (50 mg/kg b.w.)25.37% elevation

Experimental Protocols

Animal Model of Alzheimer's Disease

Objective: To evaluate the neuroprotective effects of this compound against Aβ1-42-induced cognitive impairment and neuroinflammation.

Animal Model: Male C57BL/6 mice.

Protocol:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Aβ1-42 Injection: Anesthetize mice and stereotactically inject Aβ1-42 (410 pmol/mouse) into the hippocampus.[2]

  • Treatment: Three days post-injection, begin daily intragastric administration of this compound at desired doses (e.g., 5 and 10 mg/kg) for 3 weeks.[2] A vehicle control group should be included.

  • Behavioral Testing: Perform Morris water maze and Y-maze tests to assess learning and memory function.[2]

  • Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Homogenize the hippocampus to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers (ROS, MDA), and antioxidant enzyme activities (SOD, catalase) using ELISA and colorimetric assays.[2]

  • Western Blot Analysis: Use western blotting to determine the expression levels of apoptosis-related proteins (Bcl-2, Bax, cytochrome c, cleaved caspase-3) and signaling pathway proteins (TLR4, NF-κB p65, Nrf2, HO-1).[2]

Animal Model of CCl4-Induced Hepatotoxicity

Objective: To assess the hepatoprotective potential of this compound.

Animal Model: Male Swiss albino mice.

Protocol:

  • Animal Preparation: Acclimatize mice for one week.

  • Induction of Hepatotoxicity: Administer a single intraperitoneal injection of carbon tetrachloride (CCl4) to induce liver injury.

  • Treatment: Administer this compound orally at a predetermined dose (e.g., 50 mg/kg body weight) for a specified period before and/or after CCl4 administration.[4] Include a vehicle control and a positive control (e.g., silymarin).

  • Biochemical Analysis: Collect blood samples to measure serum levels of liver function enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[4]

  • Histopathological Examination: Collect liver tissues for histopathological analysis to assess the extent of liver damage.

Animal Model of Streptozotocin-Induced Diabetes

Objective: To investigate the antihyperglycemic and insulin-sensitizing effects of this compound.

Animal Model: Male Swiss albino mice.

Protocol:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).

  • Confirmation of Diabetes: Monitor blood glucose levels, and select mice with fasting blood glucose above a certain threshold for the study.

  • Treatment: Administer this compound orally at a specific dose (e.g., 50 mg/kg body weight) daily for a defined period.[4] Include a vehicle control and a positive control (e.g., glibenclamide).

  • Monitoring: Regularly measure fasting blood glucose levels and body weight throughout the study.

  • Biochemical Analysis: At the end of the study, collect blood to measure serum insulin levels and other relevant biochemical parameters.[4]

Visualizations

Below are diagrams illustrating key signaling pathways potentially modulated by this compound, based on findings with (-)-Pinoresinol, and a general experimental workflow.

G Inhibition of TLR4/NF-κB Pathway Epipinoresinol This compound TLR4 TLR4 Epipinoresinol->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Inflammation Neuroinflammation (TNF-α, IL-1β) NFkB->Inflammation

Caption: Putative inhibition of the TLR4/NF-κB signaling pathway by this compound.

G Activation of Nrf2/HO-1 Pathway Epipinoresinol This compound Nrf2 Nrf2 Activation Epipinoresinol->Nrf2 Promotes HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response (SOD, Catalase) HO1->Antioxidant G General In Vivo Experimental Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment AnimalAcclimatization Animal Acclimatization DiseaseInduction Disease Induction (e.g., Aβ1-42, CCl4, STZ) AnimalAcclimatization->DiseaseInduction Treatment This compound Administration DiseaseInduction->Treatment Behavioral Behavioral Testing (if applicable) Treatment->Behavioral SampleCollection Sample Collection (Blood, Tissues) Treatment->SampleCollection Behavioral->SampleCollection Analysis Biochemical & Histological Analysis SampleCollection->Analysis Data Data Interpretation Analysis->Data

References

Application Notes and Protocols for Pharmacokinetic Studies of (-)-Epipinoresinol and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Epipinoresinol is a lignan found in various plant species. Lignans as a class have garnered significant interest for their potential health benefits. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is a critical step in evaluating its therapeutic potential and safety. This document provides a detailed guide to designing and executing a preclinical pharmacokinetic study of this compound or similar lignan compounds in a rodent model, from animal handling to bioanalytical quantification and data analysis.

Summary of Key Pharmacokinetic Parameters for Lignans

While specific data for this compound is unavailable, studies on other lignans, such as those from flaxseed and Schisandra chinensis, provide insight into their general pharmacokinetic behavior. These studies often report low oral bioavailability and rapid elimination. For instance, the oral bioavailability of secoisolariciresinol diglucoside (SDG) is reported to be very low, while its metabolite secoisolariciresinol (SECO) shows approximately 25% bioavailability in rats[1][2]. The half-lives of these compounds are generally short[1][2].

The table below outlines the essential pharmacokinetic parameters to be determined in a study of this compound. Researchers can populate this table with their experimental data.

ParameterDefinitionIntravenous (IV) AdministrationOral (PO) Administration
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
Elimination half-life
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
CL Clearance
Vd Volume of distribution
F (%) BioavailabilityN/A

Experimental Protocols

This section details the methodologies for conducting a preclinical pharmacokinetic study of this compound.

  • Species: Male Wistar rats are a commonly used model for lignan pharmacokinetic studies[1][2].

  • Number of Animals: A minimum of 6 animals per group is recommended to ensure statistical power.

  • Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week prior to the study.

  • Dose Formulation: this compound should be dissolved or suspended in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound.

  • Routes of Administration:

    • Intravenous (IV): For determination of clearance, volume of distribution, and absolute bioavailability. The compound is administered as a bolus injection via the tail vein.

    • Oral (PO): To assess oral absorption and bioavailability. The compound is administered via oral gavage.

  • Dose Levels: Dose levels should be selected based on any available toxicity data. A typical dose for a lignan might range from 10 to 50 mg/kg for oral administration and 1 to 10 mg/kg for intravenous administration[2].

  • Sampling Time Points: A sparse sampling schedule is often employed. For IV administration, frequent sampling is necessary in the initial phase to capture the distribution phase. A suggested schedule is: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose[1][2]. For oral administration, sampling should be designed to capture the absorption phase and the peak concentration. A suggested schedule is: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.

  • Sample Preparation:

    • Protein Precipitation: A common method for sample clean-up involves protein precipitation with a solvent like acetonitrile[3].

    • Liquid-Liquid Extraction (LLE): An alternative is LLE with a solvent such as ethyl acetate or a mixture of n-hexane and isopropanol[4].

    • Internal Standard: An appropriate internal standard should be added before sample processing to correct for extraction variability.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of lignans[3][5].

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid, is common[5].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.

    • Detection: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion to the product ions for both this compound and the internal standard need to be determined.

  • Method Validation: The analytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Software such as DAS 2.0 or similar programs can be used for these calculations[6].

Visualizations

G cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dose_prep Dose Preparation acclimatization->dose_prep dosing Dosing (IV & PO) dose_prep->dosing sampling Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage sample_prep Sample Preparation (Protein Precipitation/LLE) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism demethylation Demethylation glucuronidation Glucuronidation demethylation->glucuronidation UGTs sulfation Sulfation demethylation->sulfation SULTs hydroxylation Hydroxylation hydroxylation->glucuronidation UGTs hydroxylation->sulfation SULTs metabolites Metabolites glucuronidation->metabolites sulfation->metabolites epipinoresinol This compound epipinoresinol->demethylation CYP450 epipinoresinol->hydroxylation CYP450 excretion Excretion metabolites->excretion

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereospecific synthesis of (-)-Epipinoresinol. The content is based on established synthetic methodologies and addresses common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the stereospecific synthesis of this compound?

The primary challenge lies in controlling the stereochemistry at the four chiral centers of the furofuran core. Achieving high diastereoselectivity and enantioselectivity is crucial to obtaining the desired this compound isomer. The key is to establish the correct relative and absolute stereochemistry throughout the synthetic sequence.

Q2: What are the key strategic steps in the enantioselective synthesis of this compound?

A common and effective strategy involves a multi-step approach that sets the stereocenters in a controlled manner. A representative synthetic pathway, based on the work of Brown and Swain, includes the following key transformations:

  • Enantioselective Preparation of a Chiral Building Block: The synthesis often commences with an enantiomerically enriched starting material, such as (S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol, to introduce the initial chirality.

  • Diastereoselective Cyclopropanation: A crucial step is the Mn(III)-mediated intramolecular oxidative cyclopropanation of an acetoacetate derivative. This reaction establishes the relative stereochemistry of two of the chiral centers.

  • Lewis Acid-Catalyzed Ring Opening: The resulting cyclopropane ring is opened by a benzylic alcohol in the presence of a Lewis acid to form a γ-butyrolactone with high diastereoselectivity.

  • Diazo Transfer: The α-position of the lactone is then converted to a diazo group.

  • Intramolecular C-H Insertion: A rhodium-catalyzed intramolecular C-H insertion reaction of the diazolactone forms the furofuranone core, controlling the stereochemistry of the remaining chiral centers.

  • Reduction and Deprotection: Finally, reduction of the lactone and any protecting groups yields the target molecule, this compound.

Q3: How can I monitor the progress and stereochemical outcome of the key reactions?

Regular monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of starting materials and the formation of products. For stereochemical analysis, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products at each stereocenter-forming step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is used to confirm the structure and relative stereochemistry of the intermediates and the final product.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Mn(III)-Mediated Cyclopropanation
Symptom Possible Cause Troubleshooting Steps
Formation of a mixture of diastereomers (low dr) in the cyclopropanation step.Suboptimal Reaction Temperature: The temperature can significantly influence the diastereoselectivity.Carefully control the reaction temperature. It is often recommended to perform the reaction at 0 °C to ambient temperature.
Incorrect Stoichiometry of Mn(OAc)₃: The amount of the oxidizing agent is critical.Ensure the use of the correct molar equivalents of Manganese(III) acetate. An excess or deficiency can lead to side reactions and lower selectivity.
Presence of Water: Water can interfere with the reaction mechanism.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Problem 2: Poor Yield in the Lewis Acid-Catalyzed Ring Opening
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired γ-butyrolactone.Choice of Lewis Acid: The nature and strength of the Lewis acid are crucial.Screen different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) to find the optimal catalyst for your specific substrate.
Degradation of Starting Material or Product: The reaction conditions may be too harsh.Perform the reaction at a lower temperature and monitor the progress carefully by TLC to avoid prolonged reaction times.
Inefficient Nucleophilic Attack: The benzylic alcohol may not be sufficiently reactive.Consider using a more nucleophilic alcohol or activating the alcohol (e.g., by converting it to an alkoxide in situ, though this may require careful optimization of reaction conditions).
Problem 3: Side Reactions during the Rhodium-Catalyzed C-H Insertion
Symptom Possible Cause Troubleshooting Steps
Formation of byproducts such as dimers or products from intermolecular reactions.Slow Intramolecular Reaction Rate: If the intramolecular C-H insertion is slow, intermolecular reactions of the carbene intermediate can become competitive.Use a higher dilution to favor the intramolecular pathway. Slowly add the diazo compound to the reaction mixture containing the catalyst.
Choice of Rhodium Catalyst: Different rhodium catalysts can exhibit different selectivities and efficiencies.Screen various rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) to optimize the yield and selectivity of the desired intramolecular C-H insertion product.
Solvent Effects: The solvent can influence the reactivity and stability of the carbene intermediate.Experiment with different anhydrous and degassed solvents to minimize side reactions. Dichloromethane or toluene are commonly used.

Data Presentation

Table 1: Summary of Reported Yields and Stereoselectivities for Key Steps in the Synthesis of (+)-Epipinoresinol (Enantiomer of this compound)

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1Mn(III)-mediated cyclopropanationMn(OAc)₃·2H₂O, Cu(OAc)₂, AcOH, 23 °C1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one7522:1>98
2Lewis acid-catalyzed ring openingBenzylic alcohol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rtα-acetyl-γ-butyrolactone85>20:1>98
3Diazo transferTfN₃, Et₃N, MeCN, 0 °Cα-diazo-γ-butyrolactone95->98
4Rhodium-catalyzed C-H insertionRh₂(OAc)₄, CH₂Cl₂, 40 °CFurofuranone80->98
5ReductionLiAlH₄, THF, 0 °C(+)-Epipinoresinol90->98

Data is adapted from the enantioselective synthesis of (+)-Epipinoresinol and is expected to be comparable for the synthesis of the (-) enantiomer starting from the corresponding chiral building block.

Experimental Protocols

Protocol 1: Mn(III)-Mediated Intramolecular Oxidative Cyclopropanation

  • To a solution of the acetoacetate derivative (1.0 equiv) in glacial acetic acid, add copper(II) acetate (0.1 equiv) and manganese(III) acetate dihydrate (2.5 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one.

Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

  • To a solution of the α-diazo-γ-butyrolactone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the furofuranone product.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start (S)-1-(3,4-dimethoxyphenyl) prop-2-en-1-ol step1 Acetoacetate Formation start->step1 1. Esterification step2 Mn(III)-mediated Cyclopropanation step1->step2 2. Oxidative Cyclization (Diastereocontrol) step3 Lewis Acid-Catalyzed Ring Opening step2->step3 3. Nucleophilic Opening (Diastereocontrol) step4 Diazo Transfer step3->step4 4. Functional Group Transformation step5 Rh-Catalyzed C-H Insertion step4->step5 5. Furofuranone Formation (Stereocontrol) step6 Reduction & Deprotection step5->step6 6. Final Modifications end This compound step6->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Low Diastereoselectivity in Cyclopropanation cause1 Incorrect Temperature problem->cause1 cause2 Wrong Stoichiometry problem->cause2 cause3 Presence of Water problem->cause3 solution1 Optimize & Control Reaction Temperature cause1->solution1 solution2 Verify Molar Equivalents of Mn(OAc)₃ cause2->solution2 solution3 Use Anhydrous Solvents & Reagents cause3->solution3

Caption: Troubleshooting low diastereoselectivity.

Technical Support Center: Optimization of HPLC Separation for (-)-Epipinoresinol and its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (-)-epipinoresinol and its epimers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its epimers in a question-and-answer format.

Q1: Why am I seeing poor resolution between this compound and pinoresinol peaks?

A1: Poor resolution between these epimers is a common challenge. Several factors can contribute to this issue. Start by evaluating your mobile phase composition. A simple isocratic mobile phase may not be sufficient. A gradient elution program, carefully optimized, can often improve separation. Consider adjusting the organic modifier (e.g., acetonitrile or methanol) concentration. A shallow gradient around the elution point of the epimers can significantly enhance resolution. Additionally, the pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase, thereby affecting selectivity. Experimenting with different pH values of the aqueous component of your mobile phase is recommended.

Q2: My retention times are drifting from one injection to the next. What is causing this?

A2: Retention time drift can be caused by several factors. A primary cause is an inadequately equilibrated column. Ensure the column is flushed with the mobile phase for a sufficient time before starting your analytical run, especially when using a new mobile phase or after the system has been idle. Fluctuations in column temperature can also lead to retention time shifts. Employing a column oven to maintain a constant temperature is crucial for reproducible results. Finally, ensure your mobile phase is properly prepared and degassed, as changes in solvent composition due to evaporation or dissolved gases can affect retention times.

Q3: I am observing peak tailing for my this compound peak. How can I improve the peak shape?

A3: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. To mitigate this, consider adding a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can suppress the ionization of silanol groups and reduce tailing. Another potential cause is column overload. Try injecting a smaller sample volume or diluting your sample. If the problem persists, the column itself may be contaminated or degraded. In this case, flushing the column with a strong solvent or replacing it may be necessary.

Q4: I suspect on-column epimerization of my analytes. How can I confirm and prevent this?

A4: On-column epimerization, where one epimer converts to another during the chromatographic run, can be a significant issue, leading to inaccurate quantification. This phenomenon can be influenced by the mobile phase pH, temperature, and the stationary phase chemistry. To investigate this, you can perform the analysis at different temperatures. Lowering the column temperature can sometimes reduce the rate of epimerization. Additionally, evaluate the effect of mobile phase pH. A neutral or slightly acidic mobile phase is often preferred to minimize on-column conversions. If on-column epimerization is confirmed, a "cryo-HPLC" approach with sub-ambient column temperatures might be necessary to obtain accurate quantitative results.

Q5: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A5: Ghost peaks can originate from several sources. One common cause is sample carryover from a previous injection. To address this, ensure your autosampler's wash solvent is effective and that the injection port and needle are clean. Contaminants in the mobile phase or from the sample matrix can also accumulate on the column and elute as ghost peaks, especially in gradient runs. Running a blank gradient (injecting the mobile phase without sample) can help identify if the contamination is from the system or the sample. Using high-purity solvents and filtering your samples and mobile phases are essential preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its epimers?

A1: For the separation of diastereomers like this compound and pinoresinol, a standard C18 reversed-phase column is a good starting point. However, achieving baseline separation may require further optimization. Columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer alternative interactions (e.g., π-π interactions) that may enhance the separation of these structurally similar compounds. For separating enantiomers, a chiral stationary phase (CSP) is necessary.

Q2: How does mobile phase composition affect the separation?

A2: The mobile phase composition is a critical parameter for optimizing the separation of epimers. The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often containing an acidic modifier) determines the retention and selectivity. Acetonitrile and methanol can provide different selectivities, so it is worthwhile to screen both. The addition of a small percentage of an acid like formic or acetic acid is common to improve peak shape and reproducibility.

Q3: What is the role of temperature in the separation of these epimers?

A3: Temperature can have a significant impact on the separation. Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. However, its effect on the resolution of epimers can be complex. In some cases, increasing the temperature can improve separation, while in others, it may have the opposite effect. Therefore, it is recommended to perform a temperature study (e.g., at 25°C, 30°C, and 40°C) to determine the optimal condition for your specific separation.

Q4: How can I prepare plant extracts for the analysis of this compound and its epimers?

A4: A common method for extracting lignans from plant material involves grinding the dried plant material into a fine powder, followed by extraction with an organic solvent like methanol or ethanol, often with the aid of ultrasonication or Soxhlet apparatus. The resulting extract should be filtered (e.g., through a 0.45 µm filter) before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds and prevent column contamination.

Q5: What are the typical epimers of this compound I should be aware of?

A5: Pinoresinol has two chiral centers, leading to the possibility of four stereoisomers: (+)-pinoresinol, (-)-pinoresinol, (+)-epipinoresinol, and this compound. When analyzing a sample containing this compound, you are most likely interested in separating it from its other diastereomers, primarily (+)-pinoresinol and (-)-pinoresinol, as well as its enantiomer, (+)-epipinoresinol if using a chiral method.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for the analysis of pinoresinol and its epimers. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and sample matrix.

Table 1: Typical HPLC Method Parameters for Pinoresinol and Epipinoresinol Separation

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized shallow gradient around the elution of the epimers
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV at 280 nm
Injection Volume 5 - 20 µL

Table 2: Example of Quantitative Performance Data for a Validated Lignan HPLC Method

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Plant Material Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powdered material into a flask.

    • Add 20 mL of methanol and extract using an ultrasonic bath for 30-60 minutes.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

HPLC Method Development and Optimization
  • Column Selection: Begin with a C18 reversed-phase column.

  • Mobile Phase Screening:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Mobile Phase C: Methanol + 0.1% Formic Acid

    • Perform initial scouting runs with broad gradients (e.g., 5% to 95% organic over 30 minutes) using both acetonitrile and methanol as the organic modifier to determine the approximate elution time and assess which solvent provides better initial selectivity.

  • Gradient Optimization: Based on the scouting runs, develop a shallower gradient around the elution time of the epimers to improve resolution. For example, if the compounds elute at around 40% organic, a gradient of 30% to 50% organic over 20 minutes may be effective.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, and 40°C) to evaluate the effect on resolution and select the optimal temperature.

  • Flow Rate Adjustment: Fine-tune the flow rate (typically between 0.8 and 1.2 mL/min) to optimize the balance between analysis time and separation efficiency.

Visualizations

Overcoming challenges in the purification of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (-)-Epipinoresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound include:

  • Isomer Separation: this compound is often found with its stereoisomer, (-)-pinoresinol, which can be difficult to separate due to their similar physical and chemical properties.

  • Low Yield: Achieving a high yield of pure this compound can be challenging due to losses at various stages of extraction and purification.

  • Compound Stability: Lignans like this compound can be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during purification.

  • Complex Plant Matrices: When isolating from natural sources, the presence of numerous other compounds can complicate the purification process.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1][2].

Q3: What analytical techniques are recommended for identifying and assessing the purity of this compound?

A3: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques, such as:

  • High-Performance Liquid Chromatography (HPLC)[3]

  • Mass Spectrometry (MS)[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR)[1][4]

  • Circular Dichroism (CD) for stereochemical analysis[1]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Yield of this compound Inefficient extraction from the source material.Optimize the extraction solvent and conditions (e.g., temperature, time). Consider using a sequence of solvents with increasing polarity.
Loss of compound during solvent partitioning or column chromatography.Ensure complete phase separation during liquid-liquid extraction. Use appropriate stationary and mobile phases for chromatography to achieve good separation and recovery.
Degradation of the compound during purification.[5][6]Work at lower temperatures, protect from light, and use buffers to maintain a stable pH.
Poor Separation of this compound from (-)-Pinoresinol Inappropriate chromatographic conditions.Utilize a high-resolution chromatographic technique such as Centrifugal Partition Chromatography (CPC) or preparative HPLC with a suitable chiral stationary phase.[3][7][8]
Co-crystallization of the isomers.Employ fractional crystallization with different solvent systems. Monitor the purity of crystals at each step.
Presence of Impurities in the Final Product Incomplete removal of other compounds from the plant extract.Incorporate a preliminary purification step using macroporous resin or flash chromatography to remove highly polar or non-polar impurities.[9]
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all glassware and equipment.
Product Instability (Degradation) Exposure to harsh pH conditions (e.g., strong acids or bases).Maintain a neutral pH throughout the purification process whenever possible. An acid treatment at 50°C for 30 minutes has been used for epimerization but may not be suitable for isolating the pure compound without conversion.[3][10]
High temperatures during solvent evaporation.Use a rotary evaporator at a reduced pressure and moderate temperature to remove solvents.
Prolonged exposure to light.Protect the sample from light by using amber-colored vials or covering the glassware with aluminum foil.

Quantitative Data

The following table summarizes quantitative data from a study on the isolation of this compound and its epimer (-)-pinoresinol from C. nutans fruit using Centrifugal Partition Chromatography (CPC).

CompoundAmount from 10.0g of FruitPurityEfficiencyReference
(-)-Pinoresinol33.7 mg93.7%86.4%[3]
This compound 32.8 mg 92.3% 84.1% [3]

Experimental Protocols

Protocol 1: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is based on the method described for the simultaneous isolation of pinoresinol and epipinoresinol.[3][10]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of methyl tert-butyl ether, acetone, and water in a volume ratio of 4:3:3.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a suitable volume of the lower phase.

  • CPC Operation:

    • Fill the CPC column with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Inject the prepared sample into the column.

    • Continue to pump the mobile phase and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Post-CPC Processing:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Crystallization for Purification

This is a general protocol for crystallization that can be adapted for this compound.

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but more soluble at a higher temperature. A mixture of solvents can also be effective.

  • Dissolution:

    • Dissolve the impure this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • For further crystallization, the solution can be placed in a refrigerator or ice bath.

  • Crystal Collection:

    • Collect the formed crystals by filtration, for example, using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_fine_purification Fine Purification cluster_analysis Analysis and Final Product start Plant Material extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning resin Macroporous Resin Chromatography partitioning->resin cpc Centrifugal Partition Chromatography (CPC) resin->cpc Primary Method hplc Preparative HPLC cpc->hplc For Higher Purity crystallization Crystallization hplc->crystallization Final Polishing analysis Purity Analysis (HPLC, MS, NMR) crystallization->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity / Isomer Contamination cluster_degradation Product Degradation start Problem Encountered in Purification check_extraction Review Extraction Protocol start->check_extraction improve_separation Enhance Chromatographic Resolution start->improve_separation control_temp Control Temperature start->control_temp optimize_chromatography Optimize Chromatography Conditions check_stability Assess Compound Stability recrystallize Perform Recrystallization analytical_check Verify Analytical Method control_ph Maintain Neutral pH protect_light Protect from Light

References

Technical Support Center: Enhancing (-)-Epipinoresinol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (-)-Epipinoresinol in bioassays.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization and use of this compound in experimental settings.

Issue 1: this compound fails to dissolve in aqueous buffers.

  • Cause: this compound, as a lignan, has inherently low water solubility due to its chemical structure.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Perform serial dilutions. When preparing working solutions, do not add the concentrated DMSO stock directly into the full volume of aqueous buffer or cell culture media. Instead, perform serial dilutions. A recommended practice is to first dilute the stock solution in a smaller volume of serum-free media or buffer, vortex gently, and then add this intermediate dilution to the final volume.

    • Maintain a low final solvent concentration. The final concentration of the organic solvent in the bioassay should be kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced cellular toxicity.[2] Always include a vehicle control (media/buffer with the same final solvent concentration) in your experiments.

Issue 2: Precipitation is observed after diluting the stock solution in cell culture media.

  • Cause: The aqueous environment of the cell culture media can cause the poorly soluble this compound to precipitate out of the solution, a phenomenon known as "crashing out."

  • Solution:

    • Pre-warm the media. Before adding the this compound solution, warm the cell culture media to the experimental temperature (e.g., 37°C).

    • Increase the serum concentration (if applicable). Serum proteins like albumin can help to solubilize and stabilize hydrophobic compounds. If your experimental design allows, increasing the serum concentration in the media might reduce precipitation.

    • Consider using solubility enhancers. If precipitation persists, explore the use of solubilizing agents such as cyclodextrins.

Issue 3: Inconsistent or lower-than-expected biological activity in bioassays.

  • Cause: This could be due to the precipitation of the compound, leading to a lower effective concentration of soluble this compound available to the cells or target molecules.

  • Solution:

    • Visually inspect for precipitation. Before and during the experiment, carefully inspect the wells of your culture plates for any signs of precipitation, which may appear as a fine dusting or larger crystals.

    • Filter the working solution. Before adding to the bioassay, you can filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this might also reduce the concentration of your compound if significant precipitation has occurred.

    • Optimize the concentration. Determine the maximum concentration of this compound that remains soluble in your specific bioassay conditions through a solubility test.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: DMSO is a commonly used and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for bioassays.[2] this compound is also reported to be soluble in ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] The choice of solvent may also depend on the specific requirements and sensitivities of your bioassay system.

Q2: What is the maximum recommended concentration of DMSO in cell culture experiments?

A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity.[2] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same DMSO concentration as your test samples) to assess any effects of the solvent on your experimental model.

Q3: How can I enhance the aqueous solubility of this compound for in vivo studies?

A3: For in vivo applications where organic solvents might be problematic, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming inclusion complexes with increased water solubility.[3][4][5][6]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles, can significantly improve its aqueous dispersibility and bioavailability.[7]

Q4: Are there any general considerations for handling and storing this compound solutions?

A4:

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound precipitation and degradation. Aliquoting the stock solution into single-use volumes is recommended.

  • Light Sensitivity: As with many phenolic compounds, it is good practice to protect solutions of this compound from direct light to prevent potential photodegradation.

Quantitative Data

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆PubChem[8][9]
Molecular Weight 358.39 g/mol PubChem[8][9]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemicalBook[1]
Predicted pKa 9.54 ± 0.35ChemicalBook[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for preparing this compound solutions for in vitro bioassays.

cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh solid This compound add_dmso Add 100% DMSO to desired concentration (e.g., 20 mM) weigh->add_dmso dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution intermediate Perform intermediate dilution in serum-free media/buffer thaw->intermediate final Add intermediate dilution to final volume of pre-warmed complete media intermediate->final mix Gently mix and use immediately final->mix

Caption: Workflow for preparing this compound solutions.

Protocol 2: Workflow for Troubleshooting Precipitation in Bioassays

This workflow provides a logical sequence of steps to address precipitation issues.

start Precipitation Observed in Bioassay check_stock Check stock solution for precipitation start->check_stock redissolve Warm and vortex/sonicate stock solution check_stock->redissolve Precipitate found check_dilution Review dilution procedure check_stock->check_dilution No precipitate redissolve->check_dilution optimize_dilution Use serial dilution method check_dilution->optimize_dilution check_final_conc Is final solvent concentration <0.5%? optimize_dilution->check_final_conc lower_conc Lower final This compound concentration check_final_conc->lower_conc No use_enhancer Consider solubility enhancers (e.g., cyclodextrins) check_final_conc->use_enhancer Yes lower_conc->use_enhancer proceed Proceed with experiment (with controls) use_enhancer->proceed

Caption: Troubleshooting workflow for precipitation issues.

Signaling Pathway: General Approach for Solubility Enhancement

This diagram illustrates the decision-making process for selecting a suitable solubility enhancement technique.

start Poor Aqueous Solubility of this compound invitro For In Vitro Bioassays start->invitro invivo For In Vivo Studies start->invivo cosolvent Co-solvent approach (e.g., DMSO, Ethanol) invitro->cosolvent cyclodextrin_vitro Cyclodextrin Complexation invitro->cyclodextrin_vitro cyclodextrin_vivo Cyclodextrin Complexation invivo->cyclodextrin_vivo nanoformulation Nanoformulation (Liposomes, Nanoparticles) invivo->nanoformulation

Caption: Decision tree for solubility enhancement strategies.

References

Strategies to prevent the epimerization of (-)-Epipinoresinol during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the isolation of (-)-Epipinoresinol, focusing on strategies to prevent its epimerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound, leading to epimerization and reduced purity of the final product.

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of its epimer, (-)-Pinoresinol, in the final product. Acid-catalyzed epimerization: The presence of acidic conditions, even mild acidity, during extraction or purification can catalyze the conversion of this compound to its more stable epimer. This is a common issue with furofuran lignans.Maintain Neutral pH: Throughout the isolation process, ensure that the pH of all solvents and solutions is maintained in the neutral range (pH 6.8-7.2). Use buffered solutions if necessary. Avoid the use of strong acids for any step, including hydrolysis of glycosidic precursors.
Elevated temperatures: High temperatures, especially in the presence of acidic or basic catalysts, can significantly accelerate the rate of epimerization.Low-Temperature Processing: Conduct all extraction and purification steps at room temperature or below. If heating is unavoidable, it should be for the shortest possible duration and at the lowest effective temperature. For instance, acid treatment of pinoresinol at 50°C for 30 minutes is known to cause significant epimerization.
Inappropriate solvent choice: Certain solvents may promote epimerization or degradation of the target compound.Solvent Selection: Use neutral, aprotic solvents whenever possible. Ethanol and methanol are commonly used for lignan extraction. Conduct small-scale stability studies of this compound in the chosen solvent system to ensure its stability over the duration of the experiment.
Difficulty in separating this compound from its epimer. Similar chromatographic behavior: Epimers often have very similar polarities and, therefore, co-elute in standard chromatographic systems.Chiral Chromatography: Employ chiral High-Performance Liquid Chromatography (HPLC) for the analytical and preparative separation of this compound and its epimers. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are effective for resolving lignan enantiomers and diastereomers.
Degradation of the sample during storage. Exposure to light, oxygen, or non-optimal pH and temperature: Like many phenolic compounds, this compound may be susceptible to degradation upon prolonged exposure to harsh conditions.Proper Storage Conditions: Store purified this compound and its solutions in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For long-term storage, keep the compound at -20°C or below.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process in which a molecule with multiple chiral centers undergoes a change in the configuration at only one of those centers. For this compound, a furofuran lignan, epimerization at the benzylic positions can occur, leading to the formation of its diastereomer, (-)-Pinoresinol. This is a significant concern because it reduces the yield and purity of the desired compound and can be challenging to separate the resulting mixture of epimers.

Q2: What are the primary factors that induce the epimerization of this compound?

A2: The primary factors that induce epimerization are the presence of acid and elevated temperatures. The mechanism is believed to proceed through a protonation step, leading to an intermediate that can then be attacked from either face, resulting in a mixture of epimers.

Q3: At what pH is this compound most stable?

A3: While specific quantitative data on the pH stability of this compound is limited, it is generally recommended to maintain a neutral pH (around 6.8-7.2) throughout the isolation process to minimize the risk of acid-catalyzed epimerization. Both strongly acidic and alkaline conditions should be avoided, as they can promote degradation of phenolic compounds.

Q4: What is the maximum temperature that can be used during the isolation process without causing significant epimerization?

A4: It is best to perform all steps at room temperature or below. Studies have shown that lignans are generally stable at temperatures below 100°C. However, in the presence of an acid catalyst, epimerization of the related lignan pinoresinol has been observed at as low as 50°C. Therefore, minimizing both temperature and exposure to acidic conditions is crucial.

Q5: What are the recommended solvents for extracting this compound?

A5: For the extraction of lignans like this compound from plant material, polar solvents such as methanol, ethanol, or their aqueous mixtures are commonly used. The choice of solvent may depend on the specific plant matrix and the presence of other interfering compounds. It is advisable to use solvents that are neutral and have been degassed to minimize oxidation.

Q6: How can I confirm the stereochemical purity of my isolated this compound?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method to determine the stereochemical purity of your sample. By using a suitable chiral column, you can separate and quantify this compound and its potential epimeric impurities.

Experimental Protocols

General Workflow for the Isolation of this compound with Minimal Epimerization

This protocol provides a general framework for the extraction and purification of this compound from a plant source, with an emphasis on preventing epimerization.

1. Plant Material Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C) to avoid thermal degradation.

  • Grind the dried material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Solvent: Use a neutral solvent such as 80% ethanol or methanol.

  • Temperature: Perform the extraction at room temperature.

  • Procedure: Macerate the powdered plant material in the solvent for 24-48 hours with occasional agitation. Alternatively, use ultrasound-assisted extraction at room temperature for a shorter duration.

  • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.

3. Liquid-Liquid Partitioning (Optional):

  • To remove non-polar impurities, the crude extract can be suspended in water and partitioned against a non-polar solvent like hexane. Discard the hexane layer.

  • The aqueous layer can then be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract the lignans.

  • Evaporate the ethyl acetate fraction under reduced pressure at a low temperature.

4. Chromatographic Purification:

  • Column Chromatography:

    • Use silica gel or a reversed-phase C18 stationary phase.

    • Elute with a solvent system that provides good separation, for example, a gradient of methanol in dichloromethane for normal phase or a gradient of acetonitrile in water for reversed phase.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative Chiral HPLC:

    • For the final purification step and to ensure high stereochemical purity, use a preparative chiral HPLC column.

    • Select a mobile phase and flow rate that provide optimal resolution of this compound from its epimers.

5. Purity Analysis:

  • Assess the purity of the final product using analytical chiral HPLC.

  • Confirm the structure and stereochemistry using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Technical Support Center: Chiral Separation of Epipinoresinol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of epipinoresinol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the chiral separation of epipinoresinol enantiomers?

A1: The most common and effective techniques for the chiral separation of epipino-resinol enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Capillary Electrophoresis (CE) can also be employed. HPLC with Chiral Stationary Phases (CSPs) is a widely used approach for the enantioseparation of lignans like epipinoresinol.

Q2: Which type of HPLC column is most suitable for separating epipinoresinol enantiomers?

A2: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of lignan enantiomers.[1][2] Specifically, columns with cellulose or amylose derivatives, such as Chiralcel® and Chiralpak® series, have demonstrated broad applicability for a wide range of chiral compounds, including those structurally similar to epipinoresinol. The selection of the exact CSP often requires screening a few different columns to find the one with the best selectivity for epipinoresinol.

Q3: What are typical mobile phase compositions for the chiral HPLC separation of epipinoresinol?

A3: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar organic modifier, typically an alcohol such as isopropanol or ethanol. Small amounts of additives, like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can be used to improve peak shape and resolution. The exact ratio of the solvents needs to be optimized to achieve the best separation.

Q4: How can I optimize the resolution between epipinoresinol enantiomers?

A4: Optimization of the enantiomeric resolution can be achieved by systematically adjusting several parameters:

  • Mobile Phase Composition: Vary the ratio of the non-polar solvent to the alcohol modifier. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Alcohol Modifier: Trying different alcohols (e.g., isopropanol, ethanol, methanol) can significantly impact selectivity.

  • Additives: The type and concentration of acidic or basic additives can influence the interaction between the analyte and the CSP, thereby affecting the separation.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

Q5: What detection method is suitable for epipinoresinol?

A5: Epipinoresinol possesses chromophores that allow for straightforward detection using a UV detector. A wavelength in the range of 230-280 nm is typically appropriate. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of epipinoresinol enantiomers.

Problem Possible Cause Suggested Solution
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).- Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).
2. Mobile phase composition is not optimal.- Systematically vary the percentage of the alcohol modifier. - Try a different alcohol (e.g., switch from isopropanol to ethanol).
3. Strong sample solvent.- Dissolve the sample in the mobile phase or a weaker solvent.
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong.- Decrease the percentage of the alcohol modifier in the mobile phase.
2. Flow rate is too high.- Reduce the flow rate to increase the number of theoretical plates.
3. Column temperature is too high.- Decrease the column temperature in increments of 5°C.
4. Inappropriate mobile phase additive.- If not using an additive, try adding a small amount of DEA or TFA. If already using one, adjust its concentration.
Peak tailing or broad peaks 1. Secondary interactions with the stationary phase.- Add a mobile phase modifier like DEA or TFA to minimize silanol interactions.
2. Column overload.- Reduce the injection volume or the concentration of the sample.
3. Mismatch between sample solvent and mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
4. Column contamination or degradation.- Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Irreproducible retention times 1. Inadequate column equilibration.- Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before each run.
2. Fluctuation in column temperature.- Use a column oven to maintain a constant temperature.
3. Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate mixing.
High backpressure 1. Blockage in the system.- Check for blockages in the guard column, column frits, or tubing. Reverse flushing of the column (if permitted by the manufacturer) may help.
2. Precipitated buffer or sample.- Ensure the sample is fully dissolved and that any buffers in the mobile phase are soluble in the organic-aqueous mixture.

Experimental Protocols

Suggested Initial HPLC Method Parameters

Parameter Suggested Condition
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop sample Epipinoresinol Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc column Chiral Separation on CSP hplc->column detection UV Detection column->detection chromatogram Obtain Chromatogram detection->chromatogram analyze Analyze Resolution and Peak Shape chromatogram->analyze optimize Resolution Acceptable? analyze->optimize optimize->hplc No end Method Finalized optimize->end Yes

Caption: Experimental workflow for developing a chiral HPLC method.

troubleshooting_logic cluster_no_sep No Separation Troubleshooting cluster_poor_res Poor Resolution Troubleshooting cluster_bad_shape Bad Peak Shape Troubleshooting start Problem Encountered no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res bad_shape Bad Peak Shape start->bad_shape check_csp Screen Different CSP no_sep->check_csp adjust_mp_res Fine-tune Mobile Phase poor_res->adjust_mp_res check_additive Add/Adjust Additive bad_shape->check_additive check_mp_no_sep Adjust Mobile Phase Strength check_csp->check_mp_no_sep end_node Problem Resolved check_mp_no_sep->end_node adjust_temp Lower Temperature adjust_mp_res->adjust_temp adjust_flow Lower Flow Rate adjust_temp->adjust_flow adjust_flow->end_node check_load Reduce Sample Load check_additive->check_load check_solvent Check Sample Solvent check_load->check_solvent check_solvent->end_node

References

Optimizing extraction parameters for maximizing (-)-Epipinoresinol recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the recovery of (-)-Epipinoresinol. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental challenges, detailed experimental protocols, and comparative data to inform your extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often co-extracted with pinoresinol?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants. It is a stereoisomer (specifically, an epimer) of the more commonly known lignan, pinoresinol. Due to their similar chemical structures and physical properties, they are often present together in plant materials and co-extracted using the same methods.

Q2: Which extraction methods are most effective for this compound?

A2: Common methods for extracting lignans like this compound include maceration, Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE). A specialized method involving acid-catalyzed epimerization of pinoresinol can be employed to maximize the yield of this compound. This technique intentionally converts a portion of the naturally occurring pinoresinol into its epimer, epipinoresinol, thereby increasing the total recoverable amount of the latter.

Q3: What are the critical parameters to consider when optimizing the extraction of this compound?

A3: The key parameters to optimize are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For lignans, polar solvents such as ethanol or methanol, often in aqueous mixtures (e.g., 70-80%), are typically effective. Temperature should be carefully controlled to prevent degradation, with a range of 40-60°C being common for many lignan extractions.

Q4: How can I improve the purity of my this compound extract?

A4: To enhance purity, a preliminary defatting step with a non-polar solvent like n-hexane can be performed to remove lipids. Subsequent purification of the crude extract is typically achieved through chromatographic techniques. A particularly effective method for separating pinoresinol and epipinoresinol is Centrifugal Partition Chromatography (CPC).

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Inefficient extraction from the plant matrix.

    • Solution: Ensure the plant material is finely ground to maximize surface area. Optimize the solvent system; aqueous mixtures of ethanol or methanol (70-80%) are often more effective for lignans than pure solvents. Also, evaluate the extraction time and temperature to ensure they are sufficient for complete extraction without causing degradation.

  • Possible Cause: Degradation of the target compound during extraction.

    • Solution: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by high temperatures, light, and extreme pH levels. It is advisable to maintain a neutral or slightly acidic pH during extraction. For temperature-sensitive extractions, consider methods like maceration at room temperature or Ultrasound-Assisted Extraction (UAE) which can be effective at lower temperatures. Protecting the extraction setup from light can also prevent photodegradation.

  • Possible Cause: The natural abundance of this compound in the source material is low.

    • Solution: Consider implementing the acid-catalyzed epimerization protocol detailed in the Experimental Protocols section. This method can significantly increase the yield of epipinoresinol by converting the more abundant pinoresinol.

Issue 2: Co-elution of Pinoresinol and this compound during Chromatography

  • Possible Cause: Insufficient resolution of the chromatographic method.

    • Solution: As epimers, pinoresinol and this compound can be challenging to separate. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase is often required. Centrifugal Partition Chromatography (CPC) has been shown to be a highly effective technique for the preparative separation of these two compounds.

Issue 3: Presence of Impurities in the Final Product

  • Possible Cause: Incomplete removal of non-target compounds.

    • Solution: If lipidic compounds are a suspected impurity, perform a pre-extraction defatting step with a non-polar solvent like n-hexane. For other impurities, sequential liquid-liquid partitioning of the crude extract with solvents of increasing polarity can help to fractionate the components before final chromatographic purification.

Data Presentation

Table 1: Comparison of General Lignan Extraction Methods

Extraction TechniqueTypical SolventsKey ParametersAdvantagesDisadvantages
Maceration 70-80% Ethanol or MethanolRoom temperature, 24-48 hours, occasional agitationSimple, requires minimal equipment, suitable for thermolabile compoundsTime-consuming, may result in lower yield compared to other methods
Soxhlet Extraction 85% MethanolReflux temperature, continuous extraction until completionEfficient for exhaustive extractionCan expose compounds to high temperatures for extended periods, potentially causing degradation
Ultrasound-Assisted Extraction (UAE) 80% Methanol40-60°C, 30-60 minutesReduced extraction time, increased efficiency, lower solvent consumptionRequires specialized equipment

Table 2: Quantitative Results for Simultaneous Isolation of Pinoresinol (PR) and Epipinoresinol (EPR) from Carduus nutans Fruit

CompoundAmount Isolated from 10.0g FruitPurityEfficiency
Pinoresinol (PR) 33.7 mg93.7%86.4%
Epipinoresinol (EPR) 32.8 mg92.3%84.1%

Data from a study employing acid-catalyzed epimerization followed by Centrifugal Partition Chromatography.[1]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) for Lignans

  • Sample Preparation: Dry the plant material and grind it into a fine powder.

  • Extraction: Suspend the powdered material in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: Maximizing this compound Recovery via Acid-Catalyzed Epimerization and CPC

This protocol is adapted from a study on the isolation of pinoresinol and epipinoresinol from Carduus nutans fruit.[1]

  • Initial Extraction:

    • Perform an initial extraction of the plant material to obtain a crude extract rich in pinoresinol. A method such as maceration or UAE with a polar solvent is suitable.

  • Acid Treatment for Epimerization:

    • Subject the crude pinoresinol-rich extract to an acid treatment.

    • The optimized conditions reported are treatment at 50°C for 30 minutes in an acidic medium.[1] This process converts a portion of the pinoresinol to epipinoresinol, resulting in a mixture with nearly equal amounts of both epimers.

  • Purification by Centrifugal Partition Chromatography (CPC):

    • Prepare a two-phase solvent system. A system consisting of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) has been shown to be effective.[1]

    • Perform a two-step CPC separation to first isolate the pinoresinol and then to isolate the epipinoresinol from the acid-treated mixture.

    • This method allows for the isolation of both compounds at high purity (93.7% for pinoresinol and 92.3% for epipinoresinol).[1]

Visualizations

experimental_workflow start Plant Material extraction Initial Extraction (e.g., Maceration/UAE) start->extraction crude_extract Crude Extract (Pinoresinol-rich) extraction->crude_extract acid_treatment Acid Treatment (50°C, 30 min) crude_extract->acid_treatment epimerized_mixture Epimerized Mixture (PR and EPR) acid_treatment->epimerized_mixture cpc Centrifugal Partition Chromatography (CPC) epimerized_mixture->cpc pr_fraction Pinoresinol (PR) cpc->pr_fraction epr_fraction This compound (EPR) cpc->epr_fraction

Caption: Workflow for maximizing this compound recovery.

pinoresinol_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IKB IKB IKK->IKB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 DNA DNA NFkB_p65->DNA Translocates to Nucleus Pinoresinol Pinoresinol Pinoresinol->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibitory action of pinoresinol on the NF-κB signaling pathway.

References

Improving the stability of (-)-Epipinoresinol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for (-)-Epipinoresinol. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals maintain the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: Like many polyphenolic compounds, this compound is susceptible to degradation from several factors. The primary causes are oxidation, exposure to light (photodegradation), non-optimal pH conditions (hydrolysis), and high temperatures.[1][2][3] Dissolved oxygen in solvents is a significant driver of oxidative degradation.[4]

Q2: My solution of this compound is changing color. What does this signify?

A2: A color change, often to a yellowish or brownish hue, typically indicates oxidative degradation. Phenolic compounds can oxidize to form quinone-type structures, which are often colored. This suggests that the compound is losing its integrity and potency.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For maximum stability, stock solutions should be stored at -20°C or -80°C.[4] They should be prepared in a degassed solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in amber vials to protect against light.[4] The headspace of the vial should be flushed with an inert gas like nitrogen or argon before sealing.[4]

Q4: Which solvents are recommended for dissolving this compound?

A4: Common solvents for polyphenolic compounds include DMSO, ethanol, or buffered aqueous solutions.[4] The choice of solvent can impact stability. For aqueous solutions, it is crucial to control the pH with a suitable buffer, as stability is often pH-dependent.[2] For organic solvents, ensure they are of high purity and degassed to remove dissolved oxygen.[4]

Q5: How can I prevent the oxidation of my this compound solution during an experiment?

A5: To minimize oxidation, several steps can be taken:

  • De-gas Solvents: Before use, sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[4]

  • Use Antioxidants: Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution.[4]

  • Work Under Inert Atmosphere: If possible, handle the solution under an inert atmosphere (e.g., in a glove box).[4]

  • Protect from Light: Use amber glassware or cover your experimental setup with aluminum foil to prevent light-induced degradation.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or inconsistent bioactivity results. Compound degradation prior to or during the assay.Prepare fresh solutions before each experiment from a properly stored, aliquoted stock. Protect the compound from light and heat during the experiment. Consider including an antioxidant in the assay medium if compatible.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound into byproducts.Confirm the identity of the main peak with a reference standard. Perform a forced degradation study (see protocol below) to identify potential degradation products. Review solution preparation and storage procedures to minimize degradation.[5]
Precipitate forms in the solution upon storage. Low solubility in the chosen solvent at storage temperature or potential degradation to a less soluble product.Ensure the concentration is below the solubility limit at the storage temperature. Consider a different solvent system. If degradation is suspected, analyze the precipitate.
Rapid loss of compound in solution at room temperature. Oxidation and/or photodegradation.Minimize the time the solution is kept at room temperature. Use degassed solvents and amber vials.[4] Prepare solutions immediately before use.

Data Presentation

Table 1: Illustrative Stability of a Polyphenolic Compound in Solution Under Stressed Conditions

Condition Time (hours) % Compound Remaining (Hypothetical) Observations
0.1 M HCl at 60°C285%Slight degradation
0.1 M HCl at 60°C855%Significant degradation
0.1 M NaOH at 60°C240%Rapid degradation, color change
0.1 M NaOH at 60°C8<10%Near complete degradation
3% H₂O₂ at RT460%Oxidative degradation
3% H₂O₂ at RT1225%Significant oxidative degradation
Aqueous Buffer (pH 7.4) at 4°C, protected from light2498%Relatively stable
Aqueous Buffer (pH 7.4) at RT, exposed to light2470%Photodegradation evident

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.[5]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions: For each condition, add the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the solid compound in an oven at 70°C. Dissolve in methanol before analysis.

    • Photodegradation: Expose the solution (in a quartz cuvette or clear vial) to light in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation:

    • For acid/base hydrolysis samples, neutralize the solution before injection.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G cluster_factors Factors Affecting Stability cluster_solutions Stabilization Strategies Oxidation Oxidation (Dissolved O2) Degradation Degradation Oxidation->Degradation pH pH (Acid/Base Hydrolysis) pH->Degradation Light Light (Photodegradation) Light->Degradation Temp Temperature (Thermal Stress) Temp->Degradation Inert Inert Atmosphere (N2 or Ar Purge) Inert->Oxidation Mitigates Stable Stable Compound Inert->Stable Antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) Antioxidants->Oxidation Mitigates Antioxidants->Stable AmberVials Protect from Light (Amber Vials) AmberVials->Light Mitigates AmberVials->Stable Storage Low Temperature (Store at -20°C / -80°C) Storage->Temp Mitigates Storage->Stable Buffering Control pH (Use Buffers) Buffering->pH Mitigates Buffering->Stable Compound This compound in Solution Compound->Degradation Compound->Stable

Caption: Factors influencing the stability of this compound and mitigation strategies.

G start Start: Instability Observed prep 1. Review Solution Preparation & Storage start->prep Problem stress 2. Perform Forced Degradation Study prep->stress If problem persists analyze 3. Analyze Samples via Stability-Indicating Method stress->analyze identify 4. Identify Key Degradation Factors analyze->identify optimize 5. Implement & Optimize Stabilization Methods identify->optimize end End: Stable Solution Achieved optimize->end Solution

Caption: Troubleshooting workflow for addressing the instability of this compound solutions.

References

Technical Support Center: Scaling Up the Synthesis of (-)-Epipinoresinol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of (-)-Epipinoresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for scaling up the synthesis of this compound?

A1: There are two main strategies for the gram-scale synthesis of this compound:

  • Asymmetric Synthesis: This approach builds the chiral core of the molecule from achiral starting materials using stereoselective reactions. A key step often involves a manganese(III)-mediated oxidative cyclization to form the furofuran ring system with high diastereoselectivity. This method offers excellent control over the desired stereochemistry from the outset.

  • Epimerization of Pinoresinol: This strategy involves the synthesis of the more readily available diastereomer, pinoresinol, followed by epimerization at the C7' position to yield epipinoresinol. This is often achieved through an acid-catalyzed reaction that equilibrates the two isomers.

Q2: What are the major challenges encountered when scaling up the synthesis of this compound?

A2: Common challenges during the scale-up of this compound synthesis include:

  • Stereochemical Control: Maintaining high enantiomeric and diastereomeric purity at a larger scale can be difficult.

  • Reaction Efficiency: Reactions that are high-yielding at the milligram scale may see a decrease in efficiency at the kilogram scale due to mass and heat transfer limitations.

  • Purification: The separation of diastereomers (epipinoresinol from pinoresinol) and other impurities can be complex and require specialized chromatographic techniques. Standard silica gel chromatography can be challenging and costly at a large scale.

  • Reagent Handling and Cost: The use of expensive or hazardous reagents, such as certain chiral catalysts or heavy metal oxidants, can become problematic and costly at an industrial scale.

Q3: What purification techniques are suitable for large-scale production of this compound?

A3: For preclinical and larger-scale purification of this compound, traditional column chromatography can be inefficient. More advanced and scalable techniques are recommended:

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible adsorption of the product and allowing for high sample loading. It has been successfully used for the preparative separation of pinoresinol and epipinoresinol.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral compounds and isomers. It uses supercritical CO2 as the primary mobile phase, which is advantageous for its low viscosity, high diffusivity, and ease of removal, making it a "greener" and faster alternative to HPLC. It has been shown to be effective for the preparative separation of various lignans with high purity.

  • High-Speed Counter-Current Chromatography (HSCCC): Similar to CPC, HSCCC is a support-free liquid-liquid partition chromatography method that is effective for isolating lignans from crude extracts.

Troubleshooting Guides

Route 1: Asymmetric Synthesis via Mn(III)-Mediated Oxidative Cyclization
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Cyclized Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient stirring at larger scale leading to poor mixing.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Optimize the reaction temperature; some Mn(III)-mediated cyclizations are sensitive to temperature fluctuations. 4. Use mechanical stirring and an appropriately sized reaction vessel to ensure homogeneous mixing.
Poor Diastereoselectivity 1. Incorrect solvent or reagent stoichiometry. 2. Reaction temperature too high, leading to side reactions or loss of stereocontrol.1. Re-optimize the solvent system and the equivalents of Mn(OAc)₃. 2. Perform the reaction at the lowest effective temperature to enhance stereoselectivity.
Difficulty in Removing Manganese Byproducts 1. Manganese salts are often insoluble in organic solvents used for extraction.1. After quenching the reaction, perform an aqueous workup with a reducing agent (e.g., sodium bisulfite) to solubilize manganese salts. 2. A filtration step after the initial workup may be necessary to remove insoluble manganese dioxide.
Product is an Intractable Oil 1. Presence of impurities. 2. The product may be amorphous by nature.1. Purify a small sample by preparative HPLC or SFC to obtain a pure standard for comparison. 2. Attempt crystallization from various solvent systems. If unsuccessful, proceed with the purified oil.
Route 2: Epimerization of Pinoresinol
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Epimerization 1. Insufficient reaction time or temperature. 2. Inadequate amount of acid catalyst. 3. Presence of water in the reaction mixture can hinder the reaction.1. Optimize the reaction time and temperature. A study has shown that 50°C for 30 minutes can be effective. 2. Titrate the amount of acid catalyst to find the optimal concentration. 3. Ensure anhydrous conditions by using dry solvents and glassware.
Formation of Side Products/Degradation 1. Reaction temperature is too high or reaction time is too long. 2. The acid catalyst is too strong or concentrated, leading to decomposition.1. Carefully control the reaction temperature and monitor the reaction progress closely by TLC or HPLC to avoid over-running the reaction. 2. Screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resins) and concentrations to minimize side product formation.
Difficult Separation of Diastereomers 1. Pinoresinol and epipinoresinol have very similar polar

Technical Support Center: Optimization of Dosage for In Vivo Studies with (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific in vivo dosage, pharmacokinetic, and toxicology data for (-)-Epipinoresinol is publicly available. The following guidance is based on general principles for the in vivo study of natural compounds and should be adapted based on emerging research and preliminary experimental findings.

Frequently Asked Questions (FAQs)

Q1: Where do I begin when determining a starting dose for this compound in my in vivo study?

A1: Establishing a starting dose for a compound with limited in vivo data requires a careful approach. A common strategy involves:

  • Literature Review: Search for in vivo studies on structurally similar lignans or compounds with similar in vitro activity to identify a potential dose range.

  • In Vitro to In Vivo Extrapolation: Use the effective concentration from in vitro studies (e.g., IC50 or EC50) as a starting point for dose calculation. Various allometric scaling models can be used, but these are estimations.

  • Acute Toxicity Study: Conduct a preliminary acute toxicity study in a small group of animals to determine the maximum tolerated dose (MTD). This will help establish a safe upper limit for your dose-response studies.

Q2: Which animal model is most appropriate for studying the effects of this compound?

A2: The choice of animal model is contingent on your research question. Since this compound has shown antiproliferative effects in colon cancer cell lines, a xenograft mouse model using human colon cancer cells could be appropriate.[1] For general toxicity and pharmacokinetic studies, rats are often used.[2] The selection should be based on the specific disease model and its relevance to human physiology.[3]

Table 1: Common Animal Models for In Vivo Studies of Natural Compounds

Animal ModelCommon ApplicationsConsiderations
MiceOncology (xenograft models), immunology, metabolic diseases.[4]Small size can make some procedures challenging.
RatsToxicology, pharmacokinetics, cardiovascular studies.[2]Larger size facilitates surgical procedures and blood sampling.
RabbitsDermal and ocular toxicity studies.Not as commonly used for systemic disease models.
Guinea PigsImmunology and respiratory studies.Specific dietary requirements.

Q3: What are the potential routes of administration for this compound?

A3: The route of administration can significantly impact the bioavailability and efficacy of a compound.[4] Common routes for preclinical studies are listed in the table below. The choice will depend on the physicochemical properties of this compound and the desired systemic or local effect.

Table 2: Common Routes of Administration in Preclinical Studies

Route of AdministrationAbbreviationDescription
Oral GavagePOAdministration directly into the stomach. A common route for testing orally available drugs.[4]
IntravenousIVInjection directly into a vein, providing 100% bioavailability.[4]
IntraperitonealIPInjection into the peritoneal cavity. Commonly used in small animals for systemic administration.[4]
SubcutaneousSCInjection into the layer of skin directly below the dermis and epidermis.[4]

Troubleshooting Guide

Q4: I am not observing the expected therapeutic effect in my animal model. What should I do?

A4: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Dosage: The administered dose may be too low. A dose-escalation study is recommended to explore a wider range of doses.

  • Bioavailability: this compound may have poor absorption or be rapidly metabolized. Consider conducting a pharmacokinetic study to determine its plasma concentration and half-life.

  • Route of Administration: The chosen route may not be optimal. If using oral administration, consider intravenous or intraperitoneal injection to bypass first-pass metabolism.

  • Formulation: The compound may not be properly solubilized in the vehicle, leading to poor absorption. Ensure the formulation is appropriate for the chosen administration route.

Q5: My animals are showing signs of toxicity. How should I proceed?

A5: Unexpected toxicity is a critical issue that needs immediate attention:

  • Dose Reduction: The administered dose is likely too high. Reduce the dose to a lower, non-toxic level.

  • Toxicity Profiling: Conduct a formal toxicology study to identify the specific organs affected and to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Refine Dosing Regimen: Consider less frequent dosing or a different route of administration that might reduce peak plasma concentrations and associated toxicity.

Experimental Protocols

Protocol: In Vivo Dose-Finding Study

This protocol outlines a general procedure for a dose-finding study in mice.

  • Animal Model: Select an appropriate mouse strain for your disease model (e.g., C57BL/6, BALB/c).[4]

  • Grouping: Divide the animals into several groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose groups of this compound.

  • Dose Selection: Based on preliminary data, select a range of doses. A logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) is often a good starting point.

  • Administration: Administer this compound via the chosen route (e.g., oral gavage) for a specified duration.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and any relevant efficacy endpoints.

  • Endpoint Analysis: At the end of the study, collect relevant tissues and/or blood samples for analysis of biomarkers, histopathology, and pharmacokinetic parameters.

  • Data Analysis: Analyze the dose-response relationship to identify the optimal dose that provides a therapeutic effect with minimal toxicity.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a hypothetical signaling pathway, a general workflow for dose optimization, and a troubleshooting decision tree.

G cluster_0 Hypothetical Signaling Pathway for this compound Epi This compound Receptor Cell Surface Receptor Epi->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene (e.g., Apoptosis-related) TF->Gene Regulates Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway for this compound's anti-cancer effects.

G cluster_1 Experimental Workflow for In Vivo Dose Optimization A Literature Review & In Vitro Data Analysis B Acute Toxicity Study (Determine MTD) A->B C Dose-Response Study (Multiple Dose Groups) B->C D Pharmacokinetic (PK) Study C->D F Data Analysis & Optimal Dose Selection C->F D->F E Efficacy Study (at Optimal Dose) F->E

Caption: General experimental workflow for in vivo dose optimization.

G cluster_2 Troubleshooting Logic for In Vivo Studies Start Problem Encountered NoEffect No Therapeutic Effect? Start->NoEffect Toxicity Unexpected Toxicity? Start->Toxicity IncreaseDose Increase Dose NoEffect->IncreaseDose Yes CheckPK Check Pharmacokinetics NoEffect->CheckPK No DecreaseDose Decrease Dose Toxicity->DecreaseDose Yes AssessTox Conduct Toxicology Study Toxicity->AssessTox No IncreaseDose->CheckPK ChangeRoute Change Administration Route CheckPK->ChangeRoute DecreaseDose->AssessTox

Caption: Decision tree for troubleshooting common in vivo study issues.

References

Validation & Comparative

Comparative analysis of the biological activity of (-)-Epipinoresinol and (+)-pinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of (-)-Epipinoresinol and (+)-Pinoresinol

This guide provides a detailed comparison of the biological activities of two stereoisomeric lignans, this compound and (+)-Pinoresinol. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data from various studies.

Overview of this compound and (+)-Pinoresinol

This compound and (+)-Pinoresinol are naturally occurring lignans found in various plant species.[1][2][3] Lignans are a class of polyphenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] While sharing the same chemical formula, their different stereochemistry can lead to variations in their biological activities.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the key biological activities of this compound and (+)-Pinoresinol.

Table 1: Enzyme Inhibitory Activity
CompoundEnzymeIC50 ValueReference CompoundIC50 of ReferenceSource
(+)-Pinoresinol α-Amylase1.32 mg/mLLuteolin0.63 mg/mL[6]
This compound α-Amylase0.71 mg/mL Luteolin0.63 mg/mL[6]
(+)-Pinoresinol-4-O-β-D-glucopyranoside α-Glucosidase48.13 µg/mL--[7]

Note: A lower IC50 value indicates greater potency.

Table 2: Anticancer Activity (Cell Viability)
CompoundCell LineConcentration% Cell Viability ReductionTreatment TimeSource
(+)-Pinoresinol SkBr3 (Breast Cancer)575 µM50%48 hours[8][9]
(+)-Pinoresinol Fibroblast (Healthy)575 µM49%48 hours[8][9]
(+)-Pinoresinol MDA-MB-231 (ER- Breast Cancer)Not specifiedShowed cytotoxic activityNot specified[10]
(+)-Pinoresinol MCF7 (ER+ Breast Cancer)Not specifiedShowed cytotoxic activityNot specified[10]

Note: Direct comparative data for the anticancer activity of this compound was not found in the search results.

Table 3: Anti-inflammatory Activity
CompoundCell LineInflammatory MediatorInhibitionSource
(+)-Pinoresinol Caco-2 (Intestinal)IL-665% (confluent), 30% (differentiated)[11][12]
(+)-Pinoresinol Caco-2 (Intestinal)COX-2 derived Prostaglandin E262% (confluent)[11][12]

Note: Direct comparative data for the anti-inflammatory activity of this compound was not found in the search results. (+)-Pinoresinol has been reported to have the strongest anti-inflammatory properties among several tested lignans.[1][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α-Amylase Inhibition Assay

The inhibitory activity of the compounds against α-amylase was determined using a previously described method. A mixture of the test compound and α-amylase solution was incubated. The enzymatic reaction was initiated by the addition of a starch solution. The reaction was stopped by adding dinitrosalicylic acid color reagent, followed by heating. The absorbance was measured at 540 nm. The percentage of inhibition was calculated, and the IC50 value was determined. Luteolin was used as a positive control.[6]

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 24 and 48 hours. After treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to untreated control cells.[8][9]

Measurement of Pro-inflammatory Cytokines

Human intestinal Caco-2 cells were stimulated with IL-1β to induce an inflammatory response. The cells were then treated with the test lignans. The concentrations of pro-inflammatory mediators such as IL-6 and prostaglandin E2 in the cell culture supernatant were quantified using enzyme immunoassays.[11][12]

Signaling Pathways and Mechanisms of Action

Lignans exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of (+)-Pinoresinol

(+)-Pinoresinol has been shown to exhibit its anti-inflammatory effects by acting on the NF-κB signaling pathway.[1][11][12] The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_0 NF-κB Signaling Pathway Inhibition Inflammatory Stimuli (e.g., IL-1β) Inflammatory Stimuli (e.g., IL-1β) IKK IKK Inflammatory Stimuli (e.g., IL-1β)->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (IL-6, COX-2) Pro-inflammatory Genes (IL-6, COX-2) Nucleus->Pro-inflammatory Genes (IL-6, COX-2) Activates Transcription (+)-Pinoresinol (+)-Pinoresinol (+)-Pinoresinol->NF-κB Inhibits Activity

Caption: Inhibition of the NF-κB signaling pathway by (+)-Pinoresinol.

General Experimental Workflow for Bioactivity Comparison

The following diagram illustrates a typical workflow for comparing the biological activities of different compounds.

G cluster_0 Experimental Workflow for Bioactivity Comparison Compound Preparation Compound Preparation In vitro Assays In vitro Assays Compound Preparation->In vitro Assays Enzyme Inhibition Cell-based Assays Cell-based Assays Compound Preparation->Cell-based Assays Cytotoxicity, Anti-inflammatory Data Analysis Data Analysis In vitro Assays->Data Analysis Cell-based Assays->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

Caption: General workflow for comparing the bioactivity of chemical compounds.

Conclusion

The available data suggests that both this compound and (+)-Pinoresinol possess notable biological activities. In terms of enzyme inhibition, this compound demonstrated stronger inhibitory activity against α-amylase compared to (+)-Pinoresinol.[6] Conversely, (+)-Pinoresinol has been well-documented for its potent anti-inflammatory and anticancer properties.[8][9][10][11][12] Further direct comparative studies are warranted to fully elucidate the differences in the biological profiles of these two stereoisomers across a broader range of activities. This would provide a more complete understanding of their therapeutic potential.

References

No In Vivo Validation Data Currently Available for the Anti-inflammatory Activity of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a lack of available in vivo studies validating the anti-inflammatory activity of (-)-Epipinoresinol. While research exists on the related compound, pinoresinol, and its effects in in vitro settings, direct evidence from animal models for this compound is not presently available. This data gap prevents the creation of a detailed comparison guide with other anti-inflammatory agents based on in vivo experimental data.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of lignans, this finding highlights a significant area for future investigation. The absence of in vivo data for this compound means that its efficacy, safety profile, and potential mechanisms of action in a whole-organism system remain uncharacterized.

Current State of Research

Existing studies have primarily focused on the in vitro anti-inflammatory properties of pinoresinol, a closely related lignan. These studies, often utilizing cell cultures, have suggested that pinoresinol may inhibit key inflammatory mediators. For instance, some research indicates that pinoresinol can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

However, it is crucial to note that in vitro results are not always predictive of in vivo outcomes. The complex physiological environment, including metabolism, distribution, and interaction with various cell types, can significantly influence the activity of a compound.

Common In Vivo Models for Anti-Inflammatory Activity Assessment

To validate the anti-inflammatory potential of a compound like this compound in vivo, several established animal models are commonly employed. These models mimic different aspects of the inflammatory process and provide quantitative data on a compound's efficacy. Two of the most widely used acute inflammation models are:

  • Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administering LPS to animals triggers a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream. The ability of a compound to reduce the levels of these cytokines is indicative of its anti-inflammatory properties.

A typical experimental workflow for these models is outlined below:

G cluster_0 Experimental Workflow for In Vivo Anti-inflammatory Models A Animal Acclimatization B Grouping and Baseline Measurements A->B C Test Compound Administration (this compound or Vehicle) B->C D Induction of Inflammation (e.g., Carrageenan or LPS injection) C->D E Measurement of Inflammatory Parameters (e.g., Paw Volume, Cytokine Levels) D->E F Data Analysis and Comparison E->F G cluster_1 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Epipinoresinol This compound Epipinoresinol->IKK Inhibition?

(-)-Epipinoresinol in Neuroprotection: A Comparative Analysis Against Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – In the ongoing quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases, the natural compound (-)-Epipinoresinol is emerging as a promising candidate. A comprehensive comparative analysis, detailed below, positions this compound alongside established neuroprotective compounds—curcumin, resveratrol, and epigallocatechin gallate (EGCG)—highlighting its potential mechanisms of action and areas for future research. This guide is intended for researchers, scientists, and drug development professionals.

While direct comparative quantitative data for this compound is still emerging, this guide synthesizes available information on its potential mechanisms, drawing parallels with the well-documented effects of other leading neuroprotective molecules. All quantitative data for comparator compounds is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further investigation.

Comparative Overview of Neuroprotective Compounds

This compound, a lignan found in various plants, is structurally similar to (-)-pinoresinol, a compound that has demonstrated neuroprotective effects by modulating key signaling pathways involved in neuroinflammation and oxidative stress. This comparison evaluates this compound against curcumin, resveratrol, and EGCG, focusing on their impact on neuronal viability, apoptosis, and the cellular stress response.

Quantitative Data Summary

The following tables summarize the neuroprotective effects of curcumin, resveratrol, and EGCG from various in vitro studies. It is important to note that direct comparative data for this compound is not yet widely available, and the subsequent sections will infer its potential activity based on related compounds.

Table 1: Comparative Effects on Neuronal Viability (MTT Assay)

CompoundConcentrationCell TypeInsult% Increase in Cell Viability (Compared to Insult)
Curcumin 10 µMSH-SY5YH₂O₂ (100 µM)~35%
Resveratrol 25 µMPrimary Cortical NeuronsGlutamate (100 µM)~40%
EGCG 20 µMPC12 cells6-OHDA (50 µM)~50%

Table 2: Comparative Effects on Apoptosis (TUNEL Assay)

CompoundConcentrationCell TypeInsult% Reduction in Apoptotic Cells (Compared to Insult)
Curcumin 10 µMSH-SY5YAβ (1-42) (10 µM)~45%
Resveratrol 50 µMHippocampal NeuronsIschemia/Reperfusion~50%
EGCG 10 µMPrimary Cerebellar Granule NeuronsRotenone (30 nM)~60%

Table 3: Comparative Effects on Reactive Oxygen Species (ROS) Production

CompoundConcentrationCell TypeInsult% Reduction in ROS Levels (Compared to Insult)
Curcumin 5 µMMicrogliaLPS (1 µg/mL)~50%
Resveratrol 20 µMSH-SY5YMPP+ (1 mM)~40%
EGCG 10 µMCortical NeuronsH₂O₂ (50 µM)~55%

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are largely attributed to their ability to modulate critical intracellular signaling pathways. Based on studies of the closely related lignan, (-)-pinoresinol, it is hypothesized that this compound may exert its effects through the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Pathway Activation

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Nucleus Nucleus

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

NF-κB Pathway Inhibition

Chronic activation of the NF-κB pathway is a hallmark of neuroinflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines and protect neurons from inflammatory damage. Pinoresinol has been shown to inhibit the NF-κB pathway, suggesting a similar mechanism for this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates & Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed protocols for the key assays mentioned are provided below.

MTT Assay for Neuronal Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

MTT_Workflow A Seed Neuronal Cells in 96-well plate B Treat with Neurotoxin &/or Test Compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution (e.g., DMSO) C->D E Measure Absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to the desired neurotoxin (e.g., H₂O₂, Aβ) with or without the test compound at various concentrations for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells on coverslips and treat with the desired apoptotic stimulus and test compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection: Visualize the incorporated labeled nucleotides using fluorescently-labeled antibodies or streptavidin conjugates.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure

A Comparative Guide to Cross-Validation of Analytical Methods for (-)-Epipinoresinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of (-)-Epipinoresinol, a lignan of significant interest for its potential pharmacological activities. The accurate and precise measurement of this compound is critical for pharmacokinetic studies, quality control of herbal medicines, and food analysis.[1][2] This document details the experimental protocols and performance data of commonly employed techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1] The following table summarizes the quantitative performance of different validated methods for related lignans, which can be adapted for this compound analysis.

Validation ParameterHPLC-UVLC-MS/MS (in Rat Plasma)LC-MS/MS (in Food)
Analyte(s) Pinoresinol derivativesPinoresinol diglucoside (PDG)Pinoresinol, Matairesinol, Secoisolariciresinol, Lariciresinol
Linearity Range 50–150 μg/mL1.00 - 3000 ng/mL[1][3]Not explicitly stated, but R² ≥ 0.99[1]
Limit of Quantification (LOQ) 42.60 ng/mL1.00 ng/mL[1][3]4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[4]
Accuracy 98-102% Recovery-3.9% to 7.3% Relative Error[3]73-123% Recovery
Precision (RSD) < 2%< 8.9% (intra-day), < 2.0% (inter-day)[3]6-21% (within-run), 6-33% (between-run)[4]
Selectivity HighHigh[3]High[4]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following protocols are based on established methods for related lignans and are applicable for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely accessible method is suitable for quantifying this compound in less complex matrices like herbal extracts.[2]

  • Sample Preparation:

    • Grind the air-dried plant material (e.g., bark) into a fine powder.[5]

    • Extract the powder with methanol using ultrasonication for 30-60 minutes.[6]

    • Filter the extract through a 0.45 µm syringe filter.[6]

    • If necessary, evaporate the solvent and redissolve the residue in the mobile phase.[6]

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.[6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Inertsil ODS-3V C18).[7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water, pH 3.0) and acetonitrile.[7]

    • Flow Rate: 1.2 mL/min.[7]

    • Detection: UV detection at 242 nm.[7]

    • Injection Volume: 20 µL.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices such as plasma and food samples, allowing for low detection limits.[2]

  • Sample Preparation (Rat Plasma):

    • To 50 µL of plasma, add 200 µL of methanol and 50 µL of the internal standard (IS) solution.[3]

    • Vortex the mixture for 5 minutes.[3]

    • Centrifuge at 12,000 rpm for 10 minutes.[3]

    • Transfer 100 µL of the supernatant for injection.[3]

  • Sample Preparation (Food):

    • Perform alkaline methanolic extraction of the food sample.[4]

    • Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase.[4]

    • Conduct an ether extraction of the hydrolyzed sample.[2]

    • Analyze the extract against a suitable internal standard.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Reversed-phase C18 column (e.g., ZORBAX SB C18, 4.6mm x 150mm, 5µm).[1][3]

    • Mobile Phase: 10mM ammonium acetate, methanol, and acetic acid (50:50:0.15, v/v/v).[1][3]

    • Ionization: Positive electrospray ionization (ESI+).[1]

    • Detection Mode: Selected Reaction Monitoring (SRM).[1]

Visualization of the Analytical Method Cross-Validation Workflow

The following diagram illustrates the general workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results between different laboratories or techniques.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Methods (e.g., HPLC, LC-MS/MS) define_parameters Define Validation Parameters (Accuracy, Precision, etc.) define_methods->define_parameters set_acceptance Set Acceptance Criteria define_parameters->set_acceptance perform_validation Perform Full Validation of Each Method set_acceptance->perform_validation analyze_samples Analyze the Same Set of Samples with Both Methods perform_validation->analyze_samples compare_results Compare Results Statistically analyze_samples->compare_results assess_bias Assess for Systematic Bias compare_results->assess_bias determine_correlation Determine Correlation assess_bias->determine_correlation establish_equivalence Establish Method Equivalence determine_correlation->establish_equivalence document_findings Document Findings in a Validation Report establish_equivalence->document_findings

Caption: General workflow for the cross-validation of analytical methods.

References

Correlation of In Vitro and In Vivo Bioactivity of (-)-Epipinoresinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Epipinoresinol, a lignan found in various plant species, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative overview of its bioactivity, drawing correlations between in vitro assays and in vivo studies. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development. While specific data for this compound is emerging, this guide incorporates data from the closely related lignan, pinoresinol, to provide a broader context for its biological effects.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the bioactivity of this compound and related lignans from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / ActivityReference Compound
(+)-PinoresinolDPPH Radical Scavenging69 µM-
Pinoresinol-β-D-glycosideDPPH Radical Scavenging19.60 µg/mL-
Pinoresinol di-β-D-glycosideDPPH Radical Scavenging26.52 µg/mL-
Pinoresinol-4-O-β-D-glucopyranosideABTS Radical Scavenging1091.3 µmol/gAscorbic Acid
Pinoresinol-4-O-β-D-glucopyranosideFerric Reducing Antioxidant Power (FRAP)418.47 µmol/gAscorbic Acid[1]

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineInflammatory MediatorInhibition
PinoresinolHuman intestinal Caco-2 cellsIL-630-65%
PinoresinolHuman intestinal Caco-2 cellsProstaglandin E2 (from COX-2)62%

Table 3: In Vitro Anticancer Activity

CompoundCell LineBioactivityKey Finding
PinoresinolOvarian SKOV-3 cancer cellsInhibition of cell growthIC50 of 20 µM[2]
EpipinoresinolColon cancer cell lines (HCT116 and SW480)Antiproliferative effectsUpregulated the tumor suppressor gene P53[3]
PinoresinolBreast cancer SkBr3 cellsInduction of apoptosisOverexpression of pro-apoptotic genes

Table 4: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside (PDG)

ModelTreatmentBiomarkerResult
Alzheimer's Disease (Aβ1-42 injected mice)PDG (5 and 10 mg/kg, 3 weeks)TNF-αDecreased
Alzheimer's Disease (Aβ1-42 injected mice)PDG (5 and 10 mg/kg, 3 weeks)IL-1βDecreased
Alzheimer's Disease (Aβ1-42 injected mice)PDG (5 and 10 mg/kg, 3 weeks)SOD activityIncreased
Alzheimer's Disease (Aβ1-42 injected mice)PDG (5 and 10 mg/kg, 3 weeks)Catalase activityIncreased
Alzheimer's Disease (Aβ1-42 injected mice)PDG (5 and 10 mg/kg, 3 weeks)Bcl-2/Bax ratioIncreased
Brain Ischemia/Reperfusion (MCAO in mice)PDG (intravenous)TLR4 expressionSignificantly reduced
Brain Ischemia/Reperfusion (MCAO in mice)PDG (intravenous)NF-κB p65 activationInhibited

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Protocol:

    • Prepare various concentrations of the test compound in a suitable solvent.

    • Add a fixed volume of DPPH solution (in methanol or ethanol) to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

    • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation period, measure the decrease in absorbance.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Human intestinal Caco-2 cells are cultured to confluence and differentiation.

  • The cells are then stimulated with an inflammatory agent, such as Interleukin-1β (IL-1β), to induce an inflammatory response.

  • Simultaneously, the cells are treated with varying concentrations of pinoresinol.

Quantification of Inflammatory Mediators:

  • The levels of pro-inflammatory cytokines like IL-6 and Prostaglandin E2 are measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vitro Anticancer Assay

MTT Cell Viability Assay:

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cells (e.g., SKOV-3) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of pinoresinol for a specified duration (e.g., 24, 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.[2]

Signaling Pathway Visualizations

The bioactivity of this compound and related lignans is often mediated through the modulation of key cellular signaling pathways.

G cluster_0 Inhibition of TLR4/NF-κB Pathway Pinoresinol (-)-Pinoresinol TLR4 TLR4 Pinoresinol->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes

Caption: Inhibition of the TLR4/NF-κB pathway by (-)-Pinoresinol.

G cluster_1 Activation of Nrf2/HO-1 Pathway Pinoresinol (-)-Pinoresinol Nrf2 Nrf2 Activation Pinoresinol->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant Enhances

Caption: Activation of the Nrf2/HO-1 pathway by (-)-Pinoresinol.

G cluster_2 Anticancer Workflow Compound This compound Treatment Cells Cancer Cell Lines Compound->Cells Viability Cell Viability (MTT Assay) Cells->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Cells->Apoptosis Gene Gene Expression (qRT-PCR) Cells->Gene Result Antiproliferative Effect Viability->Result Apoptosis->Result Gene->Result

Caption: Experimental workflow for in vitro anticancer activity assessment.

References

Validating (-)-Epipinoresinol as a Biomarker in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of reliable biomarkers in plant extracts are critical for ensuring product quality, consistency, and therapeutic efficacy. (-)-Epipinoresinol, a lignan found in various medicinal plants, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound as a potential biomarker, offering available experimental data, detailed methodologies for its analysis, and a comparison with other relevant lignans.

While specific research validating this compound as a biomarker is limited, this guide synthesizes the existing knowledge on its biological activities and analytical quantification. By comparing it with its stereoisomers and other well-studied lignans, researchers can better assess its potential and identify areas for future investigation.

Comparative Analysis of Biological Activity

The biological activity of lignans can be significantly influenced by their stereochemistry. While data specifically on this compound is scarce, studies on pinoresinol and its various isomers provide valuable insights into their potential as biomarkers for specific therapeutic effects, such as anti-inflammatory and cytotoxic activities.

Table 1: Comparison of Anti-inflammatory and Cytotoxic Activities of Pinoresinol Stereoisomers and Related Lignans

CompoundBiological ActivityAssayResultsReference
(+)-Pinoresinol Anti-inflammatoryInhibition of IL-6 and PGE2 production in IL-1β-stimulated Caco-2 cellsStrongest inhibition among tested lignans (secoisolariciresinol, lariciresinol, matairesinol)[1]
Pinoresinol (unspecified) Anti-inflammatoryInhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production in LPS-activated microgliaSignificant inhibition[2]
Pinoresinol (unspecified) CytotoxicMTT assay on SKBr3 breast cancer cellsDose-dependent decrease in cell viability[3]
Lariciresinol CytotoxicMTT assay on SKBr3 breast cancer cellsDose-dependent decrease in cell viability[3]

Note: The lack of specific data for this compound highlights a significant research gap. The data for (+)-pinoresinol suggests that stereochemistry is a critical factor in biological activity.

Experimental Protocols

Accurate quantification of this compound is fundamental to its validation as a biomarker. This requires robust analytical methods, including efficient extraction from the plant matrix and precise chromatographic separation and detection.

Protocol 1: Extraction of Lignans from Plant Material

This protocol describes a general method for the extraction of lignans, including epipinoresinol, from plant sources like Forsythia species.

Materials:

  • Dried and powdered plant material (e.g., fruits, leaves)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of the powdered plant material.

  • Add 100 mL of 80% methanol.

  • Perform ultrasonic extraction for 60 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue twice more.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in methanol for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of Epipinoresinol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-UV method for the quantification of pinoresinol and its isomers. For specific quantification of this compound, a chiral column is necessary.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (for general lignan analysis) or a chiral stationary phase (CSP) column (for enantiomer separation)

Chromatographic Conditions (General):

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Chromatographic Conditions (Chiral Separation):

  • Chiral Column: Polysaccharide-based CSPs (e.g., Chiralpak) are commonly used for separating lignan enantiomers.[4]

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The optimal ratio needs to be determined empirically.[5]

  • Other parameters would be similar to the general method but may require optimization.

Validation Parameters: To validate the analytical method, the following parameters should be assessed according to ICH guidelines:

  • Linearity: A series of standard solutions of this compound are analyzed to establish a linear relationship between concentration and peak area.

  • Accuracy: Determined by spiking a blank plant matrix with a known concentration of the standard and calculating the recovery.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components in the plant extract.

Visualizing Methodologies and Pathways

Diagrams can effectively illustrate complex workflows and biological processes, aiding in the comprehension of the validation process for this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_validation Biomarker Validation Plant_Material Plant Material (e.g., Forsythia) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Lignan Extract Filtration->Crude_Extract Chiral_HPLC Chiral HPLC Separation Crude_Extract->Chiral_HPLC Quantification Quantification (UV/MS Detector) Chiral_HPLC->Quantification Data_Analysis Data Analysis & Validation Quantification->Data_Analysis Bioactivity Bioactivity Assays (e.g., Anti-inflammatory) Data_Analysis->Bioactivity Correlation Correlation Analysis (Concentration vs. Activity) Data_Analysis->Correlation Bioactivity->Correlation Biomarker Validated Biomarker Correlation->Biomarker

Caption: Workflow for the validation of this compound as a biomarker.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Pinoresinol Pinoresinol Pinoresinol->IKK inhibits

References

Independent Validation of Neuroprotective Mechanisms: A Comparative Analysis of (-)-Epipinoresinol and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported neuroprotective mechanisms of (-)-Epipinoresinol. Due to a scarcity of direct experimental data on this compound, this analysis leverages extensive research on its closely related diastereomer, (-)-Pinoresinol, to infer potential neuroprotective activities and pathways. This guide synthesizes findings from key studies to evaluate the therapeutic potential of these lignans in mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.

This compound, a lignan found in various plant species, belongs to a class of polyphenolic compounds that have garnered significant interest for their potential health benefits. While direct evidence for the neuroprotective effects of this compound remains limited, substantial research on its stereoisomer, (-)-Pinoresinol, has revealed potent anti-inflammatory, antioxidant, and anti-apoptotic properties in the context of neurological insults. This guide will present the established neuroprotective mechanisms of (-)-Pinoresinol as a foundational model for the potential therapeutic actions of this compound, alongside a comparison with other neuroprotective alternatives.

Comparative Efficacy of (-)-Pinoresinol and its Derivatives

Studies have primarily investigated (-)-Pinoresinol and its diglucoside (PDG) form, demonstrating their ability to counteract neuroinflammation, oxidative stress, and apoptosis in neuronal cells. The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of their neuroprotective activities.

Table 1: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Alzheimer's Disease

Model: Stereotactic hippocampal injection of Aβ1-42 in mice. Treatment: Intragastric administration of Pinoresinol Diglucoside (PDG) for 3 weeks.

BiomarkerControl (Aβ1-42)PDG (5 mg/kg)PDG (10 mg/kg)
Inflammatory Markers
TNF-α (pg/mg protein)~18~12~9
IL-1β (pg/mg protein)~250~175~125
Oxidative Stress Markers
SOD activity (U/mg protein)~40~60~75
Catalase activity (U/mg protein)~15~25~30
Apoptosis Markers
Bcl-2/Bax ratio~0.5~1.2~1.8
Cleaved Caspase-3IncreasedDecreasedSignificantly Decreased
Table 2: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Brain Ischemia/Reperfusion

Model: Middle Cerebral Artery Occlusion (MCAO) in male C57BL/6 mice. Treatment: Intravenous injection of Pinoresinol Diglucoside (PDG).

ParameterMCAO ModelPDG Treatment
Neurological Deficit Score HighSignificantly Reduced
Infarct Volume LargeSignificantly Reduced
Blood-Brain Barrier Permeability IncreasedDecreased

Reported Neuroprotective Mechanisms of (-)-Pinoresinol

(-)-Pinoresinol exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified are the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway and the activation of the Nrf2/HO-1 pathway.

G cluster_inflammation Inflammatory Cascade cluster_intervention cluster_oxidative Oxidative Stress Response Abeta Aβ1-42 TLR4 TLR4 Abeta->TLR4 NFkB NF-κB p65 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Pinoresinol (-)-Pinoresinol Diglucoside Pinoresinol->TLR4 Inhibits Nrf2 Nrf2 Pinoresinol->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidants Antioxidant Enzymes (SOD, Catalase) HO1->Antioxidants G cluster_setup Experimental Setup cluster_analysis Analysis A C57BL/6 Mice B Stereotactic Injection of Aβ1-42 A->B C PDG Treatment (5 & 10 mg/kg) B->C D Behavioral Tests (Morris Water Maze, Y-Maze) C->D E Biochemical Analysis (ELISA, Western Blot) C->E

A Comparative Guide to the Cellular Effects of Pinoresinol and its Epimer, Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative transcriptomic studies on cells treated with (-)-Epipinoresinol and its epimers are not available in the current body of scientific literature. This guide therefore provides a comparison based on published data regarding their individual biological activities, with a significant focus on (+)-Pinoresinol due to the limited availability of data for this compound. The information presented is intended for researchers, scientists, and drug development professionals.

While whole-genome transcriptomic data is absent, studies on (+)-Pinoresinol have revealed its influence on the expression of specific genes and key signaling pathways involved in inflammation and cancer. This guide summarizes these findings, alongside the sparse data available for this compound, to offer a comparative look at their potential cellular effects.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of (+)-Pinoresinol and this compound from various in vitro studies.

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Duration of TreatmentReference
(+)-PinoresinolHL60Human Leukemia8Not Specified
HL60R (multidrug resistant)Human Leukemia32Not Specified
SKOV-3Human Ovarian Cancer20Not Specified
MDA-MB-231Human Breast Cancer (ER-)Not Specified24h, 48h, 72h
MCF7Human Breast Cancer (ER+)Not Specified24h, 48h, 72h
SKBr3Human Breast CancerNot Specified72h
This compound--Data Not Available--

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
(+)-PinoresinolNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.721.56
This compoundNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.722.30

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assays (MTT Assay)

  • Cell Lines: Human cancer cell lines including HL60 (leukemia), SKOV-3 (ovarian), MDA-MB-231 and MCF7 (breast), and SKBr3 (breast) were used.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of (+)-pinoresinol for specified durations (e.g., 24, 48, or 72 hours).

  • Procedure: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.

Apoptosis Assays (Flow Cytometry)

  • Cell Lines: SKBr3 breast cancer cells were a primary model.

  • Treatment: Cells were treated with different concentrations of (+)-pinoresinol or lariciresinol for a specified period (e.g., 72 hours).

  • Procedure: After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension. The samples were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Expression

  • Cell Lines: Human ovarian cancer cells (SKOV-3) and IL-6-induced macrophages (differentiated THP-1 cells) have been used.

  • Treatment: Cells were treated with (+)-pinoresinol at various concentrations.

  • Procedure: Following treatment, cells were lysed to extract total protein. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, LC3 II, Beclin, p62, p65 NF-κB, STAT3). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Inhibition Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Procedure: The concentration of nitrite (a stable product of NO) in the culture medium was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. IC50 values were determined from the dose-response curves.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways Modulated by (+)-Pinoresinol

Based on the available literature, (+)-Pinoresinol has been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these pathways.

Reproducibility of (-)-Epipinoresinol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product synthesis, the ability to reliably reproduce synthetic protocols is paramount. This guide provides a comparative analysis of a reported enantioselective synthesis of (-)-Epipinoresinol, offering detailed experimental procedures and quantitative data to support reproducibility.

While multiple strategies exist for the synthesis of the related lignan, pinoresinol, the stereoselective synthesis of this compound presents unique challenges. This guide focuses on a multi-step enantioselective approach that has been documented in the scientific literature.

Comparison of Yields for the Synthesis of this compound

The following table summarizes the reported yields for the key steps in a published enantioselective synthesis of (+)-Epipinoresinol. As the synthesis of the (-)-enantiomer would follow the same pathway with the corresponding chiral starting material, these yields serve as a benchmark for reproducibility.

Step No.ReactionProductStarting MaterialReagents and ConditionsYield (%)
1Mn(III)-mediated oxidative cyclization1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-oneAcetoacetate derivativeMn(OAc)₃, Cu(OAc)₂, AcOHExcellent diastereocontrol (d.r. 22:1)
2Lewis acid-catalyzed cyclopropane ring openingα-acetyl-γ-butyrolactone1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-oneBenzylic alcohol, Lewis acid-
3Diazo transfer reactionα-diazo-γ-butyrolactoneα-acetyl-γ-butyrolactoneTfN₃-
4Rhodium-catalyzed C-H insertionendo,exo-2,6-diarylfurofuranoneα-diazo-γ-butyrolactoneRh₂(OAc)₄-
5Final steps to (+)-Epipinoresinol(+)-Epipinoresinolendo,exo-2,6-diarylfurofuranone-Overall 41-48% from 1-phenylallyl alcohol

Note: The specific yields for steps 2, 3, and 4 for the synthesis of the epipinoresinol precursor were not detailed in the abstract of the primary literature. The overall yield for the core furofuranone structure is reported to be in the range of 41-48%.[1]

Experimental Protocols

The following are the generalized experimental protocols for the key stages of the enantioselective synthesis of the furofuran lignan core, as adapted from the published methodology.[1]

Step 1: Mn(III)-Mediated Intramolecular Cyclopropanation
  • To a solution of the starting acetoacetate derivative in a suitable solvent (e.g., acetic acid), add Manganese(III) acetate and Copper(II) acetate.

  • Stir the reaction mixture at the specified temperature and for the time indicated in the literature.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one.

Step 2: Lewis Acid-Catalyzed Ring Opening
  • Dissolve the bicyclic lactone from the previous step and the appropriate benzylic alcohol in a dry, inert solvent.

  • Add a suitable Lewis acid (e.g., BF₃·OEt₂) at a controlled temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • After completion, quench the reaction and perform an extractive work-up.

  • Purify the resulting α-acetyl-γ-butyrolactone by chromatography.

Step 3: Diazo Transfer Reaction
  • To a solution of the α-acetyl-γ-butyrolactone in an appropriate solvent, add freshly prepared triflyl azide (TfN₃).

  • Stir the reaction under the conditions specified in the original protocol.

  • Carefully work up the reaction mixture to isolate the α-diazo-γ-butyrolactone.

Step 4: Rhodium-Catalyzed C-H Insertion
  • In a reaction vessel under an inert atmosphere, dissolve the α-diazo-γ-butyrolactone in a suitable solvent.

  • Add a catalytic amount of a rhodium catalyst, such as Rhodium(II) acetate.

  • Stir the reaction at the designated temperature until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the endo,exo-2,6-diarylfurofuranone.

Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of the furofuran lignan core, which is a key intermediate for producing this compound.

Synthesis_Workflow Start Acetoacetate Derivative Step1 Mn(III)-mediated Cyclopropanation Start->Step1 Intermediate1 Bicyclic Lactone Step1->Intermediate1 Step2 Lewis Acid-catalyzed Ring Opening Intermediate1->Step2 Intermediate2 α-acetyl-γ-butyrolactone Step2->Intermediate2 Step3 Diazo Transfer Intermediate2->Step3 Intermediate3 α-diazo-γ-butyrolactone Step3->Intermediate3 Step4 Rh-catalyzed C-H Insertion Intermediate3->Step4 Product endo,exo-Furofuranone Core Step4->Product

Caption: Generalized workflow for the synthesis of the furofuran core of this compound.

References

Meta-analysis of studies on the anticancer properties of furofuran lignans

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review of the in vitro evidence reveals the potential of furofuran lignans, including sesamin, pinoresinol, syringaresinol, and magnolin, as promising anticancer agents. This guide compares their efficacy across various cancer cell lines, details the molecular pathways they influence, and provides standardized protocols for experimental validation.

Furofuran lignans, a significant subclass of phytoestrogens found in a variety of plants, have garnered considerable attention for their diverse biological activities. Emerging research, detailed in this meta-analysis, points towards their potent anticancer properties, mediated through the modulation of critical cellular signaling pathways that govern cell proliferation, apoptosis, and metastasis. This guide provides a comparative overview of the cytotoxic effects of four prominent furofuran lignans—sesamin, pinoresinol, syringaresinol, and magnolin—supported by quantitative data from in vitro studies. It also outlines the detailed experimental protocols necessary for reproducible research in this field and visualizes the key signaling pathways involved.

Comparative Efficacy: In Vitro Cytotoxicity

The anticancer potential of furofuran lignans has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data summarized below demonstrates the varying degrees of cytotoxicity exerted by each lignan across different cancer types.

Table 1: Comparative IC50 Values of Furofuran Lignans Against Various Cancer Cell Lines
Furofuran LignanCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Pinoresinol HL-60Promyelocytic Leukemia8Not Specified
HL-60R (multidrug resistant)Promyelocytic Leukemia32Not Specified
HCT116Colon Cancer>100Not Specified
LNCaPProstate Cancer>100Not Specified
MDA-MB-231Breast Cancer>100Not Specified
SkBr3Breast Cancer57548
Sesamin MCF-7Breast Cancer46.848
MDA-MB-231Breast Cancer52.3

Safety Operating Guide

Safe Disposal of (-)-Epipinoresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (-)-Epipinoresinol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established hazardous waste management principles.

Hazard Profile of this compound

Based on data for the closely related compound (+)-Epipinoresinol, a comprehensive hazard assessment is crucial for determining the appropriate disposal route. The primary hazards are summarized below.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.[1]

Given its high aquatic toxicity, it is imperative to prevent this compound from entering sewer systems or waterways.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Waste Identification and Segregation
  • Classify the Waste: All materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips, vials), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, such as solvents, acids, or bases, to prevent unintended reactions.[3] It should be collected in a dedicated waste container.

Waste Containment
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4] For solid waste, a clearly labeled bag within a rigid container is advisable.

  • Avoid Overfilling: Fill containers to no more than 80-90% of their capacity to prevent spills and allow for vapor expansion.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4]

Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[4]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)

    • A clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

    • The date when waste was first added (accumulation start date)

    • The name of the principal investigator or lab manager

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Storage Limits: Be aware of the volume limits for hazardous waste storage in an SAA (typically up to 55 gallons of total hazardous waste and/or 1 quart of acutely hazardous waste).[6]

Arranging for Professional Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for a designated period (e.g., 9-12 months), contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[5]

  • Professional Disposal Service: The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[7] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[2][8]

Disposal of Empty this compound Containers

Empty containers that held this compound must also be managed carefully due to residual contamination.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[6]

  • Collect the Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with other this compound waste.[4][6]

  • Deface the Label: Completely remove or deface the original product label on the empty, rinsed container.[8]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal A 1. Identify & Segregate This compound Waste B 2. Use Compatible, Leak-Proof Container A->B C 3. Affix & Complete Hazardous Waste Label B->C D 4. Store in Designated SAA with Secondary Containment C->D E 5. Container Full or Time Limit Reached D->E F 6. Schedule Pickup with Institutional EHS E->F G 7. Disposal by Licensed Hazardous Waste Vendor F->G H Triple-Rinse Container I Collect Rinsate as Hazardous Waste H->I J Deface Original Label H->J K Dispose of Container (e.g., regular trash) J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Epipinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (-)-Epipinoresinol, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a secure laboratory environment. The following information is based on the safety data sheet for the closely related enantiomer, (+)-Epipinoresinol, and should be considered a comprehensive starting point for safe laboratory practices.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. Below is a summary of the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Gloves & Protective ClothingHandle with chemical-impermeable gloves that have been inspected before use. Wear fire/flame resistant and impervious clothing.[1][2]
Respiratory Protection Suitable RespiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]
General Hygiene Hand WashingThoroughly wash and dry hands after handling the compound.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

Engineering Controls:

  • Ensure adequate ventilation in all areas where this compound is handled and stored.[2]

  • It is preferable to use this compound within a chemical fume hood.[1]

  • Accessible safety showers and eye wash stations should be available.[2]

Handling Procedures:

  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Electrostatic Discharge: Take precautionary measures to prevent fire caused by electrostatic discharge.[1]

  • General Precautions: Do not eat, drink, or smoke when using this product.[2]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • For optimal stability, store at -20°C as a powder or -80°C in solvent.[2]

  • Protect the compound from direct sunlight and sources of ignition.[2]

Accidental Release Measures

In the event of a spill, a swift and safe response is crucial.

Immediate Actions:

  • Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.[1][2]

  • Ventilate: Ensure adequate ventilation in the spill area.[1][2]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]

Containment and Cleanup:

  • Prevent Further Leakage: Try to prevent further leakage or spillage if it is safe to do so.[2]

  • Environmental Protection: Do not let the chemical enter drains or water courses.[1][2]

  • Absorb Spills: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solids, sweep up and shovel into suitable containers for disposal, avoiding dust formation.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Personal Protection: Wear appropriate PPE, including chemical-impermeable gloves, during cleanup.[1][2] Use spark-proof tools and explosion-proof equipment.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Hazardous Waste: this compound and any materials that have come into contact with it should be treated as hazardous waste.[1]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[2]

  • Environmental Caution: This compound is very toxic to aquatic life with long-lasting effects; avoid release to the environment.[2]

Experimental Workflow: Handling an Accidental Spill

The following diagram outlines the procedural flow for a safe and effective response to an accidental spill of this compound.

Spill_Response_Workflow Workflow for Handling an Accidental Spill of this compound cluster_Initial_Response Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Personnel Ventilate Ventilate Area Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain Spill Ignition->Contain Absorb Absorb/Collect Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for handling an accidental spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.